molecular formula C28H40N7O18P3S B1245029 2-hydroxybenzoyl-CoA

2-hydroxybenzoyl-CoA

货号: B1245029
分子量: 887.6 g/mol
InChI 键: YTKKDFTVSNSVEE-TYHXJLICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic acid. It derives from a benzoyl-CoA and a salicylic acid. It is a conjugate acid of a this compound(4-).

属性

分子式

C28H40N7O18P3S

分子量

887.6 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate

InChI

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI 键

YTKKDFTVSNSVEE-TYHXJLICSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O

产品来源

United States

Foundational & Exploratory

role of 2-hydroxybenzoyl-CoA in salicylate biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of 2-Hydroxybenzoyl-CoA in Salicylate Biosynthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid (salicylate) is a critical phenolic compound involved in diverse biological processes, from plant defense to the biosynthesis of iron-chelating siderophores in bacteria. While the de novo synthesis of salicylate from chorismate is well-established, the role of its coenzyme A (CoA) thioester, this compound (salicoyl-CoA), represents a pivotal, yet distinct, aspect of its metabolic journey. This technical guide elucidates the precise role of this compound, clarifying that it is not an intermediate in the primary synthesis of the salicylate ring, but rather a key activated molecule for downstream metabolic pathways. We will detail the enzymatic reactions that form and consume this compound, present quantitative kinetic data for the involved enzyme classes, provide detailed experimental protocols for their characterization, and visualize the relevant biological and experimental workflows.

Part 1: The Primary Biosynthesis of Salicylate from Chorismate

In bacteria, salicylate is synthesized directly from chorismate, the end-product of the shikimate pathway. This conversion occurs primarily through two well-characterized, CoA-independent routes. These pathways are central to the production of salicylate-derived siderophores, which are crucial for bacterial iron acquisition.[1][2]

  • The Two-Step ICS-IPL Pathway: In many bacteria, such as Pseudomonas aeruginosa, salicylate is formed in a two-step enzymatic process.

    • Isochorismate Synthase (ICS): Chorismate is first isomerized to isochorismate.

    • Isochorismate Pyruvate Lyase (IPL): Isochorismate is then converted directly to salicylate and pyruvate.[2]

  • The Single-Enzyme SAS Pathway: In other bacteria, including Yersinia enterocolitica and Mycobacterium tuberculosis, a single bifunctional enzyme known as Salicylate Synthase (SAS) catalyzes the entire conversion of chorismate to salicylate, proceeding through a bound isochorismate intermediate.[2]

It is critical to note that neither of these primary biosynthesis pathways involves the formation of this compound. Salicylate is produced as a free carboxylic acid.

Salicylate_Biosynthesis Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Pathway 1 SAS Salicylate Synthase (SAS) Chorismate->SAS Pathway 2 Isochorismate Isochorismate IPL Isochorismate Pyruvate Lyase (IPL) Isochorismate->IPL Salicylate Salicylate Pyruvate1 Pyruvate Pyruvate2 Pyruvate ICS->Isochorismate IPL->Salicylate IPL->Pyruvate1 SAS->Salicylate SAS->Pyruvate2

Diagram 1. Primary CoA-independent salicylate biosynthesis pathways in bacteria.

Part 2: The Role of this compound in Salicylate Activation and Metabolism

The metabolic role of this compound begins after the de novo synthesis of salicylate. To be utilized as a building block in the biosynthesis of more complex secondary metabolites, the carboxyl group of salicylate must be activated. This is achieved by converting it into a high-energy thioester with coenzyme A, forming this compound.

This activated intermediate can then be:

  • Used by synthetases as a substrate for chain extension or ligation reactions (e.g., in coumarin or siderophore biosynthesis).

  • Hydrolyzed back to salicylate and CoA by thioesterase enzymes, acting as a potential regulatory mechanism or a catabolic route.

Salicylate_Activation cluster_activation Activation cluster_fate Metabolic Fate Salicylate Salicylate Ligase Salicylate-CoA Ligase (e.g., EntE) Salicylate->Ligase HBC_CoA This compound (Salicoyl-CoA) Synthase Synthase (e.g., Biphenyl Synthase) HBC_CoA->Synthase Thioesterase This compound Thioesterase (Hydrolase) (e.g., YdiI) HBC_CoA->Thioesterase Hydrolysis Secondary_Metabolites Secondary Metabolites (e.g., Siderophores, Coumarins) ATP ATP ATP->Ligase AMP_PPi AMP + PPi CoA_SH CoA-SH CoA_SH->Ligase H2O H₂O H2O->Thioesterase CoA_SH2 CoA-SH Ligase->HBC_CoA Activation Ligase->AMP_PPi Synthase->Secondary_Metabolites Thioesterase->Salicylate Thioesterase->CoA_SH2

Diagram 2. Activation of salicylate to this compound and its subsequent metabolic fates.
Enzymology and Quantitative Data

The formation and hydrolysis of this compound are catalyzed by specific enzyme families. While kinetic data for enzymes acting specifically on the 2-hydroxy substrate are sparse, well-characterized homologues provide excellent quantitative insights.

Table 1: Kinetic Parameters of Salicylate-Activating Enzymes

Salicylate activation is a two-step process involving adenylation followed by thioesterification, often catalyzed by Acyl-CoA Synthetases or Ligases. EntE from E. coli is a well-studied example involved in siderophore biosynthesis.

EnzymeOrganismSubstrateKm (μM)kcat (min-1)Reference
EntEEscherichia coliSalicylic acid1911.6[3]
EntEEscherichia coli2,3-Dihydroxybenzoate (Native)1.51.1

Table 2: Kinetic Parameters of Hydroxybenzoyl-CoA Thioesterases

EnzymeOrganismSubstrateKm (μM)kcat (s-1)Reference
FcbCArthrobacter sp. SU4-Hydroxybenzoyl-CoA1.26.7
Box-orf1Azoarcus evansii4-Hydroxybenzoyl-CoAN/AHighest Activity
YdiI (MenI)Escherichia coliSalicoyl-CoANot DeterminedHigh Activity

Experimental Protocols

Characterizing the enzymes involved in this compound metabolism is crucial for understanding their function and for potential bioengineering applications.

Protocol 1: Chemo-Enzymatic Synthesis of this compound

As this compound is not commonly available commercially, a chemo-enzymatic approach is often required for its synthesis.

Objective: To synthesize this compound from salicylic acid for use as an enzymatic substrate or analytical standard.

Materials:

  • Salicylic acid

  • Coenzyme A, trilithium salt (CoA-SH)

  • ATP, disodium salt

  • MgCl₂

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Aromatic Acid CoA Ligase (e.g., recombinant 4-coumarate-CoA ligase, which often has broad specificity)

  • C18 solid-phase extraction (SPE) column

  • Ammonium acetate

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a final volume of 10 mL of 100 mM Tris-HCl buffer (pH 7.5), combine:

    • 5 mM MgCl₂

    • 5 mM ATP

    • 1.5 mM CoA-SH

    • 0.5 mM Salicylic acid

    • Purified aromatic acid CoA ligase (concentration to be optimized, e.g., 400 pmol).

  • Incubation: Incubate the reaction at room temperature (or the enzyme's optimal temperature) for 2-12 hours. Monitor the reaction progress by HPLC if possible.

  • Purification:

    • Acidify the reaction mixture slightly with formic acid.

    • Apply the mixture to a C18 SPE column pre-equilibrated with water.

    • Wash the column with water containing 4% ammonium acetate to remove unreacted salicylic acid, ATP, and excess CoA.

    • Elute the this compound product with an increasing gradient of acetonitrile in water.

  • Verification: Confirm the identity and purity of the product using LC-MS and determine the concentration using UV-Vis spectrophotometry based on the adenine moiety of CoA (ε₂₆₀ ≈ 16,400 M⁻¹cm⁻¹).

Protocol 2: Assay for this compound Thioesterase Activity

This protocol utilizes the DTNB (Ellman's reagent) colorimetric method to continuously monitor the release of free CoA-SH during the hydrolysis reaction.

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of a putative this compound thioesterase.

Materials:

  • Synthesized this compound (substrate)

  • Purified thioesterase enzyme

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Potassium HEPES buffer (50 mM, pH 7.5)

  • KCl (0.2 M)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture (e.g., 200 µL final volume) containing:

    • 50 mM K⁺HEPES buffer, pH 7.5

    • 0.2 M KCl

    • 2 mM DTNB

    • Varying concentrations of this compound substrate (typically ranging from 0.1 to 10 times the expected Km).

  • Initiate Reaction: Add a known concentration of the purified thioesterase enzyme to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at 25°C. The absorbance change is due to the formation of the 5-thio-2-nitrobenzoate (TNB²⁻) anion (ε₄₁₂ = 13,600 - 14,150 M⁻¹cm⁻¹) as DTNB reacts with the released CoA-SH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

    • Calculate the kcat by dividing Vmax by the total enzyme concentration ([E]t).

Experimental_Workflow Clone 1. Clone & Express Putative Thioesterase Gene Purify 2. Purify Protein (e.g., Ni-NTA Chromatography) Clone->Purify Assay 4. Perform Kinetic Assay (DTNB Method) Purify->Assay Synthesize 3. Synthesize Substrate (this compound) Synthesize->Assay Plot 5. Plot Data (Velocity vs. [Substrate]) Assay->Plot Analyze 6. Analyze Results (Determine Km, kcat) Plot->Analyze

Diagram 3. Experimental workflow for the characterization of a this compound thioesterase.

Conclusion

This compound is a central, activated intermediate in the metabolism of salicylic acid, particularly in pathways leading to complex secondary metabolites in bacteria and plants. Its role is distinct from the primary de novo biosynthesis of salicylate from chorismate. Understanding the enzymes that synthesize and utilize this compound—the salicylate-CoA ligases, synthases, and thioesterases—is fundamental for applications in metabolic engineering, synthetic biology, and drug development. The kinetic data and experimental protocols provided in this guide offer a robust framework for researchers to investigate and harness the metabolic potential of this key thioester.

References

The 2-Hydroxybenzoyl-CoA Pathway: A Technical Deep Dive into its Discovery and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily accomplished by microorganisms in anoxic environments. Central to this is the metabolism of benzoate and its hydroxylated derivatives, which are channeled into the benzoyl-CoA pathway. This technical guide provides an in-depth exploration of the discovery and core components of the pathway responsible for the anaerobic degradation of 2-hydroxybenzoate (salicylate), a key intermediate in the breakdown of various aromatic compounds. This pathway, initiated by the formation of 2-hydroxybenzoyl-CoA, represents a specialized branch of the broader anaerobic aromatic degradation network.

Discovery of the this compound Pathway

The initial evidence for a distinct pathway for the anaerobic metabolism of 2-hydroxybenzoate in a denitrifying bacterium was presented in a foundational 1996 study by Bonting and Fuchs.[1] Their work with a denitrifying bacterial strain revealed that cells grown on 2-hydroxybenzoate were also capable of degrading benzoate.[1] This suggested a metabolic link between the two compounds.

Experiments with cell extracts were pivotal in elucidating the initial steps. The formation of benzoate or benzoyl-CoA was observed when extracts from 2-hydroxybenzoate-grown cells were incubated with 2-hydroxybenzoate, MgATP, and coenzyme A (CoA) under reducing conditions.[1] This key finding led to the hypothesis that the degradation of 2-hydroxybenzoate proceeds via the formation of its CoA thioester, followed by the removal of the hydroxyl group to yield the central intermediate, benzoyl-CoA.[1]

This discovery established a new enzymatic cascade for the anaerobic catabolism of a hydroxylated aromatic acid, distinguishing it from the then-known pathways for 4-hydroxybenzoate and 3-hydroxybenzoate.

Core Enzymatic Steps

The anaerobic degradation of 2-hydroxybenzoate to benzoyl-CoA is a two-step process catalyzed by two novel enzymes.[1]

Step 1: Activation of 2-Hydroxybenzoate

The first committed step is the activation of 2-hydroxybenzoate to its CoA thioester, this compound. This reaction is catalyzed by 2-hydroxybenzoate-CoA ligase (also referred to as salicylate-CoA ligase), an AMP-forming enzyme.

  • Reaction: 2-Hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi

Step 2: Reductive Dehydroxylation

The second step involves the reductive removal of the hydroxyl group from this compound to form benzoyl-CoA. This is catalyzed by This compound reductase , a dehydroxylating enzyme that requires a source of reducing equivalents.

  • Reaction: this compound + 2[H] → Benzoyl-CoA + H₂O

Following these two steps, the resulting benzoyl-CoA enters the well-established central benzoyl-CoA pathway for dearomatization and eventual mineralization.

Quantitative Data

The initial characterization of the enzymes in the this compound pathway from Thauera aromatica revealed distinct activities and substrate preferences.

Table 1: Specific Activities of CoA Ligases in Cell Extracts of Thauera aromatica

Growth SubstrateTest SubstrateSpecific Activity (nmol·min⁻¹·mg⁻¹)
2-AminobenzoateBenzoate45
2-Aminobenzoate2-Aminobenzoate36
BenzoateBenzoate115
Benzoate2-Aminobenzoate50

Data from Schühle et al. (2001) suggests that the benzoate-CoA ligase in T. aromatica also has activity with 2-aminobenzoate, but not with hydroxybenzoate isomers, implying the presence of a specific 2-hydroxybenzoate-CoA ligase.

Table 2: Substrate Specificity of Benzoate-CoA Ligase from Thauera aromatica

SubstrateRelative Vₘₐₓ (%)Apparent Kₘ (µM)Vₘₐₓ/Kₘ
Benzoate100166.3
2-Aminobenzoate601500.4

This table further supports the existence of a distinct ligase for 2-hydroxybenzoate, as the primary benzoate-CoA ligase is not active with hydroxybenzoate isomers.

Experimental Protocols

The elucidation of the this compound pathway relied on a series of carefully designed experiments using cell-free extracts and purified enzymes under strict anaerobic conditions.

Bacterial Growth and Preparation of Cell Extracts
  • Organism: A denitrifying bacterium, such as Thauera aromatica, is grown anaerobically in a mineral salt medium with 2-hydroxybenzoate as the sole carbon and energy source and nitrate as the electron acceptor.

  • Cell Harvesting and Lysis: Cells are harvested in the late exponential phase, washed, and resuspended in an anoxic buffer (e.g., Tris-HCl with dithiothreitol and MgCl₂). Cell-free extracts are prepared by passing the cell suspension through a French pressure cell, followed by ultracentrifugation to remove cell debris.

Enzyme Assays

The activity of CoA ligases is typically measured using a coupled spectrophotometric assay.

  • Principle: The formation of the CoA thioester is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.8)

    • ATP

    • Coenzyme A (CoASH)

    • 2-Hydroxybenzoate (substrate)

    • PEP (phosphoenolpyruvate)

    • NADH

    • Myokinase, pyruvate kinase, and lactate dehydrogenase (coupling enzymes)

    • Cell extract or purified enzyme

  • Procedure: The reaction is started by the addition of the aromatic substrate, and the change in absorbance at 340 nm is recorded. The activity is calculated based on the molar extinction coefficient of NADH.

The activity of the reductase can be measured by monitoring the substrate-dependent oxidation of a reduced artificial electron donor.

  • Principle: The enzyme catalyzes the reduction of this compound, which is coupled to the oxidation of a reduced viologen dye, leading to a decrease in absorbance at a specific wavelength.

  • Reaction Mixture (Anaerobic):

    • Anoxic buffer (e.g., Tris-HCl, pH 7.0)

    • Reduced methyl viologen (electron donor)

    • This compound (substrate)

    • Cell extract or purified enzyme

  • Procedure: The reaction is performed in an anaerobic cuvette. The reaction is initiated by adding the substrate, and the oxidation of the reduced viologen is monitored spectrophotometrically.

Metabolite Identification

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and identification of the CoA thioesters involved in this pathway.

  • Sample Preparation: Enzyme assays are stopped by acidification (e.g., with perchloric acid), and the precipitated protein is removed by centrifugation.

  • HPLC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of aqueous phosphate buffer and an organic solvent like methanol or acetonitrile is employed to separate the different CoA esters.

  • Detection: The elution of CoA thioesters is monitored by UV absorbance, typically around 260 nm. The identity of the peaks is confirmed by comparing their retention times with those of authentic standards and by co-elution experiments.

Visualizations

Signaling Pathways and Experimental Workflows

This compound Pathway cluster_pathway Anaerobic Degradation of 2-Hydroxybenzoate Salicylate 2-Hydroxybenzoate (Salicylate) HBCoA This compound Salicylate->HBCoA 2-Hydroxybenzoate-CoA Ligase (ATP, CoASH) BCoA Benzoyl-CoA HBCoA->BCoA this compound Reductase (2[H]) CentralMetabolism Central Benzoyl-CoA Pathway BCoA->CentralMetabolism

Caption: The two-step enzymatic conversion of 2-hydroxybenzoate to benzoyl-CoA.

Ligase_Assay_Workflow cluster_workflow Workflow for 2-Hydroxybenzoate-CoA Ligase Assay Start Prepare Reaction Mixture (Buffer, ATP, CoA, PEP, NADH, Coupling Enzymes, Cell Extract) AddSubstrate Initiate Reaction with 2-Hydroxybenzoate Start->AddSubstrate Measure Monitor NADH Oxidation (Decrease in A₃₄₀) AddSubstrate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: Experimental workflow for the coupled spectrophotometric assay of 2-hydroxybenzoate-CoA ligase.

Reductase_Assay_Workflow cluster_workflow Workflow for this compound Reductase Assay Prepare Prepare Anaerobic Cuvette with Buffer and Reduced Viologen AddEnzyme Add Cell Extract or Purified Enzyme Prepare->AddEnzyme AddSubstrate Initiate Reaction with This compound AddEnzyme->AddSubstrate Measure Monitor Viologen Oxidation (Decrease in Absorbance) AddSubstrate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: Experimental workflow for the spectrophotometric assay of this compound reductase.

Conclusion

The discovery of the this compound pathway has expanded our understanding of the metabolic versatility of anaerobic bacteria in degrading aromatic compounds. The identification of 2-hydroxybenzoate-CoA ligase and this compound reductase has filled a crucial gap in the broader picture of the benzoyl-CoA-centered catabolic network. For drug development professionals, understanding these unique enzymatic targets could offer novel avenues for antimicrobial strategies, particularly against anaerobic bacteria where such pathways are prevalent. Further research into the structure, mechanism, and regulation of these enzymes will undoubtedly provide deeper insights and potential for biotechnological applications.

References

Navigating the Nomenclature: A Technical Guide to 2-Hydroxybenzoyl-CoA and Salicoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic pathways and natural product biosynthesis, precise nomenclature is paramount. This technical guide delves into the synonymous terms 2-hydroxybenzoyl-CoA and salicoyl-CoA, providing a comprehensive overview of their roles, biosynthesis, and the enzymatic machinery involved. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering clarity on the nomenclature and a deep dive into the associated biochemical pathways.

Deciphering the Nomenclature: this compound vs. Salicoyl-CoA

The terms This compound and salicoyl-CoA refer to the same chemical entity: the coenzyme A thioester of salicylic acid (2-hydroxybenzoic acid). Both names are used interchangeably in scientific literature. "this compound" is the systematic name, explicitly stating the chemical structure. "Salicoyl-CoA" is a semi-systematic name derived from the common name of the acyl group, "salicoyl." For the purpose of clarity and consistency, this guide will primarily use the term salicoyl-CoA .

Biosynthesis of Salicoyl-CoA: A Tale of Two Kingdoms

The formation of salicoyl-CoA is intrinsically linked to the biosynthesis of its precursor, salicylic acid. The pathways for salicylic acid production diverge significantly between bacteria and plants.

Bacterial Biosynthesis of Salicylic Acid

In many bacteria, particularly in the context of siderophore biosynthesis, salicylic acid is synthesized from the central metabolite chorismate, an end-product of the shikimate pathway[1][2]. Two primary enzymatic routes have been elucidated:

  • The Two-Step Pathway (Isochorismate Synthase and Isochorismate Pyruvate Lyase): This is the more common pathway found in bacteria like Pseudomonas species.

    • Isochorismate Synthase (ICS): Chorismate is first isomerized to isochorismate.

    • Isochorismate Pyruvate Lyase (IPL): Isochorismate is then converted to salicylate and pyruvate[2][3].

  • The One-Step Pathway (Salicylate Synthase): Some bacteria, such as Yersinia enterocolitica and Mycobacterium tuberculosis, utilize a single bifunctional enzyme.

    • Salicylate Synthase (SAS): This enzyme catalyzes the direct conversion of chorismate to salicylate, with isochorismate as a bound intermediate[4].

The subsequent activation of salicylic acid to salicoyl-CoA is catalyzed by a salicylate-activating enzyme (a type of acyl-CoA ligase), which utilizes ATP to form the high-energy thioester bond.

Plant Biosynthesis of Salicylic Acid

While plants also produce salicylic acid from chorismate via an isochorismate synthase-dependent pathway, some plant species have evolved an alternative route that proceeds through benzoyl-CoA. This pathway is particularly relevant to the discussion of salicoyl-CoA's direct precursor. In this pathway, benzoyl-CoA is hydroxylated to form this compound (salicoyl-CoA).

Key Enzymes in Salicoyl-CoA Related Pathways

The biosynthesis and metabolism of salicoyl-CoA and its precursors are orchestrated by a fascinating array of enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of these pathways.

EnzymeOrganismSubstrate(s)K_m_k_cat_k_cat_/K_m_ (M⁻¹s⁻¹)
Isochorismate Synthase (PchA) Pseudomonas aeruginosaChorismate42 ± 2 µM0.00070 ± 0.00001 s⁻¹17 ± 1
Isochorismate Synthase (AtICS1) Arabidopsis thalianaChorismate41.5 µM38.7 min⁻¹-
Isochorismate Synthase (AtICS2) Arabidopsis thalianaChorismate17.2 µM18.0 min⁻¹-
Isochorismate Pyruvate Lyase (PchB) Pseudomonas aeruginosaIsochorismate12.5 µM106 min⁻¹-
Salicylate Synthase (Irp9) Yersinia enterocoliticaChorismate4.2 µM8 min⁻¹-

Table 1: Kinetic Parameters of Key Enzymes in Salicylate Biosynthesis.

Signaling Pathways and Experimental Workflows

Bacterial Salicylate Biosynthesis Pathway

The bacterial pathway for salicylate biosynthesis is a well-characterized route for the production of this important precursor for siderophores. The following diagram illustrates the key steps.

Bacterial_Salicylate_Biosynthesis Bacterial Salicylate Biosynthesis cluster_two_step Two-Step Pathway cluster_one_step One-Step Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylate Salicylate Isochorismate->Salicylate Isochorismate Pyruvate Lyase (IPL) Pyruvate Pyruvate Isochorismate->Pyruvate Chorismate_2 Chorismate Salicylate_2 Salicylate Chorismate_2->Salicylate_2 Salicylate Synthase (SAS)

Caption: Bacterial biosynthesis of salicylate from chorismate.

Experimental Workflow for Enzyme Kinetic Analysis

A typical workflow for determining the kinetic parameters of an enzyme involved in salicoyl-CoA biosynthesis involves several key stages, from protein expression to data analysis.

Enzyme_Kinetics_Workflow Enzyme Kinetic Analysis Workflow Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Recombinant Protein Expression in E. coli Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., His-tag affinity chromatography) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay (e.g., Spectrophotometric or Fluorometric) Protein_Purification->Enzyme_Assay Data_Collection Data Collection (Initial reaction rates at varying substrate concentrations) Enzyme_Assay->Data_Collection Kinetic_Analysis Kinetic Parameter Determination (Michaelis-Menten plot, Lineweaver-Burk plot) Data_Collection->Kinetic_Analysis

Caption: Workflow for enzyme kinetic analysis.

Experimental Protocols

Assay for Isochorismate Synthase (ICS) Activity

This protocol describes a coupled enzyme assay to determine the activity of Isochorismate Synthase by measuring the formation of salicylate in the presence of excess Isochorismate Pyruvate Lyase.

Materials:

  • Purified Isochorismate Synthase (ICS)

  • Purified Isochorismate Pyruvate Lyase (IPL)

  • Chorismic acid solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a saturating concentration of chorismic acid, and an excess of IPL.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified ICS to the reaction mixture.

  • Monitor the increase in fluorescence over time, corresponding to the production of salicylate (excitation ~305 nm, emission ~410 nm).

  • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

  • To determine kinetic parameters, repeat the assay with varying concentrations of chorismate.

High-Performance Liquid Chromatography (HPLC) Analysis of Acyl-CoA Esters

This method allows for the separation and quantification of salicoyl-CoA and other acyl-CoA esters from biological samples.

Materials:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate buffer (e.g., 50 mM, pH 5.3)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Extract acyl-CoA esters from cell lysates or tissue homogenates using methods such as solid-phase extraction.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the starting mobile phase (e.g., 95% potassium phosphate buffer, 5% acetonitrile).

    • Inject the prepared sample onto the column.

    • Elute the acyl-CoA esters using a linear gradient of increasing acetonitrile concentration.

  • Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine ring of coenzyme A.

  • Quantification: Quantify the amount of salicoyl-CoA by comparing the peak area to a standard curve generated with known concentrations of purified salicoyl-CoA.

Quantitative Data on Salicylate Production

Metabolic engineering efforts have enabled the high-level production of salicylic acid in microbial hosts like Escherichia coli. This data is valuable for understanding pathway efficiency and for the development of biotechnological production platforms.

Host StrainEngineered PathwaySalicylate Titer (mg/L)
E. coliOverexpression of AmS (Salicylate Synthase)421.2 ± 42.1
E. coliOverexpression of MbtI (Salicylate Synthase)66.4 ± 12.3
E. coliCo-expression of EntC (ICS) and PchB (IPL)20.1 ± 3.4
E. coliOptimized pathway with regulated gene expression1050

Table 2: Salicylic Acid Production in Engineered E. coli.

Conclusion

The nomenclature of this compound and salicoyl-CoA, while seemingly a minor detail, opens the door to a rich and complex world of biochemistry. Understanding the distinct biosynthetic pathways in bacteria and plants, the kinetic intricacies of the involved enzymes, and the methodologies to study them is crucial for advancing research in natural product synthesis, metabolic engineering, and drug discovery. This guide provides a foundational resource for professionals in these fields, aiming to clarify terminology and provide a detailed overview of the current state of knowledge.

References

The Benzoyl-CoA Pathway: A New Frontier in Salicylic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylic acid (SA) is a critical phytohormone involved in plant defense signaling and the active compound from which aspirin is derived. While the isochorismate pathway for SA biosynthesis in model plants like Arabidopsis thaliana is well-established, a novel pathway originating from benzoyl-CoA has been elucidated in a wide range of other plant species, including Nicotiana benthamiana, poplar, and rice. This technical guide provides a comprehensive overview of this recently discovered three-step enzymatic pathway, offering detailed insights into its core components, regulation, and the experimental methodologies used to uncover it. This guide is intended for researchers, scientists, and drug development professionals interested in plant metabolic engineering, drug discovery, and the intricate mechanisms of plant immunity.

The Core Biosynthetic Pathway from Benzoyl-CoA to Salicylic Acid

Recent research has unveiled a conserved three-enzyme pathway that converts benzoyl-CoA to salicylic acid. This pathway is particularly prominent in plants outside the Brassicaceae family and represents a significant alternative to the canonical isochorismate pathway. The synthesis is a multi-locational process, spanning the peroxisome, endoplasmic reticulum, and cytosol.

The three key enzymes involved are:

  • Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT)

  • Benzyl Benzoate Oxidase (BBO) / Benzyl Benzoate 2-Hydroxylase

  • Benzyl Salicylate Hydrolase (BSH) / Benzyl Salicylate Esterase

The reaction sequence proceeds as follows:

  • In the peroxisome , BEBT catalyzes the condensation of benzoyl-CoA and benzyl alcohol to form benzyl benzoate.

  • Benzyl benzoate is then transported to the endoplasmic reticulum , where BBO , a cytochrome P450 monooxygenase, hydroxylates it at the ortho-position to produce benzyl salicylate.

  • Finally, in the cytosol , BSH hydrolyzes benzyl salicylate to release free salicylic acid and benzyl alcohol.

Salicylic_Acid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Benzoyl_CoA Benzoyl-CoA BEBT BEBT Benzoyl_CoA->BEBT Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->BEBT Benzyl_Benzoate_p Benzyl Benzoate BEBT->Benzyl_Benzoate_p Benzyl_Benzoate_er Benzyl Benzoate Benzyl_Benzoate_p->Benzyl_Benzoate_er Transport BBO BBO (CYP450) Benzyl_Benzoate_er->BBO Benzyl_Salicylate_er Benzyl Salicylate BBO->Benzyl_Salicylate_er Benzyl_Salicylate_c Benzyl Salicylate Benzyl_Salicylate_er->Benzyl_Salicylate_c Transport BSH BSH Benzyl_Salicylate_c->BSH Salicylic_Acid Salicylic Acid BSH->Salicylic_Acid Benzyl_Alcohol_c Benzyl Alcohol BSH->Benzyl_Alcohol_c Benzyl_Alcohol_c->Benzyl_Alcohol Recycling?

Upstream Supply of Benzoyl-CoA

Benzoyl-CoA, the starting substrate for this pathway, is derived from the amino acid phenylalanine via the Phenylalanine Ammonia-Lyase (PAL) pathway and subsequent β-oxidation. This upstream pathway involves the conversion of phenylalanine to cinnamic acid, which is then converted to cinnamoyl-CoA. Through a series of β-oxidation reactions within the peroxisome, cinnamoyl-CoA is shortened to yield benzoyl-CoA[1].

Enzymology of the Pathway

While the genes for the three core enzymes have been identified, detailed biochemical characterization, particularly quantitative kinetic data, is still an active area of research.

Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT)
  • Gene: Homologs have been identified in Nicotiana benthamiana (NbBEBT), rice (OsBEBT), and other species[2][3][4].

  • EC Number: 2.3.1.196

  • Reaction: Benzoyl-CoA + Benzyl Alcohol ⇌ CoA + Benzyl Benzoate

  • Subcellular Localization: Peroxisome[3].

  • Biochemical Properties: A study on BEBT from Clarkia breweri provides some of the most detailed kinetic data available for this class of enzyme.

ParameterValueSpecies
pH Optimum 7.7Clarkia breweri
Km (Benzoyl-CoA) 50 µMClarkia breweri
Km (Acetyl-CoA) 818 µMClarkia breweri
Km (Cinnamoyl-CoA) 464 µMClarkia breweri

Note: Detailed kinetic parameters for BEBT from species confirmed to use this pathway for SA synthesis, such as N. benthamiana, are not yet available in published literature.

Benzyl Benzoate Oxidase (BBO)
  • Gene: Identified as a pathogen-induced cytochrome P450, with HSR515 being a putative BBO in poplar.

  • Reaction: Benzyl Benzoate + NADPH + H+ + O2 → Benzyl Salicylate + NADP+ + H2O

  • Subcellular Localization: Endoplasmic Reticulum.

  • Biochemical Properties: BBO is a cytochrome P450 monooxygenase. To date, specific kinetic parameters such as Km and Vmax for BBO in the context of salicylic acid biosynthesis have not been published.

Benzyl Salicylate Hydrolase (BSH)
  • Gene: In poplar and N. benthamiana, the gene HSR203J has been identified as encoding a carboxylesterase that specifically hydrolyzes benzyl salicylate.

  • Reaction: Benzyl Salicylate + H2O → Salicylic Acid + Benzyl Alcohol

  • Subcellular Localization: Cytosol.

  • Biochemical Properties: BSH belongs to the carboxylesterase family of enzymes. While its hydrolytic activity has been confirmed in vitro, detailed kinetic characterization of the plant enzyme is not yet available.

Quantitative Analysis of Pathway Intermediates and Products

The functional relevance of this pathway has been substantiated through the analysis of metabolite levels in wild-type versus genetically modified plants. Knockout or silencing of the genes encoding the biosynthetic enzymes leads to a significant reduction in salicylic acid and its precursors.

MetaboliteGenotype / ConditionChange in LevelSpeciesReference
Benzyl Benzoate BAldSα knockout78-97% reductionPoplar
Benzyl Salicylate BAldSα knockout56-83% reductionPoplar
Salicylic Acid BAldSα knockoutSignificant reductionPoplar
Benzoic Acid BAldSα knockoutAccumulationPoplar
Salicylic Acid NbBEBT knockoutDrastically reduced upon pathogen infectionN. benthamiana
Benzyl Salicylate Nbbsh1/2 mutantSubstantial accumulation upon pathogen infectionN. benthamiana
Salicylic Acid Nbbsh1/2 mutantDramatic reduction upon pathogen infectionN. benthamiana

Note: The table summarizes relative changes as reported in the literature. Absolute quantitative data for all intermediates under various conditions are not consistently available.

Experimental Protocols

The elucidation of this pathway has relied on a combination of genetic, molecular, and analytical techniques.

Gene Function Analysis via Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool for rapid gene function analysis in plants like Nicotiana benthamiana.

VIGS_Workflow cluster_prep Vector Preparation & Transformation cluster_infil Plant Infiltration cluster_analysis Analysis A Select target gene fragment (e.g., NbBSH) B Clone fragment into TRV-based VIGS vector (pTRV2) A->B C Transform pTRV2-gene and pTRV1 into Agrobacterium tumefaciens B->C D Grow Agrobacterium cultures C->D E Mix pTRV1 and pTRV2-gene cultures D->E F Infiltrate mixture into N. benthamiana leaves E->F G Incubate plants for 2-3 weeks for systemic silencing F->G H Induce SA biosynthesis (e.g., pathogen inoculation) G->H J Analyze target gene expression (qRT-PCR) G->J I Measure SA and intermediates (LC-MS/MS) H->I

Protocol Outline:

  • Vector Construction: A fragment of the target gene (e.g., NbBSH) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

  • Agrobacterium Transformation: The pTRV2-gene construct and a helper plasmid (pTRV1) are separately transformed into Agrobacterium tumefaciens.

  • Plant Infiltration: Overnight cultures of Agrobacterium containing pTRV1 and pTRV2-gene are mixed and infiltrated into the leaves of young N. benthamiana plants.

  • Silencing and Analysis: Plants are grown for 2-3 weeks to allow for systemic spread of the virus and silencing of the target gene. Subsequently, plants can be challenged (e.g., with a pathogen) and tissues harvested for metabolite and gene expression analysis.

Generation of Knockout Mutants using CRISPR/Cas9

CRISPR/Cas9 technology allows for precise and stable gene knockouts.

Protocol Outline:

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific sites within the gene of interest (e.g., NbBEBT).

  • Vector Construction: The sgRNAs and Cas9 nuclease are cloned into a plant transformation vector.

  • Plant Transformation: The CRISPR/Cas9 construct is introduced into plant cells, typically via Agrobacterium-mediated transformation of leaf discs or calli.

  • Plant Regeneration and Screening: Transgenic plants are regenerated from the transformed cells and screened for mutations in the target gene using PCR and sequencing.

  • Phenotypic Analysis: Homozygous mutant lines are identified and analyzed for changes in salicylic acid biosynthesis and other relevant phenotypes.

In Vitro Enzyme Assays
  • BEBT Assay: The activity of BEBT can be measured by incubating the recombinant or purified enzyme with benzoyl-CoA and benzyl alcohol. The formation of benzyl benzoate is then quantified by LC-MS or GC-MS.

  • BBO Assay: As a cytochrome P450 enzyme, the BBO assay requires a source of electrons, typically NADPH, and a cytochrome P450 reductase. The reaction mixture would contain microsomes from yeast or insect cells expressing the BBO protein, benzyl benzoate, and NADPH. The production of benzyl salicylate is monitored by LC-MS/MS.

  • BSH Assay: The hydrolase activity of BSH can be assayed by incubating the recombinant or purified enzyme with benzyl salicylate. The formation of salicylic acid can be quantified using LC-MS/MS.

Metabolite Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of salicylic acid and its biosynthetic intermediates.

Protocol Outline:

  • Sample Extraction: Plant tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent, typically a methanol/water/acetic acid mixture.

  • Sample Cleanup (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

  • LC Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection: The separated compounds are ionized (typically using electrospray ionization in negative mode) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and internal standard to ensure specificity and accurate quantification.

Regulation of the Benzoyl-CoA Pathway

The biosynthesis of salicylic acid is tightly regulated, particularly in the context of plant defense against pathogens. The expression of the genes encoding BEBT, BBO, and BSH is induced upon pathogen attack, suggesting a transcriptional control mechanism that is integrated with the plant's immune signaling network.

Regulatory_Network Pathogen Pathogen (e.g., Pst DC3000) PAMPs PAMPs/Effectors Pathogen->PAMPs Receptors Plant Receptors PAMPs->Receptors Signaling_Cascade Signaling Cascade (MAPKs, Ca2+) Receptors->Signaling_Cascade TFs Transcription Factors (e.g., MYB, WRKY) Signaling_Cascade->TFs Promoters Promoters of BEBT, BBO, BSH genes TFs->Promoters Bind to cis-elements (e.g., W-box) Gene_Expression Increased Gene Expression Promoters->Gene_Expression Enzyme_Synthesis Synthesis of BEBT, BBO, BSH Gene_Expression->Enzyme_Synthesis SA_Biosynthesis Increased SA Biosynthesis Enzyme_Synthesis->SA_Biosynthesis

The promoters of many pathogen-responsive genes, including those in the phenylpropanoid pathway, contain specific cis-regulatory elements that serve as binding sites for transcription factors. Key transcription factor families involved in plant defense include:

  • MYB Transcription Factors: This large family of transcription factors is known to regulate various aspects of secondary metabolism, including the phenylpropanoid pathway.

  • WRKY Transcription Factors: These transcription factors are central regulators of plant immune responses and are known to bind to W-box elements found in the promoters of many defense-related genes.

While the expression of BEBT, BBO, and BSH is pathogen-inducible, the specific transcription factors that directly bind to their promoters to regulate their expression are yet to be fully elucidated. Future research in this area will likely involve promoter analysis, yeast one-hybrid screens, and chromatin immunoprecipitation (ChIP) to identify the key regulatory components.

An Alternative Route: Benzoic Acid 2-Hydroxylase (BA2H)

Prior to the discovery of the three-step pathway, an alternative route for the final step of salicylic acid biosynthesis was proposed, involving the direct hydroxylation of benzoic acid by Benzoic Acid 2-Hydroxylase (BA2H).

  • Enzyme: BA2H has been partially purified from tobacco and is characterized as a soluble, 160 kDa cytochrome P450 enzyme.

  • Induction: The activity of BA2H is strongly induced by tobacco mosaic virus (TMV) infection or by infiltration with benzoic acid.

  • Unidentified Gene: Despite the biochemical evidence, the gene encoding BA2H in plants has not yet been identified.

The discovery of the highly conserved BEBT/BBO/BSH pathway suggests that it is the primary route for salicylic acid biosynthesis from the phenylpropanoid pathway in many plant species. The physiological relevance of the BA2H-mediated conversion of benzoic acid to salicylic acid in these plants remains an open question.

Conclusion and Future Directions

The elucidation of the three-step pathway for salicylic acid biosynthesis from benzoyl-CoA represents a significant advancement in our understanding of plant metabolic diversity and immune signaling. This knowledge opens up new avenues for research and application:

  • Metabolic Engineering: The genes of this pathway can be targets for genetic modification to enhance disease resistance in crops.

  • Drug Discovery: Understanding the enzymatic steps provides new targets for the development of compounds that could modulate salicylic acid levels for therapeutic purposes.

  • Further Research: Key areas for future investigation include the detailed biochemical characterization of BBO and BSH, the identification of the specific transcription factors that regulate the pathway, and the elucidation of the transport mechanisms for the pathway intermediates between cellular compartments.

This technical guide provides a solid foundation for professionals in the fields of plant science and drug development to engage with this exciting and rapidly evolving area of research.

References

The Central Role of 2-Hydroxybenzoyl-CoA in Anaerobic Bacterial Metabolism of Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the diverse landscape of bacterial metabolism, the anaerobic degradation of aromatic compounds is a critical biogeochemical process and a reservoir of novel biocatalysts. Central to the breakdown of many of these recalcitrant molecules is the formation of benzoyl-CoA, a key intermediate that funnels a wide array of substrates into a common catabolic pathway. This technical guide delves into the specific and crucial function of 2-hydroxybenzoyl-CoA, an essential intermediate in the anaerobic metabolism of 2-hydroxybenzoate (salicylate) by denitrifying bacteria. Through the concerted action of two novel enzymes, 2-hydroxybenzoate-CoA ligase and this compound reductase, salicylate is activated and subsequently dehydroxylated to feed into the central benzoyl-CoA pathway. This guide provides an in-depth overview of this metabolic route, including quantitative enzymatic data, detailed experimental protocols, and a discussion of the regulatory mechanisms governing this pathway, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Introduction

Aromatic compounds, both natural and xenobiotic, are abundant in the environment. While aerobic microorganisms have well-characterized oxygen-dependent pathways for aromatic ring cleavage, anaerobic bacteria have evolved sophisticated oxygen-independent strategies. A central theme in the anaerobic catabolism of many aromatic compounds is the conversion to a common intermediate, benzoyl-CoA.[1] The benzoyl-CoA pathway then proceeds with the reductive dearomatization of the benzene ring, followed by ring cleavage and beta-oxidation-like reactions.

This guide focuses on a specific branch of this intricate metabolic network: the anaerobic degradation of 2-hydroxybenzoate, commonly known as salicylate. Salicylate is a naturally occurring phenolic compound and a common environmental pollutant. Certain denitrifying bacteria have been shown to utilize salicylate as a sole carbon and energy source under anaerobic conditions.[1] This metabolic capability hinges on the formation and subsequent transformation of this compound.

The Metabolic Pathway of Salicylate Degradation

The anaerobic degradation of salicylate proceeds through a two-step process to form benzoyl-CoA, which then enters the main benzoyl-CoA degradation pathway.

  • Activation of Salicylate: The first committed step is the activation of 2-hydroxybenzoate to its corresponding coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a specific ATP-dependent ligase, 2-hydroxybenzoate-CoA ligase.[1]

  • Reductive Dehydroxylation: The newly formed this compound is then the substrate for a novel reductase, this compound reductase. This enzyme catalyzes the reductive removal of the hydroxyl group from the aromatic ring, yielding benzoyl-CoA and water.[1]

The resulting benzoyl-CoA is then funneled into the central anaerobic benzoyl-CoA pathway, where it is dearomatized by benzoyl-CoA reductase and further metabolized.

Salicylate_Degradation_Pathway Salicylate 2-Hydroxybenzoate (Salicylate) 2HB-CoA This compound Salicylate->2HB-CoA 2-Hydroxybenzoate-CoA ligase ATP, CoASH -> AMP, PPi BenzoylCoA Benzoyl-CoA 2HB-CoA->BenzoylCoA this compound reductase 2[H] -> H2O Central_Metabolism Central Benzoyl-CoA Pathway BenzoylCoA->Central_Metabolism Benzoyl-CoA reductase

Figure 1: Anaerobic degradation pathway of 2-hydroxybenzoate (salicylate) to benzoyl-CoA.

Key Enzymes and Their Properties

The anaerobic metabolism of salicylate is characterized by two key enzymes with distinct catalytic functions.

2-Hydroxybenzoate-CoA Ligase

This enzyme belongs to the family of adenylate-forming enzymes and is responsible for the initial activation of salicylate.

  • Reaction: 2-Hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi[1]

  • Substrate Specificity: In cell extracts of a denitrifying bacterium grown on 2-hydroxybenzoate, a CoA ligase specific for this substrate was detected. While detailed quantitative data on the substrate specificity of the purified enzyme is limited in the available literature, studies on analogous aromatic acid CoA ligases suggest that these enzymes can have a narrow substrate range. For example, the 3-hydroxybenzoate—CoA ligase from Thauera aromatica shows high activity with 3- and 4-hydroxybenzoate but no activity with 2-hydroxybenzoate.

This compound Reductase

This enzyme catalyzes the critical reductive dehydroxylation step, a challenging chemical transformation.

  • Reaction: this compound + 2[H] → Benzoyl-CoA + H₂O

  • Enzyme Class: This enzyme is a member of the iron-sulfur proteins.

  • Kinetic Properties: A study on a related enzyme, 4-hydroxybenzoyl-CoA reductase (HBCR), which catalyzes a similar dehydroxylation reaction, provides insights into the potential kinetics. For HBCR, the maximum catalytic rate (kcat) and catalytic efficiency (kcat/Km) under optimal redox conditions were determined to be 9 s⁻¹ and 1.8 x 10⁵ M⁻¹ s⁻¹, respectively. The reaction mechanism is proposed to involve two successive one-electron transfers, similar to a Birch reduction.

Table 1: Summary of Key Enzymes in Anaerobic Salicylate Degradation

EnzymeEC NumberReaction CatalyzedSubstratesProductsCofactors/Requirements
2-Hydroxybenzoate-CoA ligase N/AThioester bond formation2-Hydroxybenzoate, ATP, CoASHThis compound, AMP, PPiMg²⁺
This compound reductase N/AReductive dehydroxylationThis compound, Reduced electron donorBenzoyl-CoA, H₂O, Oxidized electron donorIron-sulfur clusters

Experimental Protocols

Detailed experimental protocols are essential for the study of these novel enzymes. The following are generalized methodologies based on established principles for similar enzymes.

Assay for 2-Hydroxybenzoate-CoA Ligase Activity

This assay measures the substrate-dependent formation of AMP, which is coupled to the oxidation of NADH.

Principle: The formation of AMP is coupled to the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The oxidation of NADH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl₂ (10 mM)

  • ATP (5 mM)

  • Coenzyme A (0.5 mM)

  • 2-Hydroxybenzoate (1 mM)

  • Phosphoenolpyruvate (2 mM)

  • NADH (0.3 mM)

  • Myokinase (2 units)

  • Pyruvate kinase (2 units)

  • Lactate dehydrogenase (2 units)

  • Enzyme preparation (cell-free extract or purified protein)

Procedure:

  • Prepare a reaction mixture containing all reagents except the enzyme preparation and 2-hydroxybenzoate.

  • Incubate the mixture at 30°C for 5 minutes to allow for the depletion of any endogenous pyruvate or ADP.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the background rate of NADH oxidation at 340 nm.

  • Start the specific reaction by adding 2-hydroxybenzoate.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Ligase_Assay_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl2, ATP, CoA, PEP, NADH, Coupling Enzymes) Incubate Pre-incubate at 30°C Prep_Mix->Incubate Add_Enzyme Add Enzyme Preparation Incubate->Add_Enzyme Monitor_Bkgd Monitor Background Rate (A340) Add_Enzyme->Monitor_Bkgd Add_Substrate Add 2-Hydroxybenzoate Monitor_Bkgd->Add_Substrate Monitor_Reaction Monitor Reaction Rate (A340) Add_Substrate->Monitor_Reaction Calculate_Activity Calculate Enzyme Activity Monitor_Reaction->Calculate_Activity

Figure 2: Workflow for the coupled spectrophotometric assay of 2-hydroxybenzoate-CoA ligase.
Assay for this compound Reductase Activity

This assay directly monitors the consumption of the substrate, this compound, or the formation of the product, benzoyl-CoA, using high-performance liquid chromatography (HPLC).

Principle: The enzyme reaction is initiated with a reduced electron donor and the substrate. The reaction is stopped at different time points, and the concentrations of the substrate and product are quantified by HPLC.

Reagents:

  • Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.2, with 2 mM DTT)

  • This compound (0.1 mM)

  • Reduced electron donor (e.g., reduced methyl viologen or a physiological ferredoxin)

  • Enzyme preparation (cell-free extract or purified protein)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare all solutions and the enzyme under strictly anaerobic conditions.

  • In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing the buffer and the reduced electron donor.

  • Initiate the reaction by adding the enzyme preparation and this compound.

  • At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with a C18 column.

  • Monitor the elution of this compound and benzoyl-CoA by UV detection at a suitable wavelength (e.g., 260 nm).

  • Quantify the substrate and product based on standard curves.

  • Calculate the enzyme activity from the rate of product formation or substrate consumption.

Regulation of the Salicylate Degradation Pathway

The expression of the genes encoding the enzymes for salicylate degradation is expected to be tightly regulated to ensure efficient carbon metabolism and prevent the accumulation of potentially toxic intermediates. While specific regulatory proteins for the anaerobic degradation of 2-hydroxybenzoate have not been fully elucidated, studies on the regulation of other aromatic degradation pathways provide a framework for understanding this process.

  • Inducer-Responsive Regulation: It is highly probable that 2-hydroxybenzoate or this compound acts as an inducer molecule, binding to a transcriptional regulator to activate the expression of the catabolic operon.

  • Transcriptional Regulators: The genes for salicylate degradation are likely organized in an operon that is controlled by a dedicated transcriptional regulator. This regulator could belong to common families of bacterial regulatory proteins such as the LysR-type, TetR-type, or MarR-type regulators, which are frequently involved in the control of aromatic catabolism. For example, in Acinetobacter baylyi, the SalR protein, a LysR-type transcriptional regulator, controls the salicylate degradation pathway.

  • Catabolite Repression: The presence of more readily metabolizable carbon sources, such as glucose or organic acids, is likely to repress the expression of the salicylate degradation genes. This phenomenon, known as catabolite repression, ensures that the bacterium utilizes the most energetically favorable carbon source first.

Significance for Drug Development

The enzymes of the bacterial salicylate degradation pathway represent potential targets for the development of novel antimicrobial agents. Inhibition of 2-hydroxybenzoate-CoA ligase or this compound reductase could disrupt the ability of pathogenic bacteria that rely on this pathway for carbon acquisition in specific anaerobic environments. Furthermore, understanding the substrate specificity of these enzymes could inform the design of pro-drugs that are activated by these bacterial enzymes, leading to targeted therapeutic effects. The unique biochemistry of these enzymes, particularly the reductive dehydroxylation reaction, also offers a source of novel biocatalysts for industrial applications.

Conclusion

The anaerobic degradation of salicylate via the this compound intermediate is a specialized yet significant pathway in bacterial metabolism. The key enzymes, 2-hydroxybenzoate-CoA ligase and this compound reductase, perform challenging chemical transformations that are of considerable interest to biochemists and enzymologists. A thorough understanding of this pathway, from its molecular mechanisms to its regulation, not only expands our knowledge of microbial catabolism but also presents opportunities for the development of new biotechnological and therapeutic strategies. Further research into the structure, mechanism, and regulation of these enzymes will undoubtedly uncover more of the intricate and fascinating world of bacterial metabolism.

References

anaerobic metabolism of hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anaerobic Metabolism of Hydroxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybenzoic acids (HBAs) are common intermediates in the anaerobic breakdown of various natural and xenobiotic aromatic compounds, including lignin monomers and industrial pollutants. Understanding their metabolism is critical for applications in bioremediation, biofuel production, and predicting the fate of aromatic drugs in the gut microbiome. This guide provides a detailed overview of the core anaerobic metabolic pathways for 2-, 3-, and 4-hydroxybenzoate, focusing on the key enzymatic reactions, quantitative data, and experimental methodologies. All pathways converge on the central intermediate, benzoyl-coenzyme A (benzoyl-CoA), which is subsequently dearomatized and cleaved.

Core Metabolic Pathways

The anaerobic degradation of hydroxybenzoic acids is a multi-step process initiated by activation of the carboxylic acid group to a high-energy thioester with coenzyme A (CoA). Following this activation, distinct strategies are employed for each isomer to remove the hydroxyl group and channel the resulting benzoyl-CoA into a common downstream pathway for ring reduction and cleavage. The primary model organisms for elucidating these pathways have been the denitrifying bacteria Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.

Metabolism of 4-Hydroxybenzoate

The pathway for 4-hydroxybenzoate is the most extensively characterized. It involves a two-step conversion to benzoyl-CoA.

  • CoA Activation: 4-hydroxybenzoate is activated by a specific ATP-dependent ligase, 4-hydroxybenzoate-CoA ligase , to form 4-hydroxybenzoyl-CoA.[1][2]

  • Reductive Dehydroxylation: The phenolic hydroxyl group of 4-hydroxybenzoyl-CoA is reductively removed by 4-hydroxybenzoyl-CoA reductase (dehydroxylating) , a molybdenum-containing enzyme, to yield benzoyl-CoA.[1][3][4]

  • Central Benzoyl-CoA Pathway: Benzoyl-CoA enters the common pathway for dearomatization and ring fission.

Metabolism of 3-Hydroxybenzoate

The degradation of 3-hydroxybenzoate follows a different strategy where the hydroxyl group is retained during the initial ring reduction.

  • CoA Activation: 3-hydroxybenzoate is activated by an inducible, specific 3-hydroxybenzoate-CoA ligase to form 3-hydroxybenzoyl-CoA.

  • Aromatic Ring Reduction: Unlike the 4-hydroxy isomer, the aromatic ring of 3-hydroxybenzoyl-CoA is directly reduced by benzoyl-CoA reductase . This key enzyme of the central pathway shows promiscuity and can act on the 3-hydroxy-substituted analogue.

  • Downstream Metabolism: The resulting hydroxylated alicyclic dienoyl-CoA product is further metabolized by a series of specific enzymes, including dedicated enoyl-CoA hydratases and dehydrogenases, before eventual ring cleavage.

Metabolism of 2-Hydroxybenzoate (Salicylate)

The pathway for 2-hydroxybenzoate is less characterized but is proposed to proceed similarly to the 4-hydroxybenzoate pathway.

  • CoA Activation: A specific 2-hydroxybenzoate-CoA ligase activates salicylate to 2-hydroxybenzoyl-CoA.

  • Reductive Dehydroxylation: A putative This compound reductase is thought to catalyze the reductive removal of the hydroxyl group to form benzoyl-CoA, which then enters the central pathway.

The overall convergence of these peripheral pathways onto the central benzoyl-CoA pathway is illustrated in the diagram below.

Hydroxybenzoic_Acid_Metabolism cluster_central Central Pathway HBA4 4-Hydroxybenzoate HBCoA4 4-Hydroxybenzoyl-CoA HBA4->HBCoA4 4-Hydroxybenzoate- CoA Ligase BCoA Benzoyl-CoA HBCoA4->BCoA 4-Hydroxybenzoyl-CoA Reductase HBA3 3-Hydroxybenzoate HBCoA3 3-Hydroxybenzoyl-CoA HBA3->HBCoA3 3-Hydroxybenzoate- CoA Ligase Alicyclics Alicyclic Intermediates HBCoA3->Alicyclics Benzoyl-CoA Reductase HBA2 2-Hydroxybenzoate HBCoA2 This compound HBA2->HBCoA2 2-Hydroxybenzoate- CoA Ligase HBCoA2->BCoA This compound Reductase (putative) BCoA->Alicyclics Benzoyl-CoA Reductase Cleavage Ring Cleavage Products (3 Acetyl-CoA + CO2) Alicyclics->Cleavage β-Oxidation-like Steps

Figure 1. Convergent pathways for anaerobic hydroxybenzoate metabolism.

Quantitative Metabolic & Enzymatic Data

The efficiency of HBA metabolism is determined by bacterial growth characteristics and the kinetic properties of the key enzymes involved.

Bacterial Growth Parameters
OrganismSubstrateConditionsGeneration TimeMolar Growth Yield (g cell dry mass / mol substrate)Reference
Thauera aromatica3-HydroxybenzoateAnaerobic, Nitrate-reducing6 - 12 hours~60
Thauera aromatica K172BenzoateAnaerobic, Nitrate-reducing4.8 hoursNot Reported
Enzyme Kinetic Parameters

The initial activation of HBAs is catalyzed by specific CoA ligases. The kinetic parameters for several of these enzymes have been determined, highlighting their substrate specificity.

EnzymeOrganismSubstrateApparent Km (µM)Apparent Vmax or kcatReference
4-Hydroxybenzoate-CoA Ligase Pseudomonas sp.4-Hydroxybenzoate37Not Reported
ATP77
Coenzyme A125
Benzoate-CoA Ligase Thauera aromaticaBenzoate25 ± 716.5 µmol min-1 mg-1
2-Aminobenzoate150 ± 50~60% of Benzoate
4-Hydroxybenzoyl-CoA Reductase Not specified4-Hydroxybenzoyl-CoANot Reportedkcat = 9 s-1
kcat/Km = 1.8 x 105 M-1 s-1

Experimental Protocols

Reproducible and accurate measurement of metabolic activity requires standardized protocols for bacterial cultivation and enzyme analysis. The following sections detail common methodologies.

General Experimental Workflow

A typical experimental workflow for studying HBA metabolism involves several key stages, from establishing anaerobic cultures to analyzing specific enzyme activities.

Experimental_Workflow Culture 1. Anaerobic Culturing (e.g., T. aromatica in mineral salt medium) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Extract 3. Cell-Free Extract Preparation (e.g., Sonication) Harvest->Extract EnzymeAssay 4a. Enzyme Activity Assays (Spectrophotometric or HPLC-based) Extract->EnzymeAssay Purification 4b. Enzyme Purification (Anaerobic Chromatography) Extract->Purification Analysis 5. Data Analysis (Determine Kinetic Parameters) EnzymeAssay->Analysis Purification->EnzymeAssay

References

The Central Role of 2-Hydroxybenzoyl-CoA in Bacterial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, a key metabolic intermediate derived from the shikimate pathway, stands at a critical crossroads in the biosynthesis of a diverse array of secondary metabolites in bacteria. Its activated carboxyl group, tethered to Coenzyme A, primes it for entry into complex enzymatic assembly lines, leading to the production of compounds with significant biological activities. These include potent iron-chelating siderophores, redox-active phenazine antibiotics, and structurally diverse polyketides. Understanding the biosynthesis and metabolic fate of this compound is paramount for harnessing these natural products for applications in medicine, agriculture, and biotechnology. This technical guide provides an in-depth exploration of the pathways involving this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular logic.

Biosynthesis of this compound: The Salicylate Pathway

The primary route to this compound begins with chorismate, a central branch-point metabolite of the shikimate pathway. The biosynthesis of its free acid form, salicylate, is a well-characterized process in many bacteria, including Pseudomonas and Yersinia.[1] This conversion is a crucial first step before its activation to the CoA-thioester.

Key Enzymes in Salicylate Biosynthesis

The conversion of chorismate to salicylate is primarily accomplished through two distinct enzymatic strategies:

  • A Two-Step Pathway: In organisms like Pseudomonas aeruginosa, two separate enzymes are required.[1]

    • Isochorismate Synthase (ICS): Encoded by the pchA gene, this enzyme catalyzes the isomerization of chorismate to isochorismate.

    • Isochorismate Pyruvate Lyase (IPL): The pchB gene product then converts isochorismate to salicylate and pyruvate.[2]

  • A Single Bifunctional Enzyme: In bacteria such as Yersinia enterocolitica, a single enzyme, Salicylate Synthase (encoded by irp9), directly converts chorismate to salicylate, proceeding through an isochorismate intermediate.[3]

Activation to this compound

Salicylate is subsequently activated to its high-energy CoA thioester, this compound, by a dedicated Salicylate-CoA Ligase (also referred to as a synthetase or adenylation domain). This reaction is ATP-dependent and is a critical priming step for the entry of the 2-hydroxybenzoyl moiety into non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.

Downstream Metabolic Fates of this compound

Once formed, this compound serves as a key building block for a variety of secondary metabolites.

Siderophore Biosynthesis: The Pyochelin Example

In Pseudomonas aeruginosa, this compound is the starter unit for the biosynthesis of the siderophore pyochelin, a molecule crucial for iron acquisition and virulence.[4] The pyochelin synthetase is a multi-enzyme complex composed of non-ribosomal peptide synthetases (NRPSs). The assembly line process involves the following key enzymes and domains:

  • PchD: A stand-alone adenylation (A) domain that specifically recognizes and activates salicylate, transferring it to the first peptidyl carrier protein (PCP) domain.

  • PchE and PchF: Large, multi-modular NRPS enzymes that orchestrate the condensation of two cysteine molecules with the salicyl group. These modules contain adenylation (A), peptidyl carrier protein (PCP), condensation (C), and cyclization (Cy) domains.

  • PchG: A thiazoline reductase that modifies one of the heterocyclic rings formed during synthesis.

  • Thioesterase (TE) domain of PchF: Catalyzes the final release of the mature pyochelin molecule.

Phenazine Biosynthesis

Phenazines are a large class of nitrogen-containing heterocyclic compounds with broad-spectrum antibiotic activity. In some Pseudomonas species, the biosynthesis of certain phenazines, such as phenazine-1-carboxylic acid (PCA), is linked to the shikimate pathway. While the direct role of this compound is less established as a direct precursor compared to its role in siderophores, the pathways are interconnected through their common origin from chorismate. Metabolic engineering efforts to increase phenazine production often involve manipulating the flux through the early stages of this pathway.

Polyketide Biosynthesis

This compound can also serve as a starter unit for polyketide synthases (PKSs), leading to the production of a wide range of structurally complex natural products. The 2-hydroxybenzoyl group is incorporated at the beginning of the polyketide chain, which is then extended by the sequential addition of malonyl-CoA or other extender units. This is a significant mechanism for generating structural diversity in polyketides.

Quantitative Data

The following tables summarize key quantitative data for enzymes and products related to this compound metabolism.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)Reference
Isochorismate Synthase (AtICS1)Arabidopsis thalianaChorismate41.538.7
Salicylate Synthase (Irp9)Yersinia enterocoliticaChorismate4.28
Thiazolinyl Imine Reductase (PchG)Pseudomonas aeruginosaHPTT-S-PchF12

Table 1: Kinetic Parameters of Key Enzymes.

ProductOrganismTiter (mg/L)Fermentation ConditionsReference
Phenazine-1-carboxylic acid (PCA)Pseudomonas chlororaphis Lzh-T510,653Fed-batch fermentation in a 5-L fermenter
2-Hydroxyphenazine (2-OH-PHZ)Pseudomonas chlororaphis GP72450.4Genetically engineered strain with optimized medium
Phenazine-1-carboxamide (PCN)Pseudomonas chlororaphis H59,620Fed-batch fermentation in a 30-L bioreactor
YersiniabactinE. coli (heterologous host)175Engineered strain with precursor pathway optimization

Table 2: Production Titers of Secondary Metabolites.

Signaling Pathways and Regulation

The metabolic flux of this compound into different secondary metabolic pathways is tightly regulated. Key regulatory mechanisms include:

  • Iron Repression: The biosynthesis of siderophores like pyochelin is typically repressed at the transcriptional level by the Ferric uptake regulator (Fur) protein in the presence of high iron concentrations.

  • Quorum Sensing: In Pseudomonas aeruginosa, the production of both pyochelin and phenazines is influenced by quorum sensing (QS) systems, including the las, rhl, and pqs systems. These cell-density dependent signaling networks allow the bacterial population to coordinate the production of secondary metabolites. The Pseudomonas quinolone signal (PQS) has been shown to induce the expression of genes involved in pyochelin biosynthesis.

cluster_regulation Regulatory Inputs cluster_signaling Signaling Systems cluster_biosynthesis Biosynthetic Pathways Iron_limitation Iron Limitation Fur Fur Repressor Iron_limitation->Fur relieves repression High_cell_density High Cell Density QS Quorum Sensing (las, rhl, pqs) High_cell_density->QS Pyochelin_biosynthesis Pyochelin Biosynthesis Genes Fur->Pyochelin_biosynthesis represses QS->Pyochelin_biosynthesis activates Phenazine_biosynthesis Phenazine Biosynthesis Genes QS->Phenazine_biosynthesis activates

Figure 1: Simplified regulatory network of pyochelin and phenazine biosynthesis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Siderophore Production using the Chrome Azurol S (CAS) Assay

This protocol provides a method for the quantitative determination of siderophore production in bacterial culture supernatants.

Materials:

  • CAS assay solution

  • Bacterial culture supernatant (cell-free)

  • Uninoculated culture medium (for reference)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare CAS Assay Solution:

    • Mix 7.5 ml of 1 mM Chrome azurol S with 1.5 ml of 1 mM FeCl₃.

    • While stirring, add 50 ml of 4 mM hexadecyltrimethylammonium bromide (HDTMA).

    • Add 30 ml of 1 M piperazine solution.

    • Bring the final volume to 100 ml with deionized water.

  • Assay:

    • In a 96-well microplate, add 100 µL of bacterial culture supernatant to a well.

    • In a separate well for the reference, add 100 µL of uninoculated culture medium.

    • To each well, add 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Start Start Bacterial_culture Bacterial Culture Start->Bacterial_culture Centrifuge Centrifuge to pellet cells Bacterial_culture->Centrifuge Supernatant Collect cell-free supernatant Centrifuge->Supernatant Microplate_prep Add supernatant and CAS aolution to 96-well plate Supernatant->Microplate_prep Incubate Incubate at room temperature Microplate_prep->Incubate Measure_absorbance Measure absorbance at 630 nm Incubate->Measure_absorbance Calculate Calculate % siderophore units Measure_absorbance->Calculate End End Calculate->End

Figure 2: Workflow for the quantitative CAS assay.
Protocol 2: In Vitro Reconstitution of Pyochelin Biosynthesis

This protocol outlines the steps for the cell-free synthesis of pyochelin from its precursors using purified enzymes.

Materials:

  • Purified PchD, PchE, PchF, and PchG enzymes

  • Salicylate

  • L-cysteine

  • ATP

  • NADPH

  • S-adenosyl methionine (SAM)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, NADPH, SAM, salicylate, and L-cysteine at appropriate concentrations.

    • Add the purified enzymes PchD, PchE, PchF, and PchG. The concentration of each enzyme should be optimized, but a starting point is typically in the low micromolar range.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) for a set period (e.g., 1-4 hours).

  • Quenching and Extraction:

    • Stop the reaction by adding an equal volume of methanol or by acidifying the mixture.

    • Centrifuge to pellet the precipitated proteins.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Analysis:

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Analyze the sample by reverse-phase HPLC, comparing the retention time and UV-Vis spectrum to an authentic pyochelin standard.

Start Start Combine_reagents Combine precursors (salicylate, cysteine, ATP, NADPH, SAM) and buffer Start->Combine_reagents Add_enzymes Add purified PchD, PchE, PchF, and PchG Combine_reagents->Add_enzymes Incubate Incubate at optimal temperature Add_enzymes->Incubate Quench_reaction Quench reaction and extract with organic solvent Incubate->Quench_reaction Analyze_HPLC Analyze by HPLC Quench_reaction->Analyze_HPLC End End Analyze_HPLC->End

Figure 3: Workflow for in vitro reconstitution of pyochelin synthesis.
Protocol 3: Quantitative Analysis of Phenazines by HPLC

This protocol details a method for the extraction and quantification of phenazine-1-carboxylic acid (PCA) from a bacterial fermentation broth.

Materials:

  • Bacterial fermentation broth

  • Ethyl acetate

  • 6 M HCl

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

Procedure:

  • Extraction:

    • Take a known volume of fermentation broth (e.g., 400 µL).

    • Acidify to pH 2.0 with 6 M HCl.

    • Extract with an equal volume of ethyl acetate by vigorous vortexing.

    • Centrifuge to separate the phases and collect the organic (upper) layer.

    • Repeat the extraction twice more and pool the organic layers.

  • Sample Preparation:

    • Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Redissolve the residue in a known volume of acetonitrile (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered sample onto the HPLC system.

    • Separate the compounds using a suitable gradient of water and acetonitrile, both typically containing 0.1% formic acid.

    • Detect the phenazines at their characteristic absorbance maxima (e.g., 254 nm and 365 nm).

  • Quantification:

    • Create a standard curve using known concentrations of a purified PCA standard.

    • Determine the concentration of PCA in the sample by comparing its peak area to the standard curve.

Conclusion

This compound is a pivotal intermediate that channels carbon from primary metabolism into a rich diversity of bioactive secondary metabolites. A thorough understanding of its biosynthesis, regulation, and downstream enzymatic processing is essential for the rational design of metabolic engineering strategies aimed at overproducing known valuable compounds or discovering novel natural products. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the metabolic potential of this fascinating molecule. Future research will undoubtedly uncover further complexities in the regulation of this compound metabolism and reveal new branches of its metabolic network, leading to the discovery of novel therapeutics and other valuable biochemicals.

References

An In-depth Technical Guide to the Enzymatic Formation of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzoyl-CoA is a pivotal intermediate in the biosynthesis of a variety of secondary metabolites, most notably the salicyl-derived siderophores, which are critical for iron acquisition in many pathogenic bacteria. The enzymatic formation of this activated benzoic acid derivative is a key control point in these pathways and represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the enzymatic reactions leading to the formation of this compound, detailing the biosynthetic pathways, the enzymes involved, their kinetic properties, and the experimental protocols for their characterization.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a crucial role in numerous cellular processes. However, the bioavailability of iron in host environments is often severely limited. To overcome this challenge, many microorganisms synthesize and secrete high-affinity iron chelators called siderophores.[1] Salicyl-derived siderophores, such as mycobactin from Mycobacterium tuberculosis and yersiniabactin from Yersinia pestis, utilize 2-hydroxybenzoic acid (salicylate) as a foundational structural component.[2][3] The activation of salicylate to its coenzyme A thioester, this compound, is a critical step that primes it for incorporation into the growing siderophore backbone by non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS).[3][4] Understanding the enzymatic machinery responsible for the synthesis of this compound is therefore of significant interest for the development of therapeutics that target bacterial iron metabolism.

This guide will explore the two primary enzymatic routes for the biosynthesis of salicylate, the precursor to this compound, and the subsequent activation of salicylate to its CoA derivative.

Biosynthetic Pathways to this compound

The formation of this compound is a two-stage process: first, the synthesis of 2-hydroxybenzoic acid (salicylate) from the central metabolite chorismate, and second, the activation of salicylate with coenzyme A.

Salicylate Biosynthesis

There are two distinct enzymatic strategies for the conversion of chorismate to salicylate in bacteria.

  • Two-Enzyme Pathway: In some bacteria, such as Pseudomonas aeruginosa, salicylate is synthesized in a two-step process catalyzed by two separate enzymes: isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL).

  • Single-Enzyme Pathway: Other bacteria, including Mycobacterium tuberculosis and Yersinia enterocolitica, employ a single bifunctional enzyme, salicylate synthase (SAS), which catalyzes both the isomerization of chorismate to isochorismate and the subsequent elimination of pyruvate to yield salicylate.

Activation of Salicylate to this compound

Once synthesized, salicylate is activated to this compound. This activation is typically a two-step process catalyzed by a single enzyme belonging to the adenylating enzyme superfamily. The enzyme first catalyzes the adenylation of salicylate with ATP to form a salicyl-AMP intermediate. In the second half-reaction, the activated salicyl group is transferred to coenzyme A, releasing AMP and forming this compound.

Key Enzymes and Their Kinetic Properties

Isochorismate Synthase (ICS)
  • Function: Catalyzes the isomerization of chorismate to isochorismate.

  • Examples: PchA from Pseudomonas aeruginosa, AtICS1 and AtICS2 from Arabidopsis thaliana.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)V_max_ (nM s⁻¹)
PchAPseudomonas aeruginosaChorismate4.543.1-
AtICS1Arabidopsis thalianaChorismate34.3 ± 3.738.1 ± 1.563.5 ± 2.4
AtICS2Arabidopsis thalianaChorismate28.8 ± 6.917.0 ± 1.228.3 ± 2.0

Table 1: Kinetic Parameters of Isochorismate Synthases.

Isochorismate Pyruvate Lyase (IPL)
  • Function: Catalyzes the elimination of pyruvate from isochorismate to produce salicylate.

  • Example: PchB from Pseudomonas aeruginosa.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)
PchBPseudomonas aeruginosaIsochorismate12.5106

Table 2: Kinetic Parameters of Isochorismate Pyruvate Lyase.

Salicylate Synthase (SAS)
  • Function: A bifunctional enzyme that catalyzes the conversion of chorismate to salicylate via an isochorismate intermediate.

  • Examples: MbtI from Mycobacterium tuberculosis, Irp9 from Yersinia enterocolitica, and AmS from Amycolatopsis methanolica.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)
AmSAmycolatopsis methanolicaChorismate129.052.20

Table 3: Kinetic Parameters of Salicylate Synthases.

Salicylate-Activating Enzyme (Salicyl-AMP Ligase)
  • Function: Catalyzes the ATP-dependent adenylation of salicylate and its subsequent transfer to Coenzyme A.

  • Example: MbtA from Mycobacterium tuberculosis.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹µM⁻¹)
MbtAMycobacterium tuberculosisSalicylic Acid1.90.430.23
EntEEscherichia coliSalicylic Acid19001.10.00058
VibEVibrio choleraeSalicylic Acid1000.020.0002
BasEAcinetobacter baumanniiSalicylic Acid2000.040.0002

Table 4: Kinetic Parameters of Salicylate-Activating Enzymes. Data obtained using a coupled hydroxamate-MesG assay.

Signaling Pathways and Regulation

The biosynthesis of siderophores, and consequently the formation of this compound, is tightly regulated by iron availability. In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a transcriptional repressor. In iron-replete conditions, Fe²⁺ binds to Fur, causing it to dimerize and bind to specific DNA sequences (Fur boxes) in the promoter regions of siderophore biosynthetic genes, thereby blocking their transcription. Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to its release from the DNA and allowing for the expression of the biosynthetic enzymes.

Fe_replete High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_replete->Fur_Fe Forms Fe_limiting Low Iron Fur Apo-Fur Fe_limiting->Fur Leads to Fur_box Fur Box (DNA) Fur_Fe->Fur_box Binds to Siderophore_genes Siderophore Biosynthesis Genes Fur->Siderophore_genes Dissociates from Fur Box Transcription_OFF Transcription OFF Fur_box->Transcription_OFF Results in Transcription_ON Transcription ON Siderophore_genes->Transcription_ON Allows

Caption: Regulation of siderophore biosynthesis by the Fur protein.

Experimental Protocols

Purification of Recombinant His-tagged MbtI

This protocol is adapted from published methods for the purification of His-tagged salicylate synthase.

  • Expression: Transform E. coli BL21(DE3) cells with a pET vector containing the MbtI gene with an N-terminal His-tag. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged MbtI with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot the purified protein and store at -80°C.

start E. coli Culture with MbtI-pET induction IPTG Induction start->induction harvest Cell Harvest induction->harvest lysis Sonication harvest->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant Soluble Lysate centrifugation1->supernatant ni_nta Ni-NTA Chromatography supernatant->ni_nta wash Wash ni_nta->wash elution Elution with Imidazole wash->elution dialysis Dialysis elution->dialysis end Purified MbtI dialysis->end

Caption: Workflow for recombinant MbtI purification.

Kinetic Assay for Salicylate Synthase (MbtI)

This assay measures the formation of salicylate from chorismate by monitoring the increase in fluorescence of salicylate.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well black plate containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and the desired concentration of MbtI.

  • Initiate Reaction: Start the reaction by adding varying concentrations of chorismate to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 305 nm and an emission wavelength of 420 nm over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots. Fit the initial velocity data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Coupled Spectrophotometric Assay for Isochorismate Synthase (ICS)

This assay couples the production of isochorismate to its conversion to salicylate by an excess of isochorismate pyruvate lyase (PchB), and the formation of salicylate is monitored by fluorescence.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, a saturating concentration of purified PchB (e.g., 1 µM), and the desired concentration of the ICS enzyme.

  • Initiate Reaction: Start the reaction by adding varying concentrations of chorismate.

  • Fluorescence Measurement: Monitor the increase in fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 407 nm.

  • Data Analysis: Calculate the initial reaction rates and determine the kinetic parameters for the ICS enzyme as described for the SAS assay.

HPLC-Based Assay for Salicylate Formation

This method provides a direct quantification of the salicylate product.

  • Enzyme Reaction: Perform the enzymatic reaction as described in the kinetic assays. Stop the reaction at various time points by adding an equal volume of ice-cold methanol or by acid quenching.

  • Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compounds using a gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: Monitor the elution profile using a UV detector at 296 nm or a fluorescence detector (excitation 305 nm, emission 420 nm).

  • Quantification: Quantify the amount of salicylate produced by comparing the peak area to a standard curve of known salicylate concentrations.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis reaction Enzymatic Reaction quenching Reaction Quenching reaction->quenching centrifugation Centrifugation quenching->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Sample Injection supernatant->injection separation C18 Column Separation injection->separation detection UV/Fluorescence Detection separation->detection integration Peak Integration detection->integration std_curve Standard Curve Comparison integration->std_curve quantification Quantification of Salicylate std_curve->quantification

Caption: Workflow for HPLC-based salicylate quantification.

Conclusion

The enzymatic formation of this compound is a critical process in the biosynthesis of salicyl-derived siderophores, which are essential for the virulence of many pathogenic bacteria. The enzymes involved in this pathway, including isochorismate synthase, isochorismate pyruvate lyase, salicylate synthase, and salicylate-activating enzymes, represent attractive targets for the development of novel antimicrobial agents. This technical guide has provided a detailed overview of the biosynthetic pathways, the kinetic properties of the key enzymes, and the experimental protocols required for their characterization. This information will be a valuable resource for researchers and drug development professionals working to combat bacterial infections by targeting iron acquisition pathways.

References

The Natural Occurrence of 2-Hydroxybenzoyl-CoA Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA and its derivatives are a class of thioester compounds that play pivotal roles in the primary and secondary metabolism of a wide range of organisms, from bacteria and fungi to plants. As activated forms of hydroxylated benzoic acids, these molecules serve as key intermediates in the biosynthesis of numerous natural products with significant biological activities. Their involvement in pathways leading to the production of siderophores, plant defense hormones, and other bioactive compounds makes them a subject of intense interest for researchers in microbiology, plant science, and drug discovery. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailing their biosynthetic pathways, physiological roles, and the analytical methods used for their study.

Natural Occurrence and Biosynthesis

The presence of this compound derivatives has been documented across different biological kingdoms, where they participate in distinct metabolic processes.

In Bacteria

In the bacterial realm, this compound derivatives are most notably recognized as precursors to catecholate siderophores, which are high-affinity iron-chelating molecules essential for iron acquisition in iron-limited environments.[1][2] A prominent example is the biosynthesis of enterobactin in Escherichia coli, where 2,3-dihydroxybenzoyl-CoA is a key intermediate.

The biosynthesis of 2,3-dihydroxybenzoate, the precursor to 2,3-dihydroxybenzoyl-CoA, originates from the shikimate pathway. Chorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate by EntC, which is then oxidized to 2,3-dihydroxybenzoate (DHB) by EntA.[3] Subsequently, DHB is activated to its CoA thioester, 2,3-dihydroxybenzoyl-CoA, by the action of EntE, a 2,3-dihydroxybenzoate-AMP ligase. This activated molecule is then incorporated into the growing siderophore backbone.

Some bacteria, such as Streptomyces species, are prolific producers of secondary metabolites, and their genomes contain numerous biosynthetic gene clusters that may involve this compound derivatives.[4][5] Metabolic profiling of Streptomyces has revealed a rich diversity of natural products, and it is anticipated that further investigation will uncover additional pathways utilizing these activated phenolic compounds.

In Plants

In the plant kingdom, this compound, also known as salicoyl-CoA, is a key intermediate in one of the biosynthetic pathways leading to salicylic acid (SA), a critical phytohormone involved in plant defense against pathogens and abiotic stress. While the isochorismate pathway is a major route for SA synthesis in some plants like Arabidopsis thaliana, an alternative pathway starting from benzoyl-CoA has been elucidated in other species.

This pathway involves the hydroxylation of benzoyl-CoA at the C2 position to yield this compound. The enzyme responsible for this step, a benzoate-2-hydroxylase, has been a subject of investigation. Subsequent hydrolysis of the thioester bond by a thioesterase releases free salicylic acid. The accumulation of salicylic acid and its derivatives is often induced by biotic and abiotic stresses, suggesting that the flux through the this compound pathway may be similarly regulated.

In Fungi

The occurrence and biosynthesis of this compound derivatives in fungi are less well-characterized compared to bacteria and plants. However, fungi are known to produce a vast array of secondary metabolites, some of which are derived from aromatic precursors. It is plausible that this compound or its derivatives act as intermediates in the biosynthesis of some of these fungal natural products. For instance, in the biosynthesis of 2,5-dihydroxybenzaldehyde (gentisaldehyde) in some Aspergillus and Penicillium species, while the pathway is linked to patulin synthesis and starts from acetyl-CoA and malonyl-CoA, the involvement of hydroxylated benzoyl-CoA intermediates in related pathways cannot be ruled out. Further genomic and metabolomic studies are required to fully elucidate the role of these compounds in fungal secondary metabolism.

Quantitative Data

Quantitative data on the intracellular concentrations of this compound and its derivatives are scarce in the literature. However, some studies have provided valuable insights into the levels of related precursors.

CompoundOrganismConditionConcentrationReference
2,3-Dihydroxybenzoic acidEscherichia coliExponential growth on glucose1.4 x 10⁻⁴ M

This table will be expanded as more quantitative data becomes available.

Signaling and Biosynthetic Pathways

The metabolic routes involving this compound derivatives are integral to key cellular processes. The following diagrams, generated using the DOT language, illustrate these pathways.

Salicylic_Acid_Biosynthesis cluster_0 Isochorismate Pathway cluster_1 Benzoyl-CoA Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Salicylic Acid (Isochorismate Pathway) Salicylic Acid (Isochorismate Pathway) Isochorismate->Salicylic Acid (Isochorismate Pathway) IPL Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL Benzoyl-CoA Benzoyl-CoA Cinnamic Acid->Benzoyl-CoA β-oxidation This compound This compound Benzoyl-CoA->this compound Benzoate-2-hydroxylase Salicylic Acid (Benzoyl-CoA Pathway) Salicylic Acid (Benzoyl-CoA Pathway) This compound->Salicylic Acid (Benzoyl-CoA Pathway) Thioesterase

Biosynthesis of Salicylic Acid in Plants.

Siderophore_Biosynthesis Chorismate Chorismate 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Chorismate->2,3-dihydro-2,3-dihydroxybenzoate EntC 2,3-Dihydroxybenzoate 2,3-Dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate->2,3-Dihydroxybenzoate EntA 2,3-Dihydroxybenzoyl-AMP 2,3-Dihydroxybenzoyl-AMP 2,3-Dihydroxybenzoate->2,3-Dihydroxybenzoyl-AMP EntE 2,3-Dihydroxybenzoyl-CoA 2,3-Dihydroxybenzoyl-CoA 2,3-Dihydroxybenzoyl-AMP->2,3-Dihydroxybenzoyl-CoA CoA Transferase Enterobactin Enterobactin 2,3-Dihydroxybenzoyl-CoA->Enterobactin NRPS (EntF, EntB)

Enterobactin Biosynthesis in E. coli.

Experimental Protocols

The study of this compound derivatives requires robust and sensitive analytical techniques for their extraction, separation, and detection from complex biological matrices.

Extraction of Acyl-CoA Esters from Plant Tissues

This protocol is adapted from methods developed for the analysis of short-chain acyl-CoAs in plants.

  • Tissue Harvesting and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: To approximately 100 mg of powdered tissue, add 1 ml of an ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid or a solvent mixture like isopropanol:water:acetic acid).

  • Centrifugation: Vortex the mixture vigorously and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE): For cleanup and concentration, the supernatant can be passed through a C18 SPE cartridge. Elute the acyl-CoAs with a suitable solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a small volume of a solvent compatible with the subsequent analytical method (e.g., 5% acetonitrile in water).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoA esters.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its derivatives need to be determined using authentic standards. A common product ion for CoA esters corresponds to the phosphopantetheine moiety.

  • Quantification: A calibration curve is generated using a series of known concentrations of an authentic standard of the target analyte. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to correct for variations in extraction efficiency and matrix effects.

Siderophore Extraction and Analysis

This protocol is a general guide for the extraction of siderophores, which can be adapted for the analysis of their this compound precursors.

  • Bacterial Culture: Grow the bacterial strain in an iron-deficient medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.

  • Extraction: Acidify the supernatant to a low pH (e.g., pH 2) with HCl and extract with an organic solvent such as ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: The extracted siderophores and their precursors can be analyzed by HPLC with UV detection or by LC-MS/MS.

Conclusion

This compound derivatives are emerging as crucial players in the metabolic networks of diverse organisms. Their roles as precursors to essential molecules like the iron-scavenging siderophores in bacteria and the defense-related phytohormone salicylic acid in plants highlight their significance. While our understanding of their biosynthesis and function is growing, particularly in bacteria and plants, many aspects, especially in the fungal kingdom, remain to be explored. The development and application of advanced analytical techniques, such as LC-MS/MS, are essential for the accurate quantification of these low-abundance metabolites and for unraveling the intricate regulatory mechanisms that govern their production. Further research in this area holds the promise of uncovering novel natural products with potential applications in medicine and agriculture, and a deeper understanding of the biochemical strategies employed by organisms to interact with their environment.

References

An In-depth Technical Guide to the Evolutionary Conservation of Pathways Involving 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the evolutionary conservation of metabolic pathways related to 2-hydroxybenzoyl-CoA, an activated form of salicylic acid. While a distinct, universally conserved "this compound pathway" is not extensively defined in current literature, this molecule sits at the crossroads of several crucial and evolutionarily significant metabolic routes. This document focuses on two such major pathways: the biosynthesis of salicylate (2-hydroxybenzoic acid) and the degradation of aromatic compounds via the benzoyl-CoA pathway. We will explore the key enzymes, their genetic underpinnings, and their distribution across different domains of life, with a focus on their evolutionary history.

Core Concepts: Situating this compound in Metabolism

This compound, also known as salicoyl-CoA, is a thioester of salicylic acid. Its metabolic relevance stems from its position as a potential intermediate in both anabolic and catabolic processes. In some plant species, it serves as a substrate for the synthesis of 4-hydroxycoumarin.[1] More broadly, its components—salicylate and benzoyl-CoA—are central players in distinct and well-characterized pathways. Understanding the evolutionary conservation of the enzymes and genes responsible for the synthesis and modification of these molecules provides critical insights into microbial degradation of aromatic compounds and plant defense signaling.

The Salicylate Biosynthesis Pathway: An Evolutionary Perspective

Salicylic acid (SA) is a critical hormone in plant immunity.[2][3] Its biosynthesis is also observed in bacteria, where it often serves as a precursor for iron-chelating siderophores.[4][5] The synthesis of SA primarily originates from chorismate, the end-product of the shikimate pathway. The shikimate pathway is a highly conserved route for the production of aromatic amino acids in bacteria, plants, and fungi, but is notably absent in animals.

Two primary pathways for SA biosynthesis have been identified:

  • The Isochorismate Synthase (ICS) Pathway: This is considered the major route in many plants and is also found in bacteria. It involves the conversion of chorismate to isochorismate by isochorismate synthase (ICS), followed by the conversion of isochorismate to salicylate. The bacterial pathway is simpler, often utilizing an isochorismate pyruvate lyase (IPL) for the final step.

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway is prominent in certain plant species, such as rice. It begins with the conversion of phenylalanine to cinnamate, which is then processed through a series of reactions, including β-oxidation, to yield benzoyl-CoA, a precursor to salicylate.

The evolution of these pathways in plants appears to be complex and lineage-specific. For instance, the ICS pathway is thought to have evolved within the Brassicales order. The core components of SA signaling and biosynthesis likely evolved in a stepwise manner in plants.

EnzymeAbbreviationFunctionOrganism(s)
Isochorismate SynthaseICSConverts chorismate to isochorismateBacteria, Plants
Isochorismate Pyruvate LyaseIPLConverts isochorismate to salicylate and pyruvateBacteria
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to trans-cinnamic acidPlants
Benzaldehyde SynthaseReduces benzoyl-CoA to benzaldehydePlants
CarboxylesteraseHSR203JHydrolyzes benzyl salicylatePlants

The Benzoyl-CoA Pathway: A Central Hub for Anaerobic Aromatic Degradation

The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of a wide range of aromatic compounds. Benzoate is activated to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. This pathway is crucial for the bioremediation of aromatic pollutants and is primarily studied in bacteria, particularly facultative anaerobes like Thauera aromatica and phototrophs like Rhodopseudomonas palustris.

The core of the pathway involves the following key steps:

  • Activation: Benzoate is converted to benzoyl-CoA by benzoate-CoA ligase (BCL).

  • Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by benzoyl-CoA reductase. This is often an ATP-dependent process in facultative anaerobes.

  • Ring Cleavage: The alicyclic intermediate is then hydrated, oxidized, and the ring is hydrolytically cleaved.

Variations in this pathway exist between different bacterial species. For example, the subsequent steps after ring reduction differ between T. aromatica and R. palustris. The genes for the benzoyl-CoA pathway are often found in clusters, suggesting a coordinated regulation and potential for horizontal gene transfer.

EnzymeGene(s)FunctionOrganism(s)
Benzoate-CoA LigasebclActivates benzoate to benzoyl-CoABacteria
Benzoyl-CoA ReductasebcrABCD / bamBReduces the aromatic ring of benzoyl-CoABacteria
Dienoyl-CoA HydrataseHydrates the cyclic dienoyl-CoA intermediateThauera aromatica
6-Hydroxycyclohex-1-ene-1-carboxyl-CoA DehydrogenaseOxidizes the 6-hydroxy group of the intermediateThauera aromatica
Hydroxybenzoyl-CoA ReductasehbaBCDReductive dehydroxylation of 4-hydroxybenzoyl-CoARhodopseudomonas palustris

The following table summarizes available kinetic data for hydroxybenzoyl-CoA reductase, an enzyme involved in the metabolism of hydroxylated aromatic compounds that feed into the benzoyl-CoA pathway.

EnzymeSubstratekcat (s-1)kcat/Km (M-1s-1)Source Organism
Hydroxybenzoyl-CoA Reductase (HBCR)Hydroxybenzoyl-CoA91.8 x 105Not Specified

Table based on data from.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of these pathways.

Phylogenetic analysis is crucial for understanding the evolutionary relationships between enzymes from different organisms.

Objective: To construct a phylogenetic tree to infer the evolutionary history of a protein family (e.g., 2-hydroxy-acyl-CoA lyases).

Methodology:

  • Sequence Retrieval: Obtain amino acid sequences of the target protein from various organisms from databases like UniProt or NCBI.

  • Multiple Sequence Alignment: Align the sequences using software such as ClustalW to identify conserved regions.

  • Phylogenetic Tree Construction: Use a program like MegaX to construct the phylogenetic tree. Common methods include:

    • Neighbor-Joining: A distance-matrix method that is computationally efficient.

    • Maximum Likelihood: A statistical method that finds the tree that best explains the observed data.

    • Bayesian Inference: A method that uses a probabilistic model to infer the posterior probability of a tree.

  • Tree Validation: Assess the reliability of the tree topology using bootstrapping (e.g., 1000 replications).

This technique is used to determine the kinetic parameters of redox-active enzymes like hydroxybenzoyl-CoA reductase.

Objective: To determine the catalytic efficiency (kcat and Km) and the redox potential of an enzyme.

Methodology:

  • Enzyme Purification: Purify the enzyme of interest to homogeneity.

  • Electrochemical Setup: Use an electrochemical cell with a working electrode, a reference electrode, and a counter electrode.

  • Kinetic Assays: Perform steady-state kinetic assays at a range of substrate concentrations and at different applied electrochemical potentials. The reaction rate can be monitored spectrophotometrically.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations to determine Vmax and Km at each potential.

  • Nernst Equation Application: Relate the kinetic parameters to the ambient redox potential using a modified rate law that incorporates the Nernst equation. This allows for the determination of the enzyme's midpoint potential (E°').

Visualizations: Pathways and Workflows

Salicylate_Biosynthesis cluster_ICS ICS Pathway (Bacteria, Plants) cluster_PAL PAL Pathway (Plants) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Salicylate Salicylate Isochorismate->Salicylate IPL (Bacteria) / Multi-step (Plants) Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL BenzoylCoA Benzoyl-CoA Cinnamate->BenzoylCoA β-oxidation BenzoylCoA->Salicylate Benzoyl_CoA_Degradation Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) BenzoylCoA Benzoyl-CoA Aromatic_Compounds->BenzoylCoA BCL (Activation) DienoylCoA Cyclic Dienoyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA Reductase (Dearomatization) Alicyclic_Intermediates Alicyclic Intermediates DienoylCoA->Alicyclic_Intermediates Hydration, Oxidation Ring_Cleavage Ring Cleavage Products Alicyclic_Intermediates->Ring_Cleavage Hydrolysis Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Ring_Cleavage->Central_Metabolism Phylogenetic_Workflow start Start: Define Protein Family seq_retrieval 1. Retrieve Protein Sequences (e.g., from UniProt, NCBI) start->seq_retrieval msa 2. Perform Multiple Sequence Alignment (e.g., ClustalW) seq_retrieval->msa tree_build 3. Construct Phylogenetic Tree (e.g., Neighbor-Joining, Max Likelihood) msa->tree_build validation 4. Validate Tree Topology (e.g., Bootstrapping) tree_build->validation interpretation 5. Interpret Evolutionary Relationships validation->interpretation end End: Inferred Evolutionary History interpretation->end

References

The Central Role of 2-Hydroxybenzoyl-CoA in Microbial Secondary Metabolite Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microbial secondary metabolites represent a vast and largely untapped reservoir of novel therapeutics and biotechnological tools. Within this diverse chemical landscape, molecules derived from 2-hydroxybenzoyl-CoA, the activated form of salicylic acid, play a critical role, particularly in the biosynthesis of iron-chelating siderophores. These compounds are essential for microbial survival and pathogenesis, making their biosynthetic pathways attractive targets for the development of new antimicrobial agents. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its incorporation into complex secondary metabolites, the regulation of the associated gene clusters, and detailed experimental protocols for their study. Quantitative data on enzyme kinetics and metabolite production are presented to facilitate comparative analysis and guide metabolic engineering efforts.

Introduction to this compound in Microbial Metabolism

This compound is a key metabolic intermediate derived from the shikimate pathway product, chorismate. In microorganisms, its primary role is as a precursor for the biosynthesis of a wide array of secondary metabolites, most notably catecholate-type siderophores. These small molecules are produced under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment, a process crucial for microbial growth and virulence. The biosynthetic gene clusters (BGCs) responsible for producing these salicylate-derived metabolites are typically complex, often involving large, multi-domain enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).

Biosynthesis of this compound from Chorismate

The biosynthesis of salicylic acid, the precursor to this compound, from chorismate in bacteria proceeds through two primary pathways:

  • The Two-Step Pathway: This pathway involves two enzymes:

    • Isochorismate Synthase (ICS): Catalyzes the conversion of chorismate to isochorismate.

    • Isochorismate Pyruvate Lyase (IPL): Converts isochorismate to salicylate and pyruvate. This pathway is exemplified by the pchA and pchB genes in Pseudomonas aeruginosa, the producer of the siderophore pyochelin.

  • The Single-Step Pathway: A single bifunctional enzyme, Salicylate Synthase (SAS) , directly converts chorismate to salicylate. This enzyme possesses both isochorismate synthase and isochorismate pyruvate lyase activities. Examples include Irp9 from Yersinia enterocolitica, involved in yersiniabactin biosynthesis, and MbtI from Mycobacterium tuberculosis, which contributes to mycobactin synthesis.

Following its synthesis, salicylic acid is activated to this compound by a dedicated adenylation (A) domain of an NRPS or a stand-alone adenylation enzyme, enabling its incorporation into the growing secondary metabolite scaffold.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of this compound biosynthesis and its subsequent utilization is governed by the kinetic parameters of the involved enzymes. A summary of reported kinetic data for key enzymes is presented in Table 1.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Isochorismate Synthase (PchA) Pseudomonas aeruginosaChorismate42 ± 20.00070 ± 0.0000117 ± 1[1]
Isochorismate Pyruvate Lyase (PchB) Pseudomonas aeruginosaIsochorismate--1 x 10⁶[2]
Salicylate Synthase (Irp9) Yersinia enterocoliticaChorismate4.20.13331,667[3]
Isochorismate Synthase (AtICS1) Arabidopsis thalianaChorismate34.3 ± 3.70.635 ± 0.02518,513[4]
Isochorismate Synthase (AtICS2) Arabidopsis thalianaChorismate28.8 ± 6.90.283 ± 0.029,826[4]

Production of this compound-Derived Siderophores

The production of siderophores is tightly regulated and influenced by environmental conditions, particularly iron availability. Genetic engineering of the biosynthetic pathways can lead to enhanced production yields. Table 2 summarizes the production of yersiniabactin, a siderophore derived from this compound, in wild-type and mutant strains of uropathogenic Escherichia coli (UPEC).

StrainRelevant GenotypeYersiniabactin Production (Relative to Wild-Type)Reference(s)
UTI89Wild-Type100%
UTI89ΔybtSYersiniabactin biosynthesis knockout0%
UTI89ΔybtEYersiniabactin biosynthesis knockout0%
UTI89Δirp1Yersiniabactin biosynthesis knockout0%
UTI89ΔybtUPutative regulatory defectDetectable, but lower than wild-type
UTI89ΔybtARegulatory defectDetectable, but lower than wild-type
UTI89ΔybtXPutative thioesterase knockoutHigher than wild-type

Regulation of Biosynthetic Gene Clusters

The expression of gene clusters responsible for the biosynthesis of this compound and derived siderophores is primarily regulated at the transcriptional level in response to intracellular iron concentrations. The key regulator is the Ferric Uptake Regulator (Fur) protein.

In iron-replete conditions, Fur binds to Fe²⁺, forming a complex that recognizes and binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of target genes. This binding physically obstructs the binding of RNA polymerase, thereby repressing transcription.

Under iron-limiting conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein has a low affinity for the Fur box, leading to the derepression of the target genes and the subsequent production of siderophores.

The consensus sequence for the Fur box in many bacteria is a 19-bp inverted repeat, typically 5'-GATAATGATAATCATTATC-3'. However, variations of this sequence are common.

Fur_Regulation cluster_low_iron Iron-Limiting Conditions cluster_high_iron Iron-Replete Conditions Fe2_high High Intracellular Iron (Fe²⁺) Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe2_high->Fur_active Binds to Apo-Fur Fe2_low Low Intracellular Iron (Fe²⁺) Fur_inactive Apo-Fur (Inactive) Fe2_low->Fur_inactive Dissociates from Fur-Fe²⁺ Complex Fe2_low->Fur_inactive BGC Siderophore Biosynthesis Genes (e.g., pchA, irp9, NRPS/PKS) Transcription_ON Transcription Fur_inactive->Transcription_ON Allows Fur_box Fur Box (Promoter Region) Fur_active->Fur_box Binds Transcription_OFF Transcription Blocked Fur_box->Transcription_OFF Leads to Siderophore Siderophore Production Transcription_ON->Siderophore Initiates Transcription_OFF->Siderophore Prevents

Figure 1: Fur-mediated regulation of siderophore biosynthesis.

Experimental Protocols

Quantification of Siderophore Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores based on their ability to chelate iron.

Materials:

  • CAS solution: 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.

  • FeCl₃ solution: 1 mM FeCl₃ in 10 mM HCl.

  • Bacterial culture supernatant.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of CAS Assay Solution:

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add the FeCl₃ solution to the CAS/HDTMA mixture.

    • Autoclave the final solution and store it in the dark.

  • Assay:

    • In a 96-well microplate, mix 100 µL of bacterial culture supernatant with 100 µL of the CAS assay solution.

    • As a reference, use 100 µL of sterile culture medium mixed with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

  • Quantification:

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of siderophore units (SU) using the following formula: SU (%) = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference and As is the absorbance of the sample.

Gene Knockout in Pseudomonas aeruginosa using a Suicide Vector

This protocol describes the generation of a markerless gene deletion using a two-step homologous recombination strategy with a suicide vector containing a counter-selectable marker (e.g., sacB).

Gene_Knockout_Workflow start Start: Identify Target Gene pcr_arms 1. PCR amplify upstream and downstream homologous arms start->pcr_arms clone_vector 2. Clone arms into suicide vector (e.g., pEX18Tc-sacB) pcr_arms->clone_vector transform_ecoli 3. Transform E. coli (e.g., SM10) with knockout construct clone_vector->transform_ecoli conjugation 4. Conjugate with P. aeruginosa transform_ecoli->conjugation select_integrants 5. Select for single-crossover integrants on selective medium (e.g., with antibiotic) conjugation->select_integrants counter_selection 6. Culture integrants without selection, then plate on counter-selective medium (e.g., with sucrose) select_integrants->counter_selection screen_mutants 7. Screen sucrose-resistant, antibiotic-sensitive colonies for gene deletion counter_selection->screen_mutants pcr_verify 8. Verify deletion by PCR and sequencing screen_mutants->pcr_verify end End: Gene Knockout Mutant Obtained pcr_verify->end

Figure 2: Workflow for gene knockout in P. aeruginosa.

Detailed Steps:

  • Construct the Knockout Plasmid:

    • Design primers to amplify ~500-1000 bp regions upstream (up arm) and downstream (down arm) of the target gene.

    • Amplify the up and down arms from the genomic DNA of the wild-type P. aeruginosa strain.

    • Clone the two arms into a suicide vector (e.g., pEX18Tc containing the sacB gene) on either side of a multiple cloning site. This can be done using restriction digestion and ligation or seamless cloning methods like Gibson assembly.

  • Introduce the Plasmid into P. aeruginosa:

    • Transform the constructed knockout plasmid into a donor E. coli strain (e.g., SM10) that can perform conjugation.

    • Mate the donor E. coli with the recipient P. aeruginosa on a solid medium.

  • Select for Single-Crossover Integrants:

    • Plate the conjugation mixture on a medium that selects for P. aeruginosa and contains the antibiotic corresponding to the resistance marker on the suicide vector. This will select for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Counter-select for Double-Crossover Mutants:

    • Grow the single-crossover integrants in a non-selective medium to allow for a second recombination event to occur, which will excise the plasmid backbone.

    • Plate the culture on a medium containing sucrose (e.g., 5-10%). The sacB gene product, levansucrase, converts sucrose into a toxic product in Gram-negative bacteria, thus killing cells that still contain the plasmid.

  • Screen and Verify Mutants:

    • Colonies that grow on the sucrose-containing medium are potential double-crossover mutants.

    • Screen these colonies for the loss of the antibiotic resistance marker from the suicide vector.

    • Confirm the deletion of the target gene by colony PCR using primers that flank the deleted region and by DNA sequencing.

Heterologous Expression of a Siderophore Biosynthetic Gene Cluster

Heterologous expression is a powerful tool for characterizing "silent" or cryptic BGCs and for improving the production of known secondary metabolites.

General Workflow:

  • BGC Identification and Cloning:

    • Identify the target BGC using bioinformatics tools like antiSMASH.

    • Clone the entire BGC into a suitable expression vector. Due to the large size of many BGCs, this often requires specialized techniques such as Transformation-Associated Recombination (TAR) in yeast or the use of large-capacity vectors like cosmids or bacterial artificial chromosomes (BACs).

  • Choice of Heterologous Host:

    • Select a suitable host strain. Common choices include E. coli for smaller BGCs and ease of genetic manipulation, and Streptomyces species (e.g., S. coelicolor, S. albus) for their ability to express complex actinobacterial BGCs. Engineered "clean" host strains with deletions of endogenous BGCs are often used to reduce competition for precursors and simplify downstream analysis.

  • Expression and Optimization:

    • Introduce the expression vector into the chosen host.

    • Culture the recombinant strain under various conditions (media composition, temperature, aeration) to induce the expression of the BGC.

    • It may be necessary to co-express pathway-specific regulatory genes or to engineer the host's primary metabolism to increase the supply of necessary precursors (e.g., chorismate, amino acids).

  • Metabolite Detection and Characterization:

    • Extract the secondary metabolites from the culture broth and/or cell pellet.

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the produced compounds.

    • Purify the novel or overproduced metabolite and determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical methods.

Conclusion and Future Perspectives

This compound stands as a critical branching point in microbial metabolism, directing carbon flux from primary metabolism into the production of a diverse array of bioactive secondary metabolites. A thorough understanding of the biosynthesis, regulation, and enzymology of the pathways that produce and consume this intermediate is paramount for the discovery and development of new drugs and for the bio-based production of valuable chemicals. The experimental approaches detailed in this guide provide a framework for researchers to dissect these complex pathways, identify novel enzymatic functions, and engineer microbial cell factories for enhanced production. Future research will likely focus on the discovery of novel this compound-derived natural products from underexplored microbial sources, the elucidation of the regulatory networks that control their expression, and the application of synthetic biology principles to create novel, non-natural compounds with improved therapeutic properties.

References

An In-depth Technical Guide to the Regulation of 2-Hydroxybenzoyl-CoA Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a pivotal intermediate in the biosynthesis of a diverse array of secondary metabolites across different biological kingdoms. In plants, it is a precursor to salicylic acid (SA), a phytohormone crucial for mediating defense responses against pathogens and abiotic stress. In bacteria, it is an intermediate in the degradation of aromatic compounds through the benzoyl-CoA pathway. The regulation of the genes involved in this compound biosynthesis is a complex process, involving a multi-tiered network of transcriptional and post-transcriptional control mechanisms. Understanding these regulatory networks is paramount for applications in agriculture, to enhance plant disease resistance, and in biotechnology, for the engineered production of valuable compounds. This technical guide provides a comprehensive overview of the current knowledge on the regulation of this compound biosynthesis genes, with a focus on both plant and bacterial systems.

I. Regulation of this compound Biosynthesis in Plants via Salicylic Acid Pathway

In plants, the biosynthesis of salicylic acid from chorismate is primarily mediated by the isochorismate pathway. The key enzyme in this pathway is Isochorismate Synthase (ICS) , which converts chorismate to isochorismate. Subsequently, isochorismate is converted to salicylic acid. The transcriptional regulation of the ICS1 gene is a major control point for SA biosynthesis.[1][2]

A. Key Transcription Factors

A number of transcription factors have been identified as key regulators of ICS1 expression, acting as both positive and negative regulators.

Positive Regulators:

  • SARD1 (SYSTEMIC ACQUIRED RESISTANCE DEFICIENT 1) and CBP60g (CALMODULIN-BINDING PROTEIN 60g) : These are two master transcription factors that directly bind to the promoter of ICS1 and activate its expression upon pathogen recognition.[3][4] Loss of function of both SARD1 and CBP60g almost completely abolishes pathogen-induced SA accumulation.[4]

  • NTL9 (NTM1-LIKE 9) : This transcription factor is essential for inducing the expression of ICS1 and other SA synthesis-related genes, PAD4 and EDS1, specifically in guard cells, contributing to stomatal immunity.

  • CHE (CCA1 HIKING EXPEDITION) : A TCP transcription factor that is critical for the circadian oscillation of SA levels and its accumulation in distal tissues during systemic acquired resistance (SAR).

  • WRKY28 : This transcription factor binds to the promoter of ICS1 and positively regulates its expression.

Negative Regulators:

  • WRKY Transcription Factors : Several WRKY TFs act as negative regulators to fine-tune SA levels and prevent excessive accumulation which can be detrimental to the plant.

  • NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) : While primarily known as a key regulator of SA signaling downstream of SA, NPR1 can also be involved in a negative feedback loop to suppress SA biosynthesis.

B. Signaling Pathways

The activation of these transcription factors is governed by complex signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or effectors by plant immune receptors.

Figure 1: Simplified signaling pathway for the transcriptional regulation of the ICS1 gene in plants.
C. Quantitative Data on Gene Expression

The following table summarizes the quantitative changes in the expression of key genes involved in this compound biosynthesis in plants under various conditions.

GeneOrganismCondition/MutantFold Change/Relative ExpressionReference
ICS1Arabidopsis thalianaUV-C treatment (2h)~25-fold increase
ICS1Arabidopsis thalianaphb3-3 mutant + UV-C (2h)~15-fold increase
ICSHordeum vulgareFusarium graminearum infection (72h)Upregulated
SAMTBetula lenta (high MeSA)Bark vs. Leaf tissueHigher expression in bark
SABP2Betula lenta (high MeSA)Bark vs. Leaf tissueIndifferent expression levels

II. Regulation of Benzoyl-CoA Pathway Genes in Bacteria

In bacteria, this compound is an intermediate in the anaerobic degradation of aromatic compounds. The benzoyl-CoA pathway is a central route for the breakdown of these compounds. Key gene clusters involved in this pathway include the hbd genes.

In Rhodopseudomonas palustris, the degradation of aromatic acids like p-hydroxybenzoate involves its conversion to benzoyl-CoA. The expression of the genes encoding the enzymes for this pathway is tightly regulated. For instance, the hbd genes are regulated by the transcriptional repressor HbdR . The presence of intermediates like 3-hydroxybenzoyl-CoA and benzoyl-CoA can act as effector molecules, binding to HbdR and inducing the expression of the hbd genes. Furthermore, the expression of these genes is also subject to carbon catabolite repression and is induced under oxygen-deprived conditions by the AcpR transcriptional activator.

Bacterial_Benzoyl_CoA_Pathway_Regulation cluster_environment Environmental Signals cluster_regulation Regulatory Network Aromatic_Acids Aromatic Acids (e.g., 3-hydroxybenzoate) HbdR HbdR (Repressor) Aromatic_Acids->HbdR Induces dissociation from DNA Oxygen_Deprivation Oxygen Deprivation AcpR AcpR (Activator) Oxygen_Deprivation->AcpR Activates Non_Aromatic_Carbon Non-Aromatic Carbon Sources hbd_genes hbd genes Non_Aromatic_Carbon->hbd_genes Carbon Catabolite Repression HbdR->hbd_genes Represses AcpR->hbd_genes Activates Benzoyl_CoA_Pathway Benzoyl-CoA Pathway Enzymes hbd_genes->Benzoyl_CoA_Pathway Encodes

Figure 2: Regulation of the hbd gene cluster in the bacterial benzoyl-CoA pathway.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of this compound biosynthesis genes.

A. Yeast One-Hybrid (Y1H) Assay for Identifying DNA-Protein Interactions

The Y1H assay is a powerful technique to identify transcription factors that bind to a specific DNA sequence (bait), such as the promoter of a gene of interest (e.g., ICS1).

Principle: A bait DNA sequence is cloned upstream of a reporter gene (e.g., HIS3 or AUR1-C) in a yeast strain. A cDNA library expressing potential DNA-binding proteins (prey) fused to a transcriptional activation domain (AD) is transformed into this yeast strain. If a prey protein binds to the bait sequence, the AD activates the expression of the reporter gene, allowing the yeast to grow on a selective medium.

Detailed Protocol:

  • Bait Strain Construction:

    • Clone the promoter sequence of the target gene (e.g., ICS1 promoter) into a bait vector (e.g., pAbAi).

    • Linearize the bait vector and transform it into a suitable yeast strain (e.g., Y1HGold).

    • Select for transformants on appropriate selection media.

    • Perform a bait-dependency test to determine the minimal inhibitory concentration of the antibiotic (e.g., Aureobasidin A) that suppresses background reporter gene expression.

  • Prey Library Screening:

    • Prepare a high-quality cDNA library from the organism and tissue of interest in a prey vector (e.g., pGADT7-Rec).

    • Transform the cDNA library into the bait yeast strain.

    • Plate the transformed yeast on a selective medium containing the predetermined concentration of the antibiotic.

    • Incubate plates for 3-5 days at 30°C.

  • Identification of Positive Clones:

    • Isolate plasmids from the positive yeast colonies.

    • Transform the plasmids into E. coli for amplification.

    • Sequence the cDNA inserts to identify the putative DNA-binding proteins.

  • Validation:

    • Re-transform the identified prey plasmid into the bait strain to confirm the interaction.

    • Perform control transformations with an empty prey vector and a bait strain with a different promoter.

B. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a protein to a specific DNA fragment.

Principle: A labeled DNA probe containing the putative binding site is incubated with a protein extract or a purified protein. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate more slowly than the free probe, resulting in a "shift" in the band's position.

Detailed Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the DNA sequence of interest (e.g., a region of the ICS1 promoter).

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

    • Purify the labeled probe.

  • Binding Reaction:

    • Prepare a reaction mixture containing the labeled probe, a binding buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the protein extract or purified protein.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

    • Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a suitable buffer (e.g., 0.5x TBE) at a constant voltage in a cold room or with a cooling system.

  • Detection:

    • For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect the label using a chemiluminescent or colorimetric substrate, or image the gel directly if a fluorescent label was used.

C. Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the in vivo binding sites of a specific protein, such as a transcription factor, on a genome-wide scale.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced. The resulting sequences are mapped to the genome to identify the protein's binding sites.

Detailed Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

    • Isolate nuclei and lyse them to release the chromatin.

    • Shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the target protein.

    • Add protein A/G-conjugated beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating the samples in the presence of a high salt concentration.

    • Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a standard DNA purification kit.

    • Prepare a sequencing library from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the library using a high-throughput sequencing platform.

    • Align the sequence reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for the target protein's binding.

    • Perform motif analysis to identify the consensus binding sequence of the protein.

IV. Conclusion

The regulation of this compound biosynthesis is a finely tuned process that is critical for the physiological responses of both plants and bacteria. In plants, a complex network of transcription factors and signaling pathways converges on the ICS1 gene to control the production of salicylic acid, a key defense hormone. In bacteria, the expression of genes in the benzoyl-CoA pathway is controlled by repressors and activators that respond to the availability of aromatic substrates and other environmental cues. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the intricacies of these regulatory networks. A deeper understanding of these mechanisms holds significant promise for the development of novel strategies to enhance disease resistance in crops and to engineer microbial systems for the production of valuable chemicals.

References

Methodological & Application

Detecting 2-Hydroxybenzoyl-CoA in Cell Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-hydroxybenzoyl-CoA in cell extracts. This intermediate is crucial in the biosynthesis of various secondary metabolites, particularly in bacteria, such as the production of salicylate-based siderophores.[1][2][3][4][5] Accurate measurement of its intracellular concentration is vital for understanding metabolic fluxes, pathway engineering, and for the development of novel therapeutics targeting these pathways.

The following sections detail protocols for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer varying levels of sensitivity and selectivity.

Experimental Workflow Overview

The general procedure for analyzing this compound from cell cultures involves several key stages: rapid quenching of metabolic activity, efficient extraction of acyl-CoAs, and subsequent analysis by chromatography.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture quenching Metabolic Quenching (e.g., Cold Methanol) cell_culture->quenching extraction Acyl-CoA Extraction quenching->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc lcms LC-MS/MS Analysis cleanup->lcms quant Quantification hplc->quant lcms->quant interp Interpretation quant->interp

Caption: General experimental workflow for this compound analysis.

Bacterial Biosynthesis of Salicylate-Derived Siderophores

This compound is a key intermediate in the non-ribosomal peptide synthetase (NRPS) dependent pathway for siderophore biosynthesis in many bacteria. These iron-chelating molecules are crucial for bacterial survival in iron-limited environments. The pathway begins with chorismate from the shikimate pathway.

Siderophore_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS (e.g., PchA) Salicylate Salicylate (2-Hydroxybenzoate) Isochorismate->Salicylate IPL (e.g., PchB) Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP Salicyl-AMP Ligase (e.g., PchD) Two_HBCoA This compound (Target Analyte) Salicyl_AMP->Two_HBCoA Acyl-CoA Ligase NRPS_Complex NRPS Complex (e.g., PchE/F) Two_HBCoA->NRPS_Complex Siderophore Salicylate-Derived Siderophore (e.g., Pyochelin) NRPS_Complex->Siderophore

Caption: Simplified bacterial siderophore biosynthesis pathway.

Sample Preparation Protocol

Efficient extraction is critical due to the low abundance and instability of acyl-CoAs. This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol in water (v/v), pre-chilled to -80°C.

  • Internal Standard (IS): A structurally similar acyl-CoA not expected to be in the sample (e.g., Heptadecanoyl-CoA) can be added to the extraction solvent to control for extraction efficiency and matrix effects.

  • Microcentrifuge tubes (1.7 mL)

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Cell Harvesting & Quenching:

    • For adherent cells, aspirate the culture medium and immediately wash the cells once with 5 mL of ice-cold PBS.

    • Immediately add 1 mL of -80°C extraction solvent to the plate. This step simultaneously quenches metabolic activity and lyses the cells.

    • Scrape the cells into the solvent and transfer the cell lysate to a 1.7 mL microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

  • Drying:

    • Dry the supernatant completely in a vacuum concentrator.

    • Store the dried pellets at -80°C until analysis to ensure stability.

  • Reconstitution:

    • Just prior to analysis, reconstitute the dried pellet in a suitable solvent. For reverse-phase chromatography, 50 mM ammonium acetate (pH 6.8) is a good starting point.

Method 1: HPLC-UV Analysis

This method is suitable for the relative quantification of this compound and is more widely accessible than mass spectrometry.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 100 x 2 mm, 3 µm particle size)

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • This compound standard (for retention time confirmation and calibration)

Protocol:

  • Reconstitute the dried cell extract in 50 µL of Mobile Phase A.

  • Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble material.

  • Injection: Inject 10-30 µL of the supernatant onto the HPLC system.

  • Chromatography Conditions:

    • Column Temperature: 32°C

    • Flow Rate: 0.2 mL/min

    • UV Detection: Monitor at 259 nm, the characteristic absorbance wavelength for the adenine moiety of Coenzyme A. A secondary wavelength corresponding to the 2-hydroxybenzoyl group (approx. 300-330 nm) can be used for increased specificity.

    • Gradient:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 20
      15 100
      22.5 100
      22.51 20

      | 30 | 20 |

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time to that of a pure standard.

    • Quantify the peak area and determine the concentration using a calibration curve generated from standards.

Method 2: LC-MS/MS Analysis

LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for quantifying low-abundance metabolites like this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

Protocol:

  • Sample Preparation: Follow the same sample preparation and reconstitution protocol as for HPLC-UV.

  • Chromatography: Use the same or similar chromatographic conditions as the HPLC-UV method to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.20 kV

    • Cone Voltage: 45 V (optimization required)

    • Desolvation Temperature: 500°C

    • Source Temperature: 120°C

    • Collision Gas: Argon

  • MRM (Multiple Reaction Monitoring) Analysis:

    • The detection of this compound will be based on its specific precursor-to-product ion transition.

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion. Acyl-CoAs typically exhibit a neutral loss of 507 Da, corresponding to the ADP-pantetheine-phosphate moiety. Another common fragment corresponds to the acylium ion.

    • Note: The exact m/z values for the precursor and product ions must be determined by direct infusion of a this compound standard.

  • Data Analysis:

    • Quantification is performed by integrating the area under the peak for the specific MRM transition.

    • A calibration curve is constructed using a pure standard, and concentrations in the samples are calculated. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for acyl-CoA analysis using LC-MS/MS. Specific values for this compound may vary and should be determined empirically.

ParameterHPLC-UVLC-MS/MSReference(s)
Limit of Detection (LOD) ~5 pmol per injectionnM to sub-nM range
Limit of Quantification (LOQ) ~10-20 pmol per injectionlow nM range-
Linearity (r²) > 0.99> 0.99
Recovery 90-105%95-97%
Precision (CV) < 5%< 5% (intra-run), < 15% (inter-run)

Alternative and Emerging Methods

  • Enzymatic Assays: While no specific kit exists for this compound, a custom assay could be developed. This would involve finding an enzyme that specifically uses this compound as a substrate and coupling its activity to a detectable signal (e.g., NADH/NADPH production or depletion measured by absorbance or fluorescence).

  • Biosensors: Genetically encoded biosensors have been developed for other acyl-CoAs like acetyl-CoA and malonyl-CoA. A similar approach, using a bacterial transcription factor that naturally binds this compound coupled to a fluorescent reporter, could theoretically be engineered for high-throughput screening applications.

References

Application Note: Quantitative Analysis of 2-Hydroxybenzoyl-CoA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxybenzoyl-CoA in biological samples. This compound is a key intermediate in the anaerobic metabolism of aromatic compounds.[1][2][3] This method utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric parameters, making it suitable for researchers, scientists, and drug development professionals investigating metabolic pathways and drug metabolism.

Introduction

This compound is a thioester of coenzyme A and 2-hydroxybenzoic acid (salicylic acid). It is an important intermediate in the benzoyl-CoA pathway, a central route for the anaerobic degradation of various aromatic compounds by diverse microorganisms.[1][2] Accurate quantification of this compound is crucial for understanding the flux through this pathway and for studying the metabolism of phenolic drugs and environmental contaminants. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for measuring low-abundance endogenous metabolites like acyl-CoAs in complex biological matrices. This application note provides a comprehensive protocol for the analysis of this compound, adaptable for various research applications.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of short-chain acyl-CoAs from cellular or tissue samples and can be adapted for this compound.

Materials:

  • 5-sulfosalicylic acid (SSA) solution (2.5% w/v) in water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Internal Standard (IS): e.g., [¹³C]-labeled this compound or a structurally similar acyl-CoA like heptanoyl-CoA.

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • For cultured cells, wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Add 200 µL of ice-cold 2.5% SSA solution to the cell pellet or 10-20 mg of homogenized tissue.

  • Add the internal standard to the SSA solution before adding it to the sample.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-50% B; 15-15.1 min: 50-98% B; 15.1-18 min: 98% B; 18-18.1 min: 98-2% B; 18.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A characteristic fragmentation of acyl-CoAs in positive ESI mode is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion, resulting in a product ion of m/z 507 less than the precursor ion. Another common fragment corresponds to the adenosine diphosphate portion with an m/z of 428.

  • This compound (MW: 885.6 g/mol ):

    • Precursor Ion (Q1): m/z 886.6

    • Product Ion (Q3): m/z 379.6 ([M-507+H]⁺)

    • Collision Energy (CE): To be optimized for the specific instrument.

  • Internal Standard (e.g., Heptanoyl-CoA):

    • Precursor Ion (Q1): m/z 880.7

    • Product Ion (Q3): m/z 373.7 ([M-507+H]⁺)

    • Collision Energy (CE): To be optimized for the specific instrument.

Data Presentation

The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table summarizes expected quantitative data based on similar acyl-CoA analyses.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 nM
Limit of Quantification (LOQ) 1 - 15 nM
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

Benzoyl-CoA Metabolic Pathway

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, 4-Hydroxybenzoate) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Activation Hydroxybenzoyl_CoA 4-Hydroxybenzoyl-CoA Aromatic_Compounds->Hydroxybenzoyl_CoA Activation Ring_Reduction Ring Reduction (Benzoyl-CoA Reductase) Benzoyl_CoA->Ring_Reduction Hydroxybenzoyl_CoA->Benzoyl_CoA Dehydroxylation Two_Hydroxybenzoyl_CoA This compound Two_Hydroxybenzoyl_CoA->Benzoyl_CoA Isomerization/ Metabolism Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Ring_Cleavage->Central_Metabolism

Caption: Simplified overview of the Benzoyl-CoA metabolic pathway.

LC-MS/MS Experimental Workflow

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction with 2.5% SSA + Internal Standard Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Reversed-Phase UPLC Separation Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, also known as salicyl-CoA, is a key intermediate in the microbial degradation of salicylic acid and serves as a precursor for the biosynthesis of various secondary metabolites.[1][2] Its availability is crucial for in vitro reconstitution of metabolic pathways, enzyme characterization, and the development of novel biocatalytic processes. This document provides a detailed protocol for the enzymatic synthesis of this compound using a salicylate-CoA ligase, along with methods for its purification and quantification.

The synthesis is catalyzed by salicylate—CoA ligase (EC 6.2.1.65), an enzyme found in bacteria such as Thauera aromatica and Streptomyces sp..[1] This enzyme activates salicylate by adenylation, followed by the transfer of the salicyl group to coenzyme A (CoA).[1] The overall reaction is as follows:

ATP + Salicylate + CoA → AMP + Diphosphate + this compound[1]

This protocol is based on the use of a robust microbial aromatic acid CoA ligase, which has been shown to efficiently synthesize various aromatic acid CoA thioesters, including salicyl-CoA, with high yields.

Data Presentation

Table 1: Summary of Reaction Components and Conditions

ParameterValueReference
EnzymeSalicylate-CoA Ligase (e.g., L3 ligase)
SubstratesSalicylic Acid
Coenzyme A (CoA)
Adenosine Triphosphate (ATP)
CofactorMgCl₂
BufferTris-HCl, pH 7.5-8.5
Temperature30-37 °C
Incubation Time2 hours
Expected YieldHigh

Table 2: HPLC Gradient for Purification and Analysis

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)
0955
5955
25595
30595
35955
40955

Note: This is a general gradient and may require optimization based on the specific HPLC column and system used.

Experimental Protocols

Preparation of Reagents
  • Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water. Sterilize by autoclaving.

  • MgCl₂ Stock Solution (1 M): Dissolve 9.52 g of MgCl₂ in 100 mL of deionized water. Sterilize by filtration.

  • ATP Stock Solution (100 mM): Dissolve 551 mg of ATP (disodium salt) in 10 mL of deionized water. Adjust the pH to 7.0 with NaOH. Store in aliquots at -20°C.

  • CoA Stock Solution (50 mM): Dissolve 40 mg of Coenzyme A (free acid) in 1 mL of deionized water. Store in aliquots at -20°C.

  • Salicylic Acid Stock Solution (100 mM): Dissolve 138 mg of salicylic acid in 10 mL of ethanol.

Enzymatic Synthesis of this compound
  • Enzyme Preparation: The salicylate-CoA ligase can be obtained through heterologous expression in E. coli and purification. A detailed protocol for the cloning, expression, and purification of similar CoA ligases can be adapted for this purpose.

  • Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Tris-HCl Buffer (1 M, pH 8.0): 100 µL

    • MgCl₂ (1 M): 5 µL

    • ATP (100 mM): 50 µL

    • CoA (50 mM): 30 µL

    • Salicylic Acid (100 mM in ethanol): 20 µL

    • Salicylate-CoA Ligase (1 mg/mL): 20 µL

    • Deionized Water: to a final volume of 1 mL

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours. To drive the reaction to completion, 0.05 U/mL of inorganic pyrophosphatase can be included to hydrolyze the pyrophosphate product.

  • Reaction Termination: Stop the reaction by adding 100 µL of 10% (v/v) trifluoroacetic acid (TFA).

Purification of this compound by HPLC

Due to the potential for co-elution of this compound with unreacted CoA, a robust HPLC purification method is required.

  • Sample Preparation: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phases:

    • Solvent A: Deionized water with 0.1% (v/v) TFA.

    • Solvent B: Acetonitrile with 0.1% (v/v) TFA.

  • Gradient Elution: Use the gradient outlined in Table 2 at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 254 nm and 310 nm. CoA and this compound will absorb at 254 nm, while this compound will have a characteristic absorbance at a higher wavelength due to the salicyl group.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified this compound as a powder.

Quantification of this compound
  • Standard Curve: Prepare a series of known concentrations of a commercially available or previously quantified standard of this compound.

  • HPLC Analysis: Inject the standards and the purified sample onto the HPLC system using the same method as for purification.

  • Quantification: Determine the peak area of the this compound peak for both the standards and the sample. Construct a standard curve by plotting peak area against concentration. Use the equation of the line from the standard curve to calculate the concentration of the purified this compound.

Mandatory Visualization

Signaling Pathway

Salicylate_Degradation_Pathway Salicylate Salicylate 2HBCoA This compound Salicylate->2HBCoA Salicylate-CoA ligase Gentisate Gentisate 2HBCoA->Gentisate This compound decarboxylase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate isomerase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate hydrolase TCA TCA Cycle Fumarate_Pyruvate->TCA

Experimental Workflow

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reagents Reaction Set up Enzymatic Reaction Reagents->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Prepare_Sample Prepare Sample for HPLC Terminate->Prepare_Sample HPLC_Purify HPLC Purification Prepare_Sample->HPLC_Purify Collect Collect Fractions HPLC_Purify->Collect Lyophilize Lyophilize Collect->Lyophilize HPLC_Analyze HPLC Analysis Lyophilize->HPLC_Analyze Standard_Curve Prepare Standard Curve Standard_Curve->HPLC_Analyze Quantify Quantify Product Quantify->HPLC_Analyze

Logical Relationship: Enzyme Reaction Mechanism

Reaction_Mechanism Sal Salicylate Enzyme Salicylate-CoA Ligase Sal->Enzyme ATP ATP ATP->Enzyme Intermediate Enzyme-Salicylyl-AMP Intermediate Enzyme->Intermediate Adenylation PPi PPi Intermediate->PPi Product This compound Intermediate->Product Thioesterification AMP AMP Intermediate->AMP CoA CoA CoA->Intermediate Product->Enzyme

References

Purification of 2-Hydroxybenzoyl-CoA from Bacterial Cultures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-hydroxybenzoyl-CoA from bacterial cultures. This compound is a key intermediate in the anaerobic degradation of aromatic compounds by various bacteria and a precursor for the biosynthesis of some secondary metabolites. Its efficient purification is crucial for enzymatic studies, inhibitor screening, and the development of novel therapeutic agents. The protocol herein describes the expression of a target this compound-producing enzyme in E. coli, preparation of cell-free extract, and a multi-step chromatographic purification process. This guide also includes methods for the quantification of this compound and a summary of expected purification yields.

Introduction

Aromatic compounds are widespread in nature, and their microbial degradation is a key biogeochemical process. In anaerobic bacteria, benzoyl-CoA is a central intermediate in the degradation of many aromatic compounds.[1] The hydroxylation of the aromatic ring is a critical step, and this compound is a significant downstream metabolite. Understanding the enzymes that produce and metabolize this intermediate is of great interest for bioremediation and drug discovery. The availability of pure this compound is essential for these studies. This protocol provides a robust method for obtaining highly purified this compound from recombinant bacterial cultures.

Overall Workflow

The purification strategy involves the initial preparation of a cell-free extract from bacterial cells overexpressing a target synthase, followed by a series of chromatographic steps to isolate and purify the this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis and Quantification bacterial_culture Bacterial Culture (Overexpressing Target Enzyme) cell_harvest Cell Harvesting (Centrifugation) bacterial_culture->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification ion_exchange Anion Exchange Chromatography clarification->ion_exchange hydrophobic Hydrophobic Interaction Chromatography ion_exchange->hydrophobic affinity Affinity Chromatography (e.g., CoA-affinity resin) hydrophobic->affinity gel_filtration Gel Filtration Chromatography affinity->gel_filtration quantification Quantification (HPLC or LC-MS/MS) gel_filtration->quantification purity_assessment Purity Assessment (SDS-PAGE) quantification->purity_assessment

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Bacterial Culture and Cell Lysis

This protocol is adapted from standard procedures for protein expression in E. coli.[2][3]

Materials:

  • E. coli strain harboring the expression plasmid for the target this compound producing enzyme.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM MgCl₂, 200 µM Thiamine pyrophosphate (TPP).[4]

Procedure:

  • Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.[3]

  • Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice. Use short pulses (e.g., 10-15 seconds) with intermittent cooling to prevent overheating.

  • Clarify the lysate by centrifugation at 17,000 x g for 45 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.

Chromatographic Purification

The following is a general multi-step chromatography protocol that can be optimized for this compound.

Materials:

  • Anion exchange column (e.g., Q-Sepharose).

  • Buffer A: 20 mM Tris-HCl, pH 8.0.

  • Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl.

Procedure:

  • Equilibrate the anion exchange column with Buffer A.

  • Load the cell-free extract onto the column.

  • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10-20 column volumes.

  • Collect fractions and assay for this compound activity or presence.

Materials:

  • HIC column (e.g., Phenyl-Sepharose).

  • Buffer C: 50 mM potassium phosphate, pH 7.0, 1 M ammonium sulfate.

  • Buffer D: 50 mM potassium phosphate, pH 7.0.

Procedure:

  • Pool the active fractions from the anion exchange step and add ammonium sulfate to a final concentration of 1 M.

  • Equilibrate the HIC column with Buffer C.

  • Load the sample onto the column.

  • Wash the column with Buffer C.

  • Elute with a decreasing linear gradient of ammonium sulfate (100-0% Buffer C, replaced by Buffer D).

  • Collect fractions and analyze for the presence of this compound.

For enzymes that produce CoA derivatives, a CoA-affinity column can be a powerful purification step.

Materials:

  • CoA-affinity chromatography column.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.5.

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing a competitive ligand (e.g., 10 mM CoA).

Procedure:

  • Pool and dialyze the active fractions from the HIC step against the Binding Buffer.

  • Equilibrate the CoA-affinity column with Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer.

  • Elute the target protein with the Elution Buffer.

  • Collect fractions and analyze for this compound.

This final step is used to remove any remaining protein contaminants and for buffer exchange.

Materials:

  • Gel filtration column (e.g., Superdex 200).

  • Storage Buffer: 50 mM potassium phosphate, pH 7.2, 150 mM NaCl, 10% glycerol.

Procedure:

  • Concentrate the eluted fractions from the affinity chromatography step.

  • Equilibrate the gel filtration column with Storage Buffer.

  • Load the concentrated sample onto the column.

  • Elute with Storage Buffer.

  • Collect fractions corresponding to the expected molecular weight of the target enzyme.

Quantification of this compound

The concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Detection: UV absorbance at a wavelength characteristic for the benzoyl-CoA moiety (typically around 260 nm).

  • Quantification: Compare the peak area of the sample to a standard curve of known concentrations of a related benzoyl-CoA standard.

Data Presentation

The following table provides a hypothetical purification summary for a this compound producing enzyme, based on typical purification schemes for similar enzymes.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell-Free Extract15003000.21001
Anion Exchange3002400.8804
HIC801802.256011.25
Affinity Chromatography10120124060
Gel Filtration590183090

Note: Activity units (U) are defined as the amount of enzyme that produces 1 µmol of this compound per minute under standard assay conditions.

Signaling Pathways and Logical Relationships

The production of this compound is often a step in a larger metabolic pathway for the degradation of aromatic compounds.

Metabolic_Pathway Aromatic_Compound Aromatic Compound Benzoyl_CoA Benzoyl-CoA Aromatic_Compound->Benzoyl_CoA Activation Two_Hydroxybenzoyl_CoA This compound Benzoyl_CoA->Two_Hydroxybenzoyl_CoA Hydroxylation Downstream_Metabolites Downstream Metabolites Two_Hydroxybenzoyl_CoA->Downstream_Metabolites Further Degradation

Caption: Simplified pathway showing the formation of this compound.

Conclusion

The protocol described in this application note provides a comprehensive framework for the purification of this compound from bacterial cultures. By employing a combination of chromatographic techniques, it is possible to obtain a highly purified product suitable for a wide range of research and development applications. The specific conditions for each step may require optimization depending on the specific bacterial strain and the properties of the target enzyme.

References

Applications of 2-Hydroxybenzoyl-CoA in Metabolic Engineering: Harnessing a Key Intermediate for Bio-Based Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxybenzoyl-CoA, also known as salicyl-CoA, is a pivotal activated thioester intermediate in the microbial biosynthesis of a range of valuable natural products and specialty chemicals. Its unique chemical structure, derived from the common plant signaling molecule salicylic acid (2-hydroxybenzoic acid), makes it a key target for metabolic engineering efforts aimed at the sustainable production of pharmaceuticals, agrochemicals, and polymers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in engineered microbial systems.

Application Notes

The primary application of this compound in metabolic engineering is as a direct precursor for the synthesis of 4-hydroxycoumarin and its derivatives. 4-Hydroxycoumarins are a class of compounds with significant pharmaceutical importance, most notably as anticoagulants like warfarin. By engineering microbial hosts such as Escherichia coli to efficiently produce this compound, a platform is established for the subsequent enzymatic conversion to these high-value products.

The general strategy involves a two-stage metabolic pathway construction:

  • Upstream Module: Production of Salicylic Acid: The biosynthesis of the precursor, salicylic acid, is the initial and often rate-limiting step. This is typically achieved by diverting carbon flux from the central metabolite chorismate. Two primary enzymatic strategies have been successfully employed:

    • The Isochorismate Pathway: This two-step pathway utilizes an isochorismate synthase (ICS) and an isochorismate pyruvate lyase (IPL) to convert chorismate to salicylate.

    • Direct Conversion by Salicylate Synthase: A single enzyme, salicylate synthase, can directly convert chorismate to salicylate.

  • Downstream Module: Conversion to this compound and Final Products: Once salicylic acid is produced, it is activated to its CoA-thioester, this compound. This intermediate is then available for downstream enzymatic modifications. For the production of 4-hydroxycoumarin, a key step is the condensation of this compound with malonyl-CoA, a reaction catalyzed by a quinolone synthase.

Metabolic engineering strategies to optimize the production of this compound and its derivatives often involve:

  • Overexpression of key biosynthetic genes.

  • Deletion of competing metabolic pathways to increase precursor availability.

  • Protein engineering to improve enzyme kinetics and substrate specificity.

  • Optimization of fermentation conditions to enhance cell growth and product formation.

Quantitative Data Summary

The following tables summarize the quantitative data from various metabolic engineering studies focused on the production of salicylic acid and its derivatives, which proceed through the this compound intermediate.

Product Host Organism Key Enzymes Expressed Titer Yield Reference
Salicylic AcidEscherichia coliSalicylate synthase (Irp9)3.72 g/L-[1]
Salicylic AcidEscherichia coliSalicylate synthase (AmS)421.2 ± 42.1 mg/L-[2]
Salicylic AcidEscherichia coliIsochorismate synthase (EntC), Isochorismate pyruvate lyase (PchB)1.05 g/L-[3]
4-HydroxycoumarinEscherichia coliSalicylate-CoA ligase (SdgA), Quinolone synthase (PqsD)~500 mg/L-[4]
Salicylate 2-O-β-d-glucosideEscherichia coliIsochorismate pyruvate lyase (PchB), Salicylic acid glycosyltransferase36.5 g/L-[3]
4,6-DihydroxycoumarinEscherichia coliSalicylate-CoA ligase (SdgA), Quinolone synthase (PqsD)56.7 ± 2.1 mg/L3.84 mg/g glycerol

Experimental Protocols

Protocol 1: Construction of a Salicylic Acid Producing E. coli Strain

This protocol describes the construction of an E. coli strain capable of producing salicylic acid from glucose by introducing the isochorismate pathway.

1. Gene Selection and Plasmid Construction:

  • Select genes for isochorismate synthase (e.g., entC from E. coli) and isochorismate pyruvate lyase (e.g., pchB from Pseudomonas aeruginosa).
  • Synthesize and codon-optimize these genes for expression in E. coli.
  • Clone the optimized genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7 promoter). Each gene should have its own ribosome binding site.
  • Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Strain Cultivation and Induction:

  • Prepare M9 minimal medium supplemented with glucose (20 g/L), MgSO₄ (1 mM), and appropriate antibiotics for plasmid maintenance.
  • Inoculate a 50 mL falcon tube containing 10 mL of M9 medium with a single colony of the engineered strain.
  • Incubate at 37°C with shaking at 250 rpm overnight.
  • Inoculate 50 mL of fresh M9 medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.
  • Grow the culture at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.6-0.8.
  • Induce gene expression by adding IPTG to a final concentration of 0.1 mM.
  • Continue cultivation at 30°C for 48-72 hours.

3. Salicylic Acid Extraction and Quantification:

  • Harvest the culture by centrifugation at 8,000 x g for 10 minutes.
  • Acidify the supernatant to pH 2.0 with 6 M HCl.
  • Extract the salicylic acid from the acidified supernatant with an equal volume of ethyl acetate.
  • Evaporate the ethyl acetate layer to dryness under vacuum.
  • Resuspend the dried extract in methanol.
  • Analyze the concentration of salicylic acid using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (at 296 nm).

Protocol 2: Biosynthesis of 4-Hydroxycoumarin from Salicylic Acid

This protocol outlines the whole-cell biotransformation of salicylic acid to 4-hydroxycoumarin using an engineered E. coli strain.

1. Gene Selection and Plasmid Construction:

  • Select genes for a salicylate-CoA ligase (e.g., sdgA) and a quinolone synthase with activity on this compound (e.g., pqsD from Pseudomonas aeruginosa).
  • Clone these genes into a compatible expression vector, similar to Protocol 1.
  • Transform the plasmid into a suitable E. coli host strain.

2. Whole-Cell Biotransformation:

  • Grow the engineered E. coli strain in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with 0.1 mM IPTG and incubate at 20°C for 12-16 hours.
  • Harvest the cells by centrifugation and wash with a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Resuspend the cells in the reaction buffer to a final OD₆₀₀ of 10.
  • Add salicylic acid to the cell suspension to a final concentration of 1 mM.
  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

3. Product Analysis:

  • Extract the 4-hydroxycoumarin from the reaction mixture using ethyl acetate.
  • Analyze the extracted product by HPLC as described in Protocol 1, using authentic 4-hydroxycoumarin as a standard.

Visualizations

Salicylic_Acid_Biosynthesis cluster_isochorismate Isochorismate Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) e.g., EntC Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Chorismate->Salicylic_Acid Salicylate Synthase e.g., Irp9, AmS Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase (IPL) e.g., PchB

Caption: Engineered pathways for salicylic acid biosynthesis from chorismate.

Four_Hydroxycoumarin_Biosynthesis Salicylic_Acid Salicylic Acid Two_Hydroxybenzoyl_CoA This compound Salicylic_Acid->Two_Hydroxybenzoyl_CoA Salicylate-CoA Ligase e.g., SdgA Four_Hydroxycoumarin 4-Hydroxycoumarin Two_Hydroxybenzoyl_CoA->Four_Hydroxycoumarin Quinolone Synthase e.g., PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->Four_Hydroxycoumarin

Caption: Biosynthetic pathway of 4-hydroxycoumarin from salicylic acid.

Experimental_Workflow A Gene Selection & Optimization B Plasmid Construction A->B C E. coli Transformation B->C D Strain Cultivation & Induction C->D E Product Extraction D->E F HPLC Analysis E->F

Caption: General experimental workflow for microbial production.

References

Application Notes and Protocols for Cell-Free 2-Hydroxybenzoyl-CoA Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, also known as salicyl-CoA, is a key activated intermediate in the biosynthesis of various natural products and plays a role in certain metabolic pathways.[1][2] Its production is of significant interest for the development of novel therapeutics and for in vitro studies of downstream enzymatic reactions. Cell-free systems offer a rapid and controllable platform for the synthesis of such activated compounds, bypassing the complexities and limitations of in vivo production.[3][4][5] These systems allow for the direct manipulation of enzymatic reactions, enabling high-yield production of desired molecules.

This document provides detailed application notes and protocols for the cell-free synthesis of this compound from salicylic acid using a recombinant salicylate-CoA ligase. The protocols cover the cell-free expression of the ligase and the subsequent enzymatic synthesis of the target molecule.

Principle

The cell-free production of this compound is achieved in a two-stage process. First, the key enzyme, salicylate-CoA ligase (EC 6.2.1.65), is synthesized using an E. coli-based cell-free protein synthesis (CFPS) system. In the second stage, the freshly synthesized enzyme is utilized in a separate reaction vessel to catalyze the ligation of salicylic acid to Coenzyme A (CoA) in the presence of ATP. The reaction is driven to completion by the inclusion of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate byproduct.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations for Salicylate-CoA Ligase Cell-Free Expression
ComponentStock ConcentrationFinal Concentration
E. coli Cell Extract-25-33% (v/v)
Amino Acids Mix20 mM each1.5-2 mM each
Energy Solution (e.g., ATP, GTP)VariesSee manufacturer's recommendation
DNA Template (plasmid with salicylate-CoA ligase gene)200-500 ng/µL5-10 nM
T7 RNA Polymerase (if not in extract)1 mg/mL0.1 mg/mL
Table 2: Reaction Components for this compound Synthesis
ComponentStock ConcentrationFinal Concentration
Salicylic Acid100 mM1-10 mM
Coenzyme A (CoA)50 mM1-5 mM
ATP100 mM5-10 mM
MgCl₂1 M10-20 mM
Tris-HCl, pH 8.01 M50-100 mM
DTT1 M1-2 mM
Inorganic Pyrophosphatase10 U/µL0.05 U/mL
Cell-Free Expressed Salicylate-CoA Ligase-1-5 µM
Table 3: Example Yields for Aromatic Acid CoA Thioester Synthesis

Note: Data for this compound is based on similar aromatic acid CoA ligase reactions and may require optimization.

SubstrateEnzymeReaction TimeYield
Benzoic AcidL3 Ligase2 hoursHigh
Salicylic AcidL3 Ligase2 hoursHigh
p-Hydroxybenzoic AcidL3 Ligase2 hoursHigh
Cinnamic AcidL0 Ligase1 hourHigh

Signaling Pathways and Experimental Workflows

Caption: Enzymatic pathway for the synthesis of this compound.

Cell_Free_Workflow cluster_pot1 Pot 1: Cell-Free Protein Synthesis cluster_pot2 Pot 2: Enzymatic Synthesis DNA Salicylate-CoA Ligase Plasmid CFPS_Mix E. coli Cell Extract + Reagents DNA->CFPS_Mix Incubate_CFPS Incubate at 30°C for 6-20 hours CFPS_Mix->Incubate_CFPS Expressed_Enzyme Salicylate-CoA Ligase Incubate_CFPS->Expressed_Enzyme Incubate_Synthesis Incubate at 30°C for 2 hours Expressed_Enzyme->Incubate_Synthesis Substrates Salicylic Acid, CoA, ATP, etc. Substrates->Incubate_Synthesis Product This compound Incubate_Synthesis->Product

Caption: Two-pot experimental workflow for cell-free production.

Experimental Protocols

Protocol 1: Cell-Free Expression of Salicylate-CoA Ligase

This protocol describes the synthesis of salicylate-CoA ligase using a commercially available E. coli-based cell-free expression system.

Materials:

  • E. coli cell-free expression kit (e.g., from Promega, NEB, or Thermo Fisher Scientific)

  • Plasmid DNA encoding salicylate-CoA ligase (gene name, e.g., sdgA) with a T7 promoter

  • Nuclease-free water

  • Incubator or water bath at 30°C

Procedure:

  • Thaw all components of the cell-free expression kit on ice.

  • In a nuclease-free microcentrifuge tube, combine the reagents in the following order:

    • E. coli S30 extract

    • Reaction buffer/premix

    • Amino acid mixture

    • Energy source (e.g., ATP, GTP)

    • Plasmid DNA template (to a final concentration of 5-10 nM)

    • Nuclease-free water to the final reaction volume.

  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 30°C for 6-20 hours. For routine synthesis, an overnight incubation is often sufficient.

  • After incubation, the reaction mixture containing the expressed salicylate-CoA ligase can be used directly in the subsequent synthesis reaction or stored at -80°C for later use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the enzymatic reaction to produce this compound using the cell-free expressed ligase.

Materials:

  • Cell-free expressed salicylate-CoA ligase (from Protocol 1)

  • Salicylic acid solution (100 mM in DMSO or ethanol)

  • Coenzyme A lithium salt (50 mM in nuclease-free water)

  • ATP solution (100 mM, pH 7.0)

  • MgCl₂ solution (1 M)

  • Tris-HCl buffer (1 M, pH 8.0)

  • DTT solution (1 M)

  • Inorganic pyrophosphatase (from a commercial supplier, e.g., NEB)

  • Nuclease-free water

  • Incubator or water bath at 30°C

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components (refer to Table 2 for final concentrations):

    • Tris-HCl buffer

    • MgCl₂ solution

    • DTT solution

    • Salicylic acid solution

    • Coenzyme A solution

    • ATP solution

    • Inorganic pyrophosphatase

    • Cell-free expressed salicylate-CoA ligase (typically 5-10% of the total reaction volume)

    • Nuclease-free water to the final volume.

  • Mix the components gently by pipetting.

  • Incubate the reaction at 30°C for 2 hours.

  • To stop the reaction, proteins can be precipitated by adding an equal volume of ice-cold methanol or by heat inactivation at 80°C for 10 minutes.

  • Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • The supernatant, containing the synthesized this compound, can be collected for downstream analysis.

Protocol 3: Quantification of this compound Production

The production of this compound can be quantified by monitoring the consumption of free Coenzyme A using the DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) assay, also known as Ellman's reagent.

Materials:

  • DTNB solution (4 mg/mL in 100 mM potassium phosphate buffer, pH 7.5)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Supernatant from the synthesis reaction (Protocol 2)

  • Control reaction (synthesis reaction without ATP or enzyme)

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a standard curve using known concentrations of Coenzyme A (from 10 to 100 µM).

  • In a 96-well plate or cuvette, add a sample of the reaction supernatant (e.g., 10 µL) and the control reaction.

  • Add potassium phosphate buffer to a final volume of, for example, 190 µL.

  • Add 10 µL of the DTNB solution to each well/cuvette.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 412 nm.

  • The amount of unreacted CoA is determined by comparing the absorbance of the reaction samples to the standard curve.

  • The amount of this compound produced is calculated by subtracting the amount of unreacted CoA in the enzymatic reaction from the initial amount of CoA in the control reaction.

Alternatively, the product can be directly quantified using liquid chromatography-mass spectrometry (LC-MS) for higher accuracy and specificity.

Troubleshooting

  • Low enzyme expression:

    • Optimize DNA template concentration.

    • Ensure the use of a high-quality cell extract.

    • Verify the integrity of the plasmid DNA.

  • Low this compound yield:

    • Increase the concentration of the cell-free expressed enzyme.

    • Optimize the concentrations of substrates (salicylic acid, CoA, ATP).

    • Ensure the activity of the inorganic pyrophosphatase to drive the reaction forward.

    • Check the pH of the reaction buffer.

  • Inconsistent results in the DTNB assay:

    • Ensure that DTT from the synthesis reaction is sufficiently diluted in the assay to not interfere with the DTNB reaction.

    • Prepare fresh DTNB solution, as it can be unstable over time.

These protocols and notes provide a comprehensive guide for the successful cell-free production and quantification of this compound, offering a valuable tool for researchers in drug discovery and metabolic engineering.

References

Application Notes and Protocols for Cloning and Expression of 2-Hydroxybenzoyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cloning, expression, purification, and characterization of 2-hydroxybenzoyl-CoA ligase, also known as salicylate-CoA ligase. This enzyme is a key component in the bacterial degradation of salicylate and holds potential for applications in bioremediation and the synthesis of novel pharmaceuticals.

I. Introduction

This compound ligase (EC 6.2.1.65) catalyzes the ATP-dependent formation of this compound from salicylate and Coenzyme A (CoA). This activation of salicylate is the initial step in a CoA-mediated degradation pathway observed in various bacteria, including species of Streptomyces and Rhizobium. The resulting this compound is a versatile intermediate for further enzymatic modifications, making the ligase a valuable tool in synthetic biology and drug development.

The reaction proceeds as follows: ATP + Salicylate + CoA ⇌ AMP + Diphosphate + this compound[1]

II. Data Presentation

Table 1: Representative Purification of Recombinant this compound Ligase
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Fold Purification
Crude Cell Lysate5001500.31001
Ni-NTA Affinity Chromatography251204.88016
Anion Exchange Chromatography89612.06440
Gel Filtration Chromatography57515.05050

Unit Definition: One unit (U) of this compound ligase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under standard assay conditions.

Table 2: Kinetic Properties of Related Acyl-CoA Ligases with Salicylate as a Substrate

Kinetic parameters for recombinant this compound ligase are not extensively documented. The following table presents reported Km values for salicylate from studies on various xenobiotic-CoA ligases, which provide an estimate of the enzyme's affinity for its substrate.

Enzyme SourceSubstrateKm (µM)Reference
Bovine Liver Mitochondria (XL-I)Salicylate2.4[2]
Bovine Liver Mitochondria (XL-II)Salicylate2.2[2]
Bovine Liver Mitochondria (XL-III)Salicylate2.5[2]

III. Signaling and Experimental Workflow Diagrams

Salicylate_Degradation_Pathway Salicylate Salicylate Ligase This compound Ligase (CehG) Salicylate->Ligase ATP ATP ATP->Ligase CoA CoA CoA->Ligase Hydroxybenzoyl_CoA This compound Ligase->Hydroxybenzoyl_CoA AMP_PPi AMP + PPi Ligase->AMP_PPi Hydroxylase Salicylyl-CoA Hydroxylase (CehH) Hydroxybenzoyl_CoA->Hydroxylase Gentisyl_CoA Gentisyl-CoA Hydroxylase->Gentisyl_CoA Thioesterase Gentisyl-CoA Thioesterase (CehI) Gentisyl_CoA->Thioesterase Gentisate Gentisate Thioesterase->Gentisate Downstream Downstream Metabolism Gentisate->Downstream

Caption: CoA-mediated salicylate degradation pathway.[1]

Cloning_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression and Purification cluster_2 Enzyme Characterization Genomic_DNA Genomic DNA Isolation (e.g., Streptomyces sp.) PCR PCR Amplification of This compound ligase gene Genomic_DNA->PCR Ligation Ligation or Ligation-Independent Cloning (LIC) PCR->Ligation Vector_Prep Expression Vector Preparation (e.g., pET-28a(+)) Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Plasmid_Isolation Recombinant Plasmid Isolation and Verification Transformation_Cloning->Plasmid_Isolation Transformation_Expression Transformation into Expression Host (e.g., E. coli BL21(DE3)) Plasmid_Isolation->Transformation_Expression Culture Cell Culture and Induction (e.g., IPTG) Transformation_Expression->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Activity_Assay Enzymatic Activity Assay Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for cloning and expression.

IV. Experimental Protocols

Protocol 1: Gene Cloning of this compound Ligase

This protocol describes the amplification of the this compound ligase gene from a bacterial source and its cloning into an expression vector.

1.1. Materials:

  • Bacterial strain known to possess a salicylate degradation pathway (e.g., Streptomyces sp., Rhizobium sp.)

  • Genomic DNA isolation kit

  • High-fidelity DNA polymerase

  • Gene-specific primers with appropriate restriction sites or LIC overhangs

  • dNTPs

  • PCR buffer

  • Expression vector (e.g., pET-28a(+) for N-terminal His-tag)

  • Restriction enzymes and T4 DNA ligase (for traditional cloning)

  • LIC-qualified T4 DNA polymerase and dNTPs (for LIC)

  • Competent E. coli cloning strain (e.g., DH5α)

  • LB agar plates with appropriate antibiotic selection

  • Plasmid miniprep kit

1.2. Procedure:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the selected bacterial strain following the manufacturer's protocol.

  • Primer Design: Design forward and reverse primers to amplify the entire open reading frame of the this compound ligase gene. For traditional cloning, incorporate unique restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector. For Ligation-Independent Cloning (LIC), design primers with LIC-specific overhangs.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 100 ng genomic DNA, 10 µL 5x high-fidelity buffer, 1 µL 10 mM dNTPs, 2.5 µL 10 µM forward primer, 2.5 µL 10 µM reverse primer, 1 µL high-fidelity DNA polymerase, and nuclease-free water to 50 µL.

    • Perform PCR with an initial denaturation at 98°C for 30 seconds, followed by 30-35 cycles of denaturation at 98°C for 10 seconds, annealing at 55-65°C (primer-dependent) for 30 seconds, and extension at 72°C for 1-2 minutes (depending on gene length). Final extension at 72°C for 5-10 minutes.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.

  • Vector and Insert Preparation:

    • Traditional Cloning: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Purify the digested products using a gel extraction kit or PCR cleanup kit.

    • LIC: Purify the PCR product. Treat the purified PCR product and the linearized LIC vector with T4 DNA polymerase in the presence of a single dNTP to create complementary single-stranded overhangs.

  • Ligation/Annealing:

    • Traditional Cloning: Perform a ligation reaction with T4 DNA ligase using a 1:3 to 1:10 molar ratio of vector to insert.

    • LIC: Mix the treated vector and insert and allow them to anneal at room temperature.

  • Transformation: Transform the ligation or annealing product into a competent E. coli cloning strain. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and grow overnight in liquid LB medium with the corresponding antibiotic.

    • Isolate the recombinant plasmid DNA using a miniprep kit.

    • Verify the presence and orientation of the insert by restriction digestion analysis and/or Sanger sequencing.

Protocol 2: Heterologous Expression and Purification of Recombinant this compound Ligase

This protocol details the expression of the recombinant enzyme in E. coli and its subsequent purification.

2.1. Materials:

  • Verified recombinant plasmid from Protocol 1

  • Competent E. coli expression host (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitor cocktail)

  • Ni-NTA affinity chromatography column and buffers (wash buffer with 20-40 mM imidazole, elution buffer with 250-500 mM imidazole)

  • Anion exchange and/or gel filtration chromatography systems (optional, for higher purity)

  • SDS-PAGE reagents

2.2. Procedure:

  • Transformation: Transform the recombinant plasmid into the E. coli expression host.

  • Expression:

    • Inoculate a starter culture of 5-10 mL LB medium with a single colony and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound ligase with elution buffer.

    • (Optional) For higher purity, subject the eluted fractions to further purification steps such as anion exchange or gel filtration chromatography.

  • Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme in a suitable buffer (e.g., containing glycerol) at -80°C.

Protocol 3: Enzymatic Assay for this compound Ligase

This protocol describes a spectrophotometric assay to measure the activity of this compound ligase by monitoring the consumption of a substrate or the formation of a product. A coupled assay is often employed for continuous monitoring.

3.1. Materials:

  • Purified this compound ligase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Salicylate stock solution

  • Coenzyme A (CoA) stock solution

  • ATP stock solution

  • MgCl2 stock solution

  • (For coupled assay) Pyrophosphatase, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH.

3.2. Procedure (Coupled Spectrophotometric Assay):

  • Reaction Principle: The formation of AMP and pyrophosphate (PPi) in the ligase reaction can be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. PPi is hydrolyzed by pyrophosphatase. The AMP is converted back to ATP by pyruvate kinase using PEP, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the ligase activity.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.5 mM CoA

    • 2 mM Salicylate

    • 2 mM PEP

    • 0.2 mM NADH

    • 5 units/mL Pyruvate kinase

    • 5 units/mL Lactate dehydrogenase

    • 1 unit/mL Pyrophosphatase

    • Purified this compound ligase (add to initiate the reaction)

  • Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) in a spectrophotometer.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

V. Conclusion

These application notes provide a detailed framework for the successful cloning, expression, and characterization of this compound ligase. The provided protocols can be adapted and optimized for specific research and development needs. The ability to produce active recombinant this compound ligase opens avenues for its use in various biotechnological applications, from the bioremediation of salicylate-contaminated environments to the enzymatic synthesis of complex molecules for drug discovery.

References

Application Notes and Protocols for 2-Hydroxybenzoyl-CoA Modifying Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the substrate specificity of key enzymes involved in the modification of 2-hydroxybenzoyl-CoA, a central intermediate in the anaerobic degradation of 2-hydroxybenzoic acid (salicylate). This document includes quantitative kinetic data, detailed experimental protocols for enzyme assays, and visualizations of the metabolic pathway and experimental workflows.

Introduction

The anaerobic metabolism of aromatic compounds is a critical biogeochemical process carried out by diverse microorganisms. A key intermediate in the degradation of salicylate is this compound. The modification of this intermediate is primarily carried out by two key enzymes: 2-hydroxybenzoate-CoA ligase and This compound reductase . Understanding the substrate specificity of these enzymes is crucial for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents targeting these unique metabolic pathways.

Key Enzymes and Substrate Specificity

The anaerobic degradation of 2-hydroxybenzoate is initiated by its activation to a coenzyme A (CoA) thioester, followed by the reductive dehydroxylation of the aromatic ring.[1]

  • 2-Hydroxybenzoate-CoA Ligase (EC 6.2.1.37): This enzyme catalyzes the ATP-dependent formation of this compound from 2-hydroxybenzoate and CoA. Studies on the ligase from the denitrifying bacterium Thauera aromatica have revealed its substrate preferences.

  • This compound Reductase (dehydroxylating): This enzyme catalyzes the reductive removal of the hydroxyl group from this compound to form benzoyl-CoA. This reaction is a critical step in channeling the substrate into the central benzoyl-CoA degradation pathway.

Quantitative Data on Substrate Specificity

The following table summarizes the kinetic parameters for a 3-hydroxybenzoate-CoA/4-hydroxybenzoate-CoA ligase from Thauera aromatica, which also exhibits activity towards other substituted benzoates, providing insights into the substrate tolerance of this class of enzymes. While specific data for a dedicated 2-hydroxybenzoate-CoA ligase is limited, this serves as a representative example.

SubstrateKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxybenzoate604.1[2]
4-Hydroxybenzoate653.4[2]

Note: The enzyme from Thauera aromatica shows low activity towards benzoate, aminobenzoates, and halogenated benzoates. It displays no activity with 2-hydroxybenzoate, 2,3-dihydroxybenzoate, or 3,4-dihydroxybenzoate, indicating a strict requirement for the position of the hydroxyl group.[2]

Metabolic Pathway

The anaerobic degradation of 2-hydroxybenzoate proceeds via the following pathway, leading to the central intermediate benzoyl-CoA, which then enters the common pathway for anaerobic aromatic compound degradation.[1]

MetabolicPathway cluster_main Anaerobic Degradation of 2-Hydroxybenzoate 2_Hydroxybenzoate 2-Hydroxybenzoate 2_Hydroxybenzoyl_CoA This compound 2_Hydroxybenzoate->2_Hydroxybenzoyl_CoA 2-Hydroxybenzoate-CoA ligase (ATP, CoA) Benzoyl_CoA Benzoyl-CoA 2_Hydroxybenzoyl_CoA->Benzoyl_CoA this compound reductase (2[H]) Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Benzoate Degradation Pathway

Anaerobic degradation pathway of 2-hydroxybenzoate.

Experimental Protocols

Protocol 1: Assay for 2-Hydroxybenzoate-CoA Ligase Activity

This protocol is adapted from methods used for similar aromatic acid-CoA ligases and employs a spectrophotometric assay to measure the formation of the CoA thioester.

Principle:

The activity of 2-hydroxybenzoate-CoA ligase is determined by measuring the decrease in the concentration of free Coenzyme A (CoA) in the reaction mixture using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). DTNB reacts with the free thiol group of CoA to produce a yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Purified 2-hydroxybenzoate-CoA ligase

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 2-Hydroxybenzoic acid (10 mM stock solution)

  • Coenzyme A (CoA) (10 mM stock solution)

  • ATP (100 mM stock solution)

  • MgCl₂ (1 M stock solution)

  • DTNB (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (total volume 100 µL) as follows:

    • 70 µL Potassium phosphate buffer (100 mM, pH 7.5)

    • 10 µL 2-Hydroxybenzoic acid (1 mM final concentration)

    • 5 µL CoA (0.5 mM final concentration)

    • 5 µL ATP (5 mM final concentration)

    • 1 µL MgCl₂ (10 mM final concentration)

    • Add purified enzyme (e.g., 1-10 µg) to initiate the reaction. A no-enzyme control should be included.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and DTNB Reaction:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Centrifuge the mixture to pellet any precipitated protein.

    • Transfer 50 µL of the supernatant to a new well in a 96-well microplate.

    • Add 150 µL of DTNB solution to each well.

  • Measurement: Incubate the plate at room temperature for 5 minutes and then measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Create a standard curve using known concentrations of CoA (0-0.5 mM) to determine the amount of unreacted CoA in your samples.

    • The amount of this compound formed is calculated by subtracting the amount of unreacted CoA from the initial amount of CoA.

    • Enzyme activity is expressed as µmol of product formed per minute per mg of protein (U/mg).

Protocol 2: Spectrophotometric Assay for this compound Reductase Activity

This protocol is based on monitoring the oxidation of a reduced electron donor, which is coupled to the reduction of this compound.

Principle:

The activity of this compound reductase is measured by following the decrease in absorbance of a reduced artificial electron donor, such as reduced methyl viologen, at a specific wavelength. The rate of oxidation of the electron donor is directly proportional to the enzyme activity.

Materials:

  • Anaerobic glove box or chamber

  • Purified this compound reductase

  • Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM DTT)

  • This compound (substrate, synthesized enzymatically or chemically)

  • Methyl viologen (100 mM stock solution)

  • Sodium dithionite (freshly prepared solution in anaerobic buffer)

  • Spectrophotometer with a cuvette holder inside the anaerobic chamber

Procedure:

  • Preparation: All solutions and the spectrophotometer must be made anaerobic by purging with an inert gas (e.g., nitrogen or argon) inside an anaerobic chamber.

  • Assay Mixture: In an anaerobic cuvette, prepare the reaction mixture (total volume 1 mL) as follows:

    • 850 µL Anaerobic buffer

    • 50 µL this compound (to a final concentration of 0.1-1 mM)

    • A small amount of sodium dithionite to reduce the methyl viologen.

    • 10 µL Methyl viologen (to a final concentration that gives an initial absorbance of ~1.0 at 578 nm).

  • Reaction Initiation: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of purified this compound reductase.

  • Measurement: Immediately monitor the decrease in absorbance at 578 nm (for reduced methyl viologen) over time.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of reduced methyl viologen (ε₅₇₈ = 9.7 mM⁻¹ cm⁻¹) to calculate the rate of substrate reduction in µmol/min.

    • Specific activity is expressed as U/mg of protein.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the substrate specificity of a this compound modifying enzyme and the logical relationship of the key enzymatic steps.

ExperimentalWorkflow cluster_workflow Substrate Specificity Determination Workflow Protein_Expression Enzyme Expression & Purification Activity_Assay Enzyme Activity Assay Protein_Expression->Activity_Assay Substrate_Synthesis Synthesis of Substrate Analogs Substrate_Synthesis->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Data_Comparison Comparison of Substrate Activities Kinetic_Analysis->Data_Comparison

General workflow for determining enzyme substrate specificity.

LogicalRelationship cluster_logic Enzymatic Cascade Substrate 2-Hydroxybenzoate Activated_Substrate This compound Substrate->Activated_Substrate Ligation Product Benzoyl-CoA Activated_Substrate->Product Reduction

Logical relationship of enzymatic steps.

References

Application Notes & Protocols for Creating 2-Hydroxybenzoyl-CoA Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for creating 2-hydroxybenzoyl-CoA knockout mutants in bacteria, with a focus on Pseudomonas putida, a common model organism for metabolic engineering. The protocols described herein utilize two powerful gene-editing techniques: CRISPR-Cas9 and homologous recombination for markerless gene deletion. These methods are invaluable for studying the function of genes involved in the this compound metabolic pathway and for the development of novel therapeutics.

Introduction

This compound is a key intermediate in the anaerobic degradation of various aromatic compounds. The enzymes responsible for its synthesis, such as this compound ligase and synthase, are critical for these metabolic pathways. Creating knockout mutants of the genes encoding these enzymes allows researchers to elucidate their specific functions, understand the regulation of the metabolic pathway, and engineer microorganisms for biotechnological applications, including bioremediation and the synthesis of valuable chemicals.

Methods Overview

Two primary methods for generating knockout mutants are detailed below:

  • CRISPR-Cas9 Mediated Gene Knockout: This technique offers a rapid and efficient method for targeted gene disruption. It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair mechanisms often introduce insertions or deletions (indels) during the repair process, leading to a frameshift mutation and functional knockout of the target gene.

  • Homologous Recombination for Markerless Gene Deletion: This classic technique allows for the precise removal of a target gene without leaving behind any antibiotic resistance markers. It involves introducing a suicide vector containing DNA sequences homologous to the regions flanking the target gene. Through two crossover events, the target gene is replaced with the engineered construct, which is then removed, resulting in a clean, markerless deletion.

Quantitative Data Summary

The efficiency of gene knockout can vary depending on the specific gene, the host organism, and the experimental conditions. The following table summarizes reported efficiencies for gene knockout in Pseudomonas putida using CRISPR-Cas9 based methods.

Target Gene TypeKnockout MethodHost OrganismReported Efficiency (%)Reference
Aromatic Acid MetabolismCRISPR-Cas9 with λ-Red RecombinationPseudomonas putida KT2440Up to 100%[1]
Various Genomic LociCRISPR/Cas9n-λ-Red systemPseudomonas putida KT2440High (qualitative)[2]
Multiple GenesCRISPR-Cas9Pseudomonas aeruginosa88% - 98%[3]
ilvB geneCRISPR-Cas9 with varying homology arm lengthPseudomonas fulva40% - 90%[4]

Signaling Pathways and Experimental Workflows

2-Hydroxybenzoate Degradation Pathway

The following diagram illustrates the initial steps of 2-hydroxybenzoate degradation, leading to the formation of this compound.

Caption: 2-Hydroxybenzoate is activated to this compound.

Experimental Workflow for CRISPR-Cas9 Mediated Knockout

This workflow outlines the key steps for generating a gene knockout using the CRISPR-Cas9 system.

CRISPR_Workflow cluster_design Design Phase cluster_construction Vector Construction cluster_transformation Transformation & Selection cluster_validation Validation sgRNA_Design sgRNA Design & Synthesis Plasmid_Construction Construction of Cas9 & sgRNA Expression Plasmids sgRNA_Design->Plasmid_Construction Donor_DNA_Design Donor DNA Template Design (for HR-mediated repair) Donor_DNA_Design->Plasmid_Construction Transformation Transformation into Pseudomonas putida Plasmid_Construction->Transformation Selection Selection of Transformants Transformation->Selection Genomic_DNA_Extraction Genomic DNA Extraction Selection->Genomic_DNA_Extraction PCR_Screening PCR Screening for Deletion Genomic_DNA_Extraction->PCR_Screening Sequencing Sanger Sequencing PCR_Screening->Sequencing qPCR Quantitative PCR (qPCR) Sequencing->qPCR Western_Blot Western Blot qPCR->Western_Blot Functional_Assay Functional Assay Western_Blot->Functional_Assay

Caption: Workflow for CRISPR-Cas9 knockout mutant generation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound Synthase

This protocol is adapted for the knockout of a putative this compound synthase gene in Pseudomonas putida KT2440.

1. sgRNA Design and Plasmid Construction

a. Identify the target gene sequence for the putative this compound synthase in P. putida KT2440 from a genomic database.

b. Design two to four unique 20-nucleotide sgRNA sequences targeting the 5' end of the coding sequence. Use online design tools to minimize off-target effects. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

c. Synthesize the sgRNA oligonucleotides and clone them into a suitable sgRNA expression vector compatible with P. putida. A two-plasmid system is often used, with one plasmid expressing Cas9 and the λ-Red recombination machinery, and the other expressing the sgRNA.[1]

d. Design and synthesize a donor DNA template for homology-directed repair (optional but recommended for precise deletions). This should consist of 500-1000 bp homology arms flanking the desired deletion site.

2. Transformation of Pseudomonas putida

a. Prepare electrocompetent P. putida KT2440 cells.

b. Co-transform the Cas9-expressing plasmid and the sgRNA-expressing plasmid into the competent cells via electroporation.

c. Plate the transformed cells on selective LB agar plates containing the appropriate antibiotics for both plasmids.

d. Incubate the plates at 30°C until colonies appear.

3. Screening and Validation of Knockout Mutants

a. Perform colony PCR on individual colonies using primers that flank the target region of the this compound synthase gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

b. Sequence the PCR product from positive colonies to confirm the precise deletion or insertion/deletion (indel) at the target site.

c. Validate the absence of gene expression using Quantitative Real-Time PCR (qRT-PCR). i. Extract total RNA from the wild-type and mutant strains. ii. Synthesize cDNA using reverse transcriptase. iii. Perform qPCR with primers specific to the this compound synthase gene and a housekeeping gene for normalization. A successful knockout should show no or significantly reduced amplification of the target gene.

d. Confirm the absence of the protein product by Western blotting, if an antibody against the this compound synthase is available.

e. Conduct a functional assay to confirm the loss of function. This could involve growing the mutant and wild-type strains on a medium where 2-hydroxybenzoate is the sole carbon source and monitoring for growth differences.

Protocol 2: Markerless Gene Deletion of this compound Ligase via Homologous Recombination

This protocol describes the generation of a markerless deletion of a putative this compound ligase gene in P. putida using a suicide vector system.

1. Construction of the Suicide Vector

a. Amplify two ~1 kb fragments corresponding to the upstream and downstream regions of the target this compound ligase gene from P. putida genomic DNA using PCR.

b. Clone the upstream and downstream fragments into a suicide vector containing a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity). The fragments should flank the multiple cloning site of the vector.

c. Transform the resulting construct into an E. coli cloning strain for plasmid propagation and verification by sequencing.

2. First Crossover: Integration of the Suicide Vector

a. Introduce the suicide vector into P. putida via conjugation or electroporation.

b. Select for single-crossover recombinants by plating on a medium containing an antibiotic for which the suicide vector carries a resistance gene.

c. Confirm the integration of the plasmid into the chromosome by PCR using one primer annealing within the vector and another annealing outside the cloned homologous region.

3. Second Crossover: Excision of the Target Gene and Vector

a. Culture the single-crossover mutants in a non-selective medium to allow for the second recombination event.

b. Select for the excision of the plasmid by plating the culture on a medium containing sucrose (for sacB-based vectors). Colonies that grow have lost the suicide vector.

c. Screen the sucrose-resistant colonies to identify those that have undergone the desired deletion event. This is typically done by replica plating onto plates with and without the antibiotic used for the initial selection. The desired mutants will be sucrose-resistant and antibiotic-sensitive.

4. Validation of the Markerless Deletion

a. Confirm the deletion by colony PCR using primers flanking the target gene. The PCR product from the mutant will be smaller than that from the wild-type.

b. Verify the precise deletion by Sanger sequencing of the PCR product.

c. Perform qRT-PCR, Western blotting, and functional assays as described in Protocol 1 to confirm the loss of gene expression and function.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Hydroxybenzoyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, also known as salicoyl-CoA, is an activated thioester of salicylic acid. It serves as a key intermediate in the biosynthesis of various secondary metabolites in plants and microorganisms. For instance, it is a precursor in the fungal and plant biosynthesis of 4-hydroxycoumarin, a parent compound for a class of anticoagulants like warfarin. Accurate quantification of this compound is crucial for understanding the metabolic pathways involved in the production of these compounds, engineering biosynthetic pathways for novel drug development, and assessing the metabolic state of organisms.

These application notes provide detailed protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general framework for an enzymatic assay.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of acyl-CoA thioesters from complex biological matrices.

Data Presentation

Table 1: Quantitative LC-MS/MS Data for this compound

Sample IDSample Type (e.g., Cell Line, Tissue)Treatment/ConditionThis compound Concentration (pmol/mg protein)Standard Deviation
Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is based on established methods for the analysis of short-chain acyl-CoA thioesters and should be optimized for the specific instrumentation and biological matrix used.[1][2][3][4]

1.2.1. Materials and Reagents

  • This compound standard (synthesis may be required if not commercially available)

  • Internal Standard (IS): 13C-labeled cell extract or a structurally similar acyl-CoA, e.g., heptadecanoyl-CoA

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH4OH)

  • 5-Sulfosalicylic acid (SSA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm)

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

1.2.2. Sample Preparation (Extraction of Acyl-CoAs)

  • Harvest cells or homogenize tissue samples.

  • For cultured cells, rapidly quench metabolism by adding a cold extraction solution (e.g., ACN:MeOH:H2O, 40:40:20, v/v/v) at -20°C.

  • For tissues, flash-freeze in liquid nitrogen immediately after collection and grind to a fine powder.

  • Add 500 µL of cold extraction solution containing 2% (w/v) 5-sulfosalicylic acid and the internal standard to approximately 5-10 mg of tissue powder or cell pellet.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

1.2.3. LC-MS/MS Method

  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm)

    • Mobile Phase A: 15 mM Ammonium hydroxide in water

    • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[5]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % B
      0.0 20
      2.8 45
      3.0 95
      4.0 95
      4.1 20

      | 6.0 | 20 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Collision Gas: Argon

    • MRM Transitions: The fragmentation of acyl-CoA thioesters typically involves a neutral loss of the 507 Da phosphopantetheine moiety.

      • This compound Precursor Ion (Q1): The molecular weight of this compound is 887.6 g/mol . The [M+H]+ ion would be at m/z 888.6.

      • This compound Product Ion (Q3): 888.6 - 507 = m/z 381.6

      • Proposed MRM Transition: 888.6 -> 381.6

    • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) by infusing the this compound standard.

Table 2: Proposed LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound888.6381.6100To be optimized
Internal StandardDependent on ISDependent on IS100To be optimized

1.2.4. Data Analysis and Quantification

  • Generate a calibration curve using the this compound standard at concentrations ranging from low nM to µM.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

  • Use the linear regression of the calibration curve to calculate the concentration of this compound in the samples.

  • Normalize the concentration to the protein content of the initial sample.

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells/Tissue) Quench Metabolic Quenching & Extraction Sample->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Enzymatic Assay for this compound

An enzymatic assay can provide an alternative or complementary method for quantifying this compound. This protocol is based on the activity of biphenyl synthase (BIS), which utilizes this compound as a substrate to produce 4-hydroxycoumarin. The quantification of the product can be performed using HPLC.

Data Presentation

Table 3: Enzymatic Assay Data for this compound

Sample IDSample TypeProduct (4-hydroxycoumarin) Concentration (µM)Calculated this compound Concentration (µM)
Experimental Protocol: Biphenyl Synthase (BIS) Assay

This protocol provides a general framework and should be optimized for the specific enzyme source and experimental conditions.

2.2.1. Materials and Reagents

  • Partially purified or recombinant biphenyl synthase (BIS)

  • This compound

  • Malonyl-CoA

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • 4-Hydroxycoumarin standard

  • Ethyl acetate

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column for HPLC

2.2.2. Enzyme Assay Procedure

  • Prepare the reaction mixture in a microcentrifuge tube. The final volume is typically 50-100 µL.

  • Reaction Mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM DTT

    • 50 µM Malonyl-CoA

    • Sample containing an unknown amount of this compound (or standard for calibration curve)

    • Partially purified BIS enzyme extract

  • Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

  • Initiate the reaction by adding the BIS enzyme.

  • Incubate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of 20% (v/v) formic acid.

  • Extract the product by adding 200 µL of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol for HPLC analysis.

2.2.3. HPLC Analysis of 4-Hydroxycoumarin

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Monitor the absorbance at the wavelength of maximum absorbance for 4-hydroxycoumarin (approximately 305 nm).

  • Quantification: Generate a standard curve with known concentrations of 4-hydroxycoumarin. Calculate the concentration of 4-hydroxycoumarin in the samples based on the standard curve. The concentration of this compound can then be inferred, assuming a 1:1 stoichiometric conversion.

Enzymatic Assay Workflow Diagram

Enzymatic_Assay_Workflow cluster_assay Enzymatic Reaction cluster_extraction Product Extraction cluster_hplc HPLC Analysis Reaction_Setup Set up Reaction Mixture (Buffer, DTT, Malonyl-CoA, Sample) Add_Enzyme Add Biphenyl Synthase Reaction_Setup->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction (Formic Acid) Incubation->Stop_Reaction Extraction Extract with Ethyl Acetate Stop_Reaction->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Quantification Quantify 4-Hydroxycoumarin HPLC_Analysis->Quantification

Caption: Workflow for the enzymatic assay of this compound using biphenyl synthase.

Signaling Pathway Involvement

This compound is a key intermediate in the biosynthesis of 4-hydroxycoumarin in certain fungi and plants. This pathway is of significant interest as 4-hydroxycoumarins are precursors to dicoumarol and the widely used anticoagulant drug, warfarin.

Biosynthesis of 4-Hydroxycoumarin

The biosynthesis of 4-hydroxycoumarin from this compound is catalyzed by the enzyme biphenyl synthase (BIS). BIS performs a decarboxylative condensation of this compound with malonyl-CoA to yield 4-hydroxycoumarin.

Hydroxycoumarin_Pathway 2_HB_CoA This compound BIS Biphenyl Synthase (BIS) 2_HB_CoA->BIS Malonyl_CoA Malonyl-CoA Malonyl_CoA->BIS 4_HC 4-Hydroxycoumarin BIS->4_HC

Caption: Biosynthesis of 4-hydroxycoumarin from this compound and malonyl-CoA.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Tracing 2-Hydroxybenzoyl-CoA Metabolism Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a key intermediate in the anaerobic metabolism of various aromatic compounds. Understanding its metabolic fate is crucial for applications in bioremediation, industrial biotechnology, and drug development. Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing insights into reaction mechanisms, metabolic fluxes, and the interconnectivity of different pathways. These application notes provide a comprehensive guide to using stable isotopes, particularly ¹³C, to study the metabolism of this compound. The protocols and pathways described herein are based on established principles of anaerobic aromatic metabolism, primarily through the benzoyl-CoA pathway, as direct isotopic labeling studies on this compound are not extensively documented. The provided information will guide researchers in designing and executing experiments to elucidate the metabolic network surrounding this important metabolite.

Putative Metabolic Pathway of this compound

Under anaerobic conditions, the metabolism of hydroxylated aromatic acids typically proceeds via the central benzoyl-CoA pathway. It is proposed that this compound is metabolized through a series of reduction and ring-opening reactions. The following diagram illustrates a putative pathway for the degradation of this compound.

G cluster_activation Activation cluster_reduction Reductive Dehydroxylation and Dearomatization cluster_ring_opening Ring Opening and β-Oxidation 2_Hydroxybenzoate 2_Hydroxybenzoate 2_Hydroxybenzoyl_CoA 2_Hydroxybenzoyl_CoA 2_Hydroxybenzoate->2_Hydroxybenzoyl_CoA Benzoate-CoA ligase (ATP, CoA-SH) Benzoyl_CoA Benzoyl_CoA 2_Hydroxybenzoyl_CoA->Benzoyl_CoA This compound reductase (Reductive dehydroxylation) Cyclohexa_1_5_diene_1_carboxyl_CoA Cyclohexa_1_5_diene_1_carboxyl_CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carboxyl_CoA Benzoyl-CoA reductase (Dearomatization) 6_Hydroxycyclohex_1_ene_1_carboxyl_CoA 6_Hydroxycyclohex_1_ene_1_carboxyl_CoA Cyclohexa_1_5_diene_1_carboxyl_CoA->6_Hydroxycyclohex_1_ene_1_carboxyl_CoA Dienoyl-CoA hydratase 3_Hydroxypimelyl_CoA 3_Hydroxypimelyl_CoA 6_Hydroxycyclohex_1_ene_1_carboxyl_CoA->3_Hydroxypimelyl_CoA Series of enzymatic steps Central_Metabolism Central_Metabolism 3_Hydroxypimelyl_CoA->Central_Metabolism β-Oxidation

Caption: Putative metabolic pathway of this compound.

Experimental Design and Workflow

A typical isotopic labeling experiment to trace the metabolism of this compound involves introducing a labeled substrate and monitoring the incorporation of the label into downstream metabolites over time.

G cluster_setup Experimental Setup cluster_sampling Time-Course Sampling and Quenching cluster_analysis Metabolite Extraction and Analysis cluster_data Data Analysis Culture Bacterial Culture (e.g., anaerobic aromatic degrader) Labeled_Substrate Introduce ¹³C-labeled 2-Hydroxybenzoate Sampling Collect Samples at Different Time Points Labeled_Substrate->Sampling Incubation Quenching Metabolic Quenching (e.g., cold methanol) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Identification Metabolite Identification LC_MS->Identification Quantification Isotopologue Quantification Identification->Quantification MFA Metabolic Flux Analysis Quantification->MFA

Caption: Experimental workflow for tracing this compound metabolism.

Protocols

Protocol 1: Preparation of ¹³C-Labeled 2-Hydroxybenzoate

Objective: To synthesize uniformly ¹³C-labeled ([U-¹³C]) 2-hydroxybenzoate as a precursor for in vivo generation of labeled this compound.

Materials:

  • [U-¹³C]-Phenol

  • Kolbe-Schmitt reaction reagents (CO₂, high pressure reactor)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • The synthesis of [U-¹³C]-2-hydroxybenzoate can be achieved via the Kolbe-Schmitt reaction using [U-¹³C]-phenol as the starting material.

  • Briefly, [U-¹³C]-phenol is first converted to its phenoxide salt.

  • The phenoxide is then carboxylated under high pressure with ¹³CO₂ (if uniform labeling of the entire molecule including the carboxyl group is desired) or unlabeled CO₂ if only the ring is to be labeled.

  • The resulting salicylate (2-hydroxybenzoate) is then acidified and purified using standard techniques such as recrystallization or column chromatography.

  • The purity and isotopic enrichment of the final product should be confirmed by NMR and mass spectrometry.

Protocol 2: In Vivo Labeling of Bacterial Cultures

Objective: To label the intracellular pool of this compound and its downstream metabolites in a bacterial culture.

Materials:

  • Anaerobic bacterial strain capable of metabolizing 2-hydroxybenzoate

  • Defined minimal medium

  • [U-¹³C]-2-hydroxybenzoate

  • Anaerobic chamber or Hungate tubes

  • Incubator

Procedure:

  • Grow the bacterial strain under anaerobic conditions in a defined minimal medium with a non-aromatic carbon source to a desired cell density (e.g., mid-exponential phase).

  • Prepare a sterile, anaerobic stock solution of [U-¹³C]-2-hydroxybenzoate.

  • Introduce the [U-¹³C]-2-hydroxybenzoate to the bacterial culture to a final concentration typically in the low millimolar range.

  • Incubate the culture under appropriate anaerobic conditions (e.g., specific temperature, shaking).

  • Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the incorporation of the ¹³C label into metabolites.

Protocol 3: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20), pre-chilled to -20°C

  • Centrifuge capable of reaching low temperatures

Procedure:

  • For each time point, rapidly withdraw a defined volume of cell culture.

  • Immediately quench the metabolic activity by mixing the cell suspension with at least two volumes of ice-cold quenching solution.

  • Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

  • Remove the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Lyse the cells by methods such as bead beating or sonication at a low temperature.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites and store at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Acyl-CoA Thioesters

Objective: To separate, identify, and quantify isotopologues of this compound and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions (Example):

  • Column: A suitable reversed-phase column for polar metabolites (e.g., C18)

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid)

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient from low to high organic phase to elute acyl-CoA compounds.

  • Flow Rate: Dependent on the column dimensions.

MS/MS Conditions (Example):

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Scan Mode: Full scan for untargeted analysis and targeted MS/MS (or Parallel Reaction Monitoring - PRM) for quantification of expected metabolites.

  • Collision Energy: Optimized for each target metabolite to obtain characteristic fragment ions.

Data Analysis:

  • Identify metabolites based on accurate mass, retention time, and fragmentation patterns compared to authentic standards.

  • Determine the mass isotopologue distribution (MID) for each identified metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Correct the raw MIDs for the natural abundance of ¹³C.

  • Use the corrected MIDs to calculate the fractional or absolute contribution of the labeled precursor to each metabolite pool.

Data Presentation

Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites After Labeling with [U-¹³C₇]-2-Hydroxybenzoate

MetaboliteTime (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
This compound 0100.00.00.00.00.00.00.00.0
520.55.210.315.118.915.010.05.0
305.11.23.58.215.025.028.014.0
Benzoyl-CoA 0100.00.00.00.00.00.00.00.0
585.34.13.52.82.11.50.70.0
3040.28.510.112.311.99.06.02.0
3-Hydroxypimelyl-CoA 0100.00.00.00.00.00.00.00.0
598.11.00.50.20.10.10.00.0
3075.65.46.85.23.52.11.00.4

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Fractional Labeling of Downstream Metabolites

MetaboliteTime (min)Fractional Contribution from 2-Hydroxybenzoate (%)
Benzoyl-CoA 514.7
3059.8
3-Hydroxypimelyl-CoA 51.9
3024.4
Glutaryl-CoA 50.5
3015.2

Note: Data presented are hypothetical and for illustrative purposes only. Fractional contribution is calculated based on the mass isotopologue distribution.

Application Notes and Protocols for Heterologous Expression of the 2-Hydroxybenzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the 2-hydroxybenzoyl-CoA pathway, a critical route for the biosynthesis of various valuable natural products. This document outlines the key enzymatic steps, genetic constructs, and host organism considerations for producing this compound, an important precursor for many pharmaceuticals and bioactive compounds.

Introduction

The this compound pathway is a biosynthetic route that leads to the formation of a key intermediate, this compound. This intermediate is a precursor for a wide range of secondary metabolites, including siderophores and antibiotics. The pathway typically starts from the central metabolite chorismate, which is converted to 2-hydroxybenzoate (salicylate), followed by the activation of salicylate to its CoA-thioester by a specific ligase. The heterologous expression of this pathway in well-characterized host organisms like Escherichia coli offers a promising and sustainable alternative to chemical synthesis for the production of valuable compounds.

Core Concepts and Strategies

The successful heterologous expression of the this compound pathway relies on several key factors:

  • Efficient conversion of chorismate to salicylate : This is the first committed step and can be a significant bottleneck. Several enzymes with varying efficiencies can be employed.

  • Selection of a suitable host strain : The host should have a high precursor (chorismate) availability and be amenable to genetic engineering.

  • Effective CoA ligation of salicylate : The final step requires a specific CoA ligase that can efficiently activate 2-hydroxybenzoate.

  • Optimization of expression and fermentation conditions : To maximize product titers, it is crucial to optimize parameters such as inducer concentration, temperature, and media composition.

Data Presentation

Table 1: Comparison of Enzymes for Salicylate Production from Chorismate
Enzyme(s)Gene(s)Source OrganismHost OrganismProduct Titer (mg/L)Reference
Isochorismate synthase & Isochorismate pyruvate lyaseentC & pchBE. coli & Pseudomonas fluorescensE. coli20.1 ± 3.4[1]
Salicylate synthasembtIMycobacterium tuberculosisE. coli66.4 ± 12.3[1]
Salicylate synthaseamSAmycolatopsis methanolicaE. coli421.2 ± 42.1[1]
Isochorismate pyruvate lyasepchBPseudomonas aeruginosaE. coli1050[2][3]
Salicylate synthaseirp9Yersinia enterocoliticaE. coli3720
Table 2: Engineered E. coli Strains for Salicylate and Derivative Production
StrainKey Genetic ModificationsProductTiter (g/L)Fermentation ScaleReference
E. coli Tyr002 derivativeIntroduction of pchB from P. aeruginosaSalicylic acid1.05Shake flask
Engineered E. coliIntroduction of irp9 and modification of efflux proteinsSalicylate3.72Shake flask
E. coli Tyr002 derivativeIntroduction of pchB and a glycosyltransferaseSalicylate 2-O-β-d-glucoside5.7Shake flask
E. coli Tyr002 derivativeIntroduction of pchB and a glycosyltransferaseSalicylate 2-O-β-d-glucoside36.55 L fermenter
Engineered E. coliOverexpression of amS, CARse, and UGT71L1Salicin0.912Shake flask

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Biosynthetic pathway for this compound from chorismate.

experimental_workflow Gene Selection Gene Selection Vector Construction Vector Construction Gene Selection->Vector Construction Host Transformation Host Transformation Vector Construction->Host Transformation Expression & Fermentation Expression & Fermentation Host Transformation->Expression & Fermentation Metabolite Extraction Metabolite Extraction Expression & Fermentation->Metabolite Extraction Analysis (HPLC, LC-MS) Analysis (HPLC, LC-MS) Metabolite Extraction->Analysis (HPLC, LC-MS)

Caption: General experimental workflow for heterologous expression.

Experimental Protocols

Protocol 1: Construction of Salicylate Production Plasmid

This protocol describes the construction of an expression vector for the production of salicylate from chorismate in E. coli.

1. Gene Amplification:

  • Amplify the coding sequences of the selected genes (e.g., irp9 from Yersinia enterocolitica or entC from E. coli and pchB from Pseudomonas aeruginosa) by PCR using high-fidelity DNA polymerase.
  • Design primers with appropriate restriction sites for cloning into the expression vector (e.g., pETDuet-1).

2. Vector Preparation:

  • Digest the expression vector with the corresponding restriction enzymes.
  • Dephosphorylate the linearized vector to prevent self-ligation.
  • Purify the digested vector by gel electrophoresis.

3. Ligation:

  • Ligate the purified PCR products into the prepared expression vector using T4 DNA ligase.
  • Incubate the ligation reaction at 16°C overnight.

4. Transformation into Cloning Host:

  • Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
  • Incubate at 37°C overnight.

5. Plasmid Verification:

  • Select several colonies and isolate the plasmid DNA using a miniprep kit.
  • Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression and Salicylate Production

This protocol outlines the procedure for expressing the constructed plasmid in an expression host and producing salicylate.

1. Transformation into Expression Host:

  • Transform the verified plasmid into a suitable expression host, such as E. coli BL21(DE3).
  • Plate on selective LB agar plates and incubate at 37°C overnight.

2. Starter Culture Preparation:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic.
  • Incubate at 37°C overnight with shaking at 200 rpm.

3. Main Culture and Induction:

  • Inoculate 100 mL of fresh LB medium in a 500 mL shake flask with the overnight starter culture to an initial OD600 of 0.1.
  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to incubate at a lower temperature (e.g., 20-30°C) for 16-24 hours.

4. Sample Collection and Analysis:

  • Collect culture samples at different time points post-induction.
  • Centrifuge the samples to separate the supernatant and cell pellet.
  • Analyze the supernatant for salicylate concentration using HPLC or LC-MS.

Protocol 3: Coenzyme A Ligation of 2-Hydroxybenzoate (Theoretical)

This protocol describes a general method for the in vivo conversion of 2-hydroxybenzoate to this compound. This requires the co-expression of a suitable 2-hydroxybenzoate-CoA ligase.

1. Gene Identification and Synthesis:

  • Identify a putative 2-hydroxybenzoate-CoA ligase from a natural product biosynthetic gene cluster known to involve this intermediate.
  • Synthesize the codon-optimized gene for expression in E. coli.

2. Plasmid Construction:

  • Clone the synthesized ligase gene into a compatible expression vector with a different antibiotic resistance marker than the salicylate production plasmid.
  • Alternatively, incorporate the ligase gene into the same plasmid as the salicylate biosynthesis genes, creating a single-plasmid system.

3. Co-transformation and Expression:

  • Co-transform both the salicylate production plasmid and the ligase expression plasmid into the expression host.
  • Select for co-transformants on LB agar containing both antibiotics.
  • Follow the expression and fermentation protocol as described in Protocol 2.

4. Detection of this compound:

  • Harvest the cells by centrifugation.
  • Lyse the cells to release intracellular metabolites.
  • Analyze the cell lysate for the presence of this compound using LC-MS/MS. Due to the instability of CoA thioesters, immediate analysis after extraction is recommended.

Conclusion

The heterologous expression of the this compound pathway in microbial hosts is a powerful strategy for the sustainable production of this key biosynthetic intermediate. By selecting efficient enzymes, optimizing host strains, and fine-tuning fermentation conditions, it is possible to achieve high titers of salicylate. The subsequent conversion to this compound opens up avenues for the engineered biosynthesis of a wide array of valuable natural products. The protocols and data presented here provide a solid foundation for researchers to establish and optimize their own production systems.

References

Application Notes and Protocols for Screening of Novel Enzymes Acting on 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the high-throughput screening of novel enzymes that utilize 2-hydroxybenzoyl-CoA as a substrate. The described assays are designed to identify and characterize enzymes such as ligases, hydrolases, and reductases, which play crucial roles in various metabolic pathways and are potential targets for drug development.

Introduction

This compound is a key intermediate in the anaerobic metabolism of aromatic compounds.[1] Enzymes that synthesize, modify, or degrade this molecule are of significant interest for biocatalysis, bioremediation, and as potential therapeutic targets. The development of robust high-throughput screening (HTS) assays is essential for the discovery and characterization of novel enzymes with desired activities from natural sources or engineered libraries.[2][3] This document outlines three distinct HTS protocols to identify enzymes that catalyze the following reactions:

  • This compound Ligases: Synthesis of this compound from 2-hydroxybenzoate and Coenzyme A (CoA).

  • This compound Hydrolases (Thioesterases): Hydrolysis of this compound to 2-hydroxybenzoate and CoA.

  • This compound Reductases: Reduction of this compound to a downstream product, often involving the oxidation of a cofactor like NADH or NADPH.

Data Presentation

Quantitative data from screening and kinetic analysis should be meticulously recorded and organized for comparative analysis. The following tables provide examples of how to summarize key enzymatic parameters.

Table 1: Kinetic Parameters of a Putative 4-Hydroxybenzoyl-CoA Thioesterase from Pseudomonas sp. CBS3 on Various Substrates

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
4-Hydroxybenzoyl-CoA3.1 x 10⁶-3.1 x 10⁶
4-Trifluoromethylbenzoyl-CoA--130
4-Methylbenzoyl-CoA--210
4-Methoxybenzoyl-CoA--4,800
Benzoyl-CoA--2,000
(Data adapted from reference[4])

Table 2: Kinetic Parameters of Hydroxybenzoyl-CoA Reductase (HBCR)

ParameterValueConditions
kcat9 s⁻¹Optimal redox potential
kcat/Km1.8 x 10⁵ M⁻¹s⁻¹Optimal redox potential
E⁰' (redox potential)-350 mV vs NHE-
(Data adapted from reference[5])

Experimental Protocols

Synthesis of this compound

For screening purposes, the substrate this compound can be either purchased from commercial suppliers or synthesized enzymatically. A general enzymatic synthesis protocol is provided below.

Protocol 1: Enzymatic Synthesis of this compound

This protocol utilizes a robust aromatic acid CoA ligase to synthesize this compound.

Materials:

  • 2-hydroxybenzoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tricine buffer

  • Aromatic acid CoA ligase (e.g., from various microbial sources)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tricine buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM 2-hydroxybenzoic acid

    • 0.5 mM Coenzyme A

  • Initiate the reaction by adding a purified aromatic acid CoA ligase.

  • Incubate the reaction at 30°C for 1-4 hours.

  • Monitor the formation of this compound by HPLC.

  • Purify the this compound using preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening of enzymes acting on this compound. These assays are designed for 384-well microplate format.

Protocol 2: Screening for this compound Ligases

This assay detects the consumption of ATP using a commercially available ATP detection kit (e.g., luminescence-based).

Materials:

  • Library of putative enzyme variants (e.g., cell lysates or purified enzymes)

  • 2-hydroxybenzoic acid

  • Coenzyme A

  • ATP

  • MgCl₂

  • HEPES buffer (50 mM, pH 7.5)

  • Commercial ATP detection reagent (e.g., luciferase/luciferin-based)

  • 384-well white, opaque microplates

Assay Procedure:

  • Compound/Enzyme Plating: Dispense 1 µL of each enzyme variant from the library into the wells of a 384-well plate.

  • Substrate Mix Preparation: Prepare a 2X substrate mix in HEPES buffer containing:

    • 2 mM 2-hydroxybenzoic acid

    • 1 mM Coenzyme A

    • 10 mM MgCl₂

    • 100 µM ATP

  • Reaction Initiation: Add 10 µL of the 2X substrate mix to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Measurement: Measure the luminescence using a plate reader. A decrease in luminescence indicates ATP consumption and potential ligase activity.

Protocol 3: Screening for this compound Hydrolases (Thioesterases)

This is a coupled-enzyme assay that detects the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

Materials:

  • Library of putative enzyme variants

  • This compound (substrate)

  • DTNB

  • HEPES buffer (50 mM, pH 7.5)

  • 384-well clear microplates

Assay Procedure:

  • Compound/Enzyme Plating: Dispense 1 µL of each enzyme variant from the library into the wells of a 384-well plate.

  • Substrate/DTNB Mix Preparation: Prepare a 2X substrate/DTNB mix in HEPES buffer containing:

    • 200 µM this compound

    • 400 µM DTNB

  • Reaction Initiation: Add 10 µL of the 2X substrate/DTNB mix to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Signal Measurement: Measure the absorbance at 412 nm using a microplate reader. An increase in absorbance indicates the release of CoA and potential hydrolase activity.

Protocol 4: Screening for this compound Reductases

This assay monitors the oxidation of NADH or NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Library of putative enzyme variants

  • This compound (substrate)

  • NADH or NADPH

  • HEPES buffer (50 mM, pH 7.5)

  • 384-well UV-transparent microplates

Assay Procedure:

  • Compound/Enzyme Plating: Dispense 1 µL of each enzyme variant from the library into the wells of a 384-well plate.

  • Substrate/Cofactor Mix Preparation: Prepare a 2X substrate/cofactor mix in HEPES buffer containing:

    • 200 µM this compound

    • 200 µM NADH or NADPH

  • Reaction Initiation: Add 10 µL of the 2X substrate/cofactor mix to each well.

  • Signal Measurement: Immediately begin kinetic measurements by reading the absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader. A decrease in absorbance over time indicates cofactor consumption and potential reductase activity.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant metabolic pathway.

HTS_Workflow_Ligase cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Enzyme_Library Enzyme Library Dispense_Enzyme Dispense Enzyme Enzyme_Library->Dispense_Enzyme Substrate_Mix Substrate Mix (2-HBA, CoA, ATP) Add_Substrate Add Substrate Mix Substrate_Mix->Add_Substrate Dispense_Enzyme->Add_Substrate Incubate Incubate Add_Substrate->Incubate Add_Detection_Reagent Add ATP Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Identify_Hits Identify Hits (Decreased Signal) Read_Luminescence->Identify_Hits

Workflow for screening this compound ligases.

HTS_Workflow_Hydrolase cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Enzyme_Library Enzyme Library Dispense_Enzyme Dispense Enzyme Enzyme_Library->Dispense_Enzyme Substrate_DTNB_Mix Substrate Mix (2-HB-CoA, DTNB) Add_Substrate Add Substrate/DTNB Mix Substrate_DTNB_Mix->Add_Substrate Dispense_Enzyme->Add_Substrate Incubate Incubate Add_Substrate->Incubate Read_Absorbance Read Absorbance (412 nm) Incubate->Read_Absorbance Identify_Hits Identify Hits (Increased Signal) Read_Absorbance->Identify_Hits

Workflow for screening this compound hydrolases.

Benzoyl_CoA_Pathway cluster_pathway Anaerobic Aromatic Metabolism Aromatic_Acids Aromatic Acids (e.g., 2-hydroxybenzoate) Hydroxybenzoyl_CoA This compound Aromatic_Acids->Hydroxybenzoyl_CoA Ligase (ATP, CoA) Hydroxybenzoyl_CoA->Aromatic_Acids Hydrolase Benzoyl_CoA Benzoyl-CoA Hydroxybenzoyl_CoA->Benzoyl_CoA Reductase (e.g., HBCR) Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Further Degradation

Simplified metabolic context of this compound.

References

Application Notes and Protocols for 2-Hydroxybenzoyl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is an activated aromatic compound with significant potential as a building block in synthetic biology for the production of valuable natural products and their derivatives. While direct heterologous production pathways utilizing this compound are still an emerging area of research, the established biosynthesis of structurally similar compounds, such as 4-hydroxycoumarin from salicoyl-CoA, provides a robust framework for its application. These application notes and protocols offer a comprehensive guide for researchers to harness the potential of this compound, drawing parallels from well-documented analogous pathways.

The core strategy involves the enzymatic activation of 2-hydroxybenzoic acid to this compound, followed by its condensation with a suitable extender unit, such as malonyl-CoA, to generate a desired scaffold. This can be achieved in a heterologously engineered microbial host like Escherichia coli. Key considerations include the selection of appropriate enzymes, optimization of precursor supply, and mitigation of intermediate degradation.

Applications in Synthetic Biology

The primary application of this compound in synthetic biology is as a precursor for the biosynthesis of specialized metabolites. By introducing and engineering specific biosynthetic pathways in microbial hosts, a variety of compounds can be synthesized.

  • Production of Hydroxycoumarins: Analogous to the synthesis of 4-hydroxycoumarin from salicoyl-CoA, this compound can theoretically be used to produce novel dihydroxycoumarin derivatives. These compounds are of interest due to their potential biological activities.

  • Biosynthesis of Novel Polyketides: As an activated acyl-CoA thioester, this compound can serve as a starter unit for polyketide synthases (PKSs), leading to the generation of novel aromatic polyketides with potential pharmaceutical applications.

  • Biocatalytic Production of Fine Chemicals: Engineered enzymatic cascades involving this compound could be employed for the sustainable production of specialty chemicals that are challenging to synthesize chemically.

Data Presentation: Production of Analogous Compound (4-Hydroxycoumarin)

The following table summarizes the quantitative data from a successful metabolic engineering study for the production of 4-hydroxycoumarin, a product derived from the analogous intermediate salicoyl-CoA, in E. coli. This data provides a benchmark for what could potentially be achieved with pathways utilizing this compound.

StrainRelevant GenotypePrecursor FedTiter (mg/L)Yield (mol/mol)Fold Increase vs. Wild-Type
E. coli BW25113Wild-type with 4HC pathwaySalicylic Acid~234Not Reported1
E. coli JW2793ΔydiI with 4HC pathwaySalicylic Acid935Not Reported~4

Data adapted from a study on elevating 4-hydroxycoumarin production by alleviating thioesterase-mediated salicoyl-CoA degradation.[1]

Key Biosynthetic Pathway

The proposed biosynthetic pathway for a generic product derived from this compound in a microbial host is depicted below. This pathway is analogous to the heterologous production of 4-hydroxycoumarin.

2_hydroxybenzoyl_CoA_pathway 2-hydroxybenzoic_acid 2-Hydroxybenzoic Acid 2-hydroxybenzoyl_CoA This compound 2-hydroxybenzoic_acid->2-hydroxybenzoyl_CoA 2-Hydroxybenzoate-CoA Ligase (putative) Product_Scaffold Product Scaffold (e.g., Dihydroxycoumarin) 2-hydroxybenzoyl_CoA->Product_Scaffold Condensing Enzyme (e.g., Biphenyl Synthase) malonyl_CoA Malonyl-CoA malonyl_CoA->Product_Scaffold

Proposed biosynthetic pathway for products derived from this compound.

Experimental Protocols

The following protocols are adapted from established methods for the heterologous production of 4-hydroxycoumarin in E. coli and can serve as a starting point for developing a process that utilizes this compound.

Protocol 1: Construction of a this compound Producing Strain

This protocol describes the creation of an E. coli strain capable of converting 2-hydroxybenzoic acid into this compound.

1. Gene Synthesis and Plasmid Construction:

  • Codon-optimize and synthesize the gene encoding a putative 2-hydroxybenzoate-CoA ligase. While a specific enzyme for 2-hydroxybenzoic acid has not been extensively characterized, a candidate could be a promiscuous salicylate-CoA ligase or a computationally predicted enzyme.
  • Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+) for T7 promoter-driven expression) using standard molecular cloning techniques (restriction digestion and ligation or Gibson assembly).
  • Verify the sequence of the resulting plasmid.

2. Transformation into E. coli:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Select for transformants on LB agar plates containing the appropriate antibiotic.

Protocol 2: In Vitro Assay for 2-Hydroxybenzoate-CoA Ligase Activity

This protocol allows for the verification of the enzymatic activity of the putative 2-hydroxybenzoate-CoA ligase.

1. Protein Expression and Purification:

  • Grow a 500 mL culture of the engineered E. coli strain from Protocol 1 at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
  • Harvest the cells by centrifugation and resuspend in lysis buffer.
  • Lyse the cells by sonication and clarify the lysate by centrifugation.
  • Purify the His-tagged protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
  • Desalt the purified protein into a suitable storage buffer.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl (pH 7.5)
  • 5 mM MgCl2
  • 2 mM ATP
  • 0.5 mM Coenzyme A
  • 1 mM 2-hydroxybenzoic acid
  • Purified enzyme (1-5 µg)
  • Incubate the reaction at 30°C for 30-60 minutes.
  • Quench the reaction by adding an equal volume of ice-cold methanol.
  • Analyze the formation of this compound by LC-MS/MS (see Protocol 4).

Protocol 3: Heterologous Production and Pathway Engineering

This protocol outlines the steps for producing a target compound from this compound in E. coli and a key strategy for improving production.

1. Co-expression of Pathway Enzymes:

  • Construct a second plasmid carrying the gene for the downstream condensing enzyme (e.g., a biphenyl synthase for dihydroxycoumarin synthesis), also under the control of an inducible promoter.
  • Co-transform both the 2-hydroxybenzoate-CoA ligase plasmid and the condensing enzyme plasmid into the E. coli expression strain.
  • Select for co-transformants on LB agar plates containing both antibiotics.

2. Fermentation and Product Analysis:

  • Inoculate a suitable production medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotics) with an overnight culture of the engineered strain.
  • Grow the culture at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with IPTG and supplement the culture with 2-hydroxybenzoic acid (e.g., 1 mM).
  • Continue fermentation at a lower temperature (e.g., 25-30°C) for 48-72 hours.
  • Harvest the culture supernatant and extract the product with an organic solvent (e.g., ethyl acetate).
  • Analyze the product formation by HPLC or LC-MS.

3. Metabolic Engineering: Thioesterase Knockout:

  • To prevent the degradation of the this compound intermediate, knockout the gene encoding the promiscuous thioesterase YdiI in the E. coli host strain.
  • This can be achieved using CRISPR/Cas9-mediated genome editing or λ Red recombineering. A general workflow is provided below.

"Start" [label="Start: E. coli Expression Host", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Design_gRNA" [label="Design gRNA targeting ydiI", fillcolor="#FBBC05", fontcolor="#202124"]; "Construct_Donor" [label="Construct Donor DNA with\nHomology Arms and\nwithout ydiI ORF", fillcolor="#FBBC05", fontcolor="#202124"]; "Transform_pCas9" [label="Transform with pCas9 Plasmid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transform_gRNA_Donor" [label="Co-transform with gRNA Plasmid\nand Donor DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Induce_Cas9" [label="Induce Cas9 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Select_Mutants" [label="Select for Mutants and\nVerify Knockout by PCR\nand Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End: ΔydiI Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Design_gRNA"; "Start" -> "Construct_Donor"; "Design_gRNA" -> "Transform_pCas9"; "Construct_Donor" -> "Transform_pCas9"; "Transform_pCas9" -> "Transform_gRNA_Donor"; "Transform_gRNA_Donor" -> "Induce_Cas9"; "Induce_Cas9" -> "Select_Mutants"; "Select_Mutants" -> "End"; }

Workflow for ydiI gene knockout in E. coli.
Protocol 4: LC-MS/MS Quantification of this compound

This protocol provides a general method for the sensitive and specific quantification of acyl-CoA thioesters.

1. Sample Preparation:

  • Quench metabolism in cell cultures rapidly by adding ice-cold methanol.
  • Extract intracellular metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).
  • Clarify the extract by centrifugation to remove cell debris.

2. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.
  • Employ a gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) or at high pH with ammonium hydroxide to achieve good peak shape and retention for the polar acyl-CoA molecules.
  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for quantification.
  • The precursor ion will be the [M+H]+ of this compound. Key fragment ions for acyl-CoAs typically include the adenosine diphosphate moiety.
  • Use a commercially available, stable isotope-labeled acyl-CoA as an internal standard for accurate quantification.

Logical Relationship of Pathway Optimization

The following diagram illustrates the logical steps to optimize the production of a target compound from this compound.

Optimization_Logic Initial_Strain Initial Engineered Strain Low_Titer Low Product Titer Initial_Strain->Low_Titer Precursor_Limitation Precursor Limitation? (2-hydroxybenzoic acid or malonyl-CoA) Low_Titer->Precursor_Limitation Yes Intermediate_Degradation Intermediate Degradation? (this compound hydrolysis) Low_Titer->Intermediate_Degradation Yes Enzyme_Activity Low Enzyme Activity? Low_Titer->Enzyme_Activity Yes Optimized_Strain Optimized Strain with Improved Titer Low_Titer->Optimized_Strain No (High Titer) Optimize_Precursor Optimize Precursor Supply: - Increase feeding - Engineer central metabolism Precursor_Limitation->Optimize_Precursor Knockout_Thioesterase Knockout Thioesterase (ydiI) Intermediate_Degradation->Knockout_Thioesterase Engineer_Enzymes Protein Engineering of Ligase and/or Condensing Enzyme Enzyme_Activity->Engineer_Enzymes Optimize_Precursor->Optimized_Strain Knockout_Thioesterase->Optimized_Strain Engineer_Enzymes->Optimized_Strain

Logical workflow for optimizing product biosynthesis from this compound.

Conclusion

The application of this compound in synthetic biology holds promise for the creation of novel and valuable molecules. While direct precedents are limited, the successful engineering of pathways for analogous compounds provides a clear and actionable roadmap for researchers. By leveraging the protocols and strategies outlined in these notes, scientists can begin to explore the biosynthetic potential of this versatile intermediate, contributing to the expanding toolbox of synthetic biology for drug discovery and development. Further research into the discovery and characterization of specific enzymes for this compound synthesis will be crucial for advancing this field.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 2-Hydroxybenzoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-hydroxybenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other thioesters, is primarily influenced by several factors:

  • pH: Thioesters are susceptible to hydrolysis, which is significantly accelerated under both acidic and alkaline conditions. They are generally most stable at a neutral pH.

  • Temperature: Higher temperatures increase the rate of degradation. Therefore, it is crucial to store and handle solutions of this compound at low temperatures.

  • Buffer Composition: The components of your buffer can impact stability. Some buffer species may catalyze hydrolysis.

  • Presence of Nucleophiles: Thioesters are reactive towards nucleophiles. The presence of strong nucleophiles in your solution can lead to the degradation of this compound.

  • Oxidation: Although hydrolysis is the primary concern, oxidative degradation can also occur, especially in the presence of oxidizing agents or exposure to air over extended periods.

  • Enzymatic Degradation: If working with crude cell extracts or other biological matrices, the presence of thioesterases can lead to rapid enzymatic hydrolysis of this compound.

Q2: What is the expected shelf-life of this compound solutions?

A2: The shelf-life of this compound solutions is highly dependent on the storage conditions. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. When in solution, it is best to prepare it fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in a suitable buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and used within a few days. Avoid repeated freeze-thaw cycles.

Q3: What are the common degradation products of this compound?

A3: The primary degradation product of this compound in aqueous solution is 2-hydroxybenzoic acid (salicylic acid) and coenzyme A (CoA), resulting from the hydrolysis of the thioester bond. Under oxidative stress, other degradation products could potentially form, but hydrolysis is the most common degradation pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected concentration of this compound in prepared solutions. 1. Degradation during preparation: The pH of the solvent may be too high or too low. The temperature may be too high. 2. Inaccurate initial weighing: The lyophilized powder can be hygroscopic. 3. Adsorption to surfaces: this compound may adsorb to plastic surfaces.1. Prepare solutions on ice using a pre-chilled, degassed buffer with a pH between 6.0 and 7.0. 2. Equilibrate the lyophilized powder to room temperature in a desiccator before weighing. 3. Use low-adsorption polypropylene or glass vials for preparation and storage.
Rapid loss of this compound activity in an assay. 1. Hydrolysis at assay temperature and pH: The assay conditions (e.g., alkaline pH, elevated temperature) may be promoting rapid hydrolysis. 2. Enzymatic degradation: Presence of thioesterases in the sample. 3. Reaction with other assay components: A component in your assay mixture may be reacting with the thioester.1. If possible, adjust the assay pH to be closer to neutral. Run the assay at the lowest feasible temperature. Include a time-course experiment to monitor the stability of this compound under your specific assay conditions. 2. If working with biological samples, consider purifying the component of interest away from thioesterases or use a thioesterase inhibitor if compatible with your assay. 3. Run control experiments omitting individual assay components to identify any reactive species.
Variable results between experimental replicates. 1. Inconsistent handling: Differences in the time solutions are left at room temperature. 2. Repeated freeze-thaw cycles: Degradation of the stock solution. 3. Pipetting errors: Inaccurate dispensing of the this compound solution.1. Standardize all handling procedures. Keep solutions on ice as much as possible. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and ensure complete dispensing of the solution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Nuclease-free water, chilled to 4°C

  • Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), chilled to 4°C and degassed

  • Low-adsorption microcentrifuge tubes

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature in a desiccator.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • On ice, reconstitute the powder in the chilled, degassed buffer to the desired concentration (e.g., 10 mM).

  • Gently vortex to dissolve the powder completely.

  • Immediately aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

  • For use, thaw an aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: HPLC-Based Stability Assay for this compound

Objective: To quantitatively assess the stability of this compound under different conditions (e.g., pH, temperature).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA) and a secondary wavelength optimal for the 2-hydroxybenzoyl moiety.

  • Column Temperature: 30°C

Procedure:

  • Prepare solutions of this compound (e.g., 100 µM) in different buffers representing the conditions to be tested (e.g., pH 4, 7, and 9).

  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately quench the degradation by adding an equal volume of cold 1% TFA in acetonitrile to precipitate any proteins and stop enzymatic activity, and to acidify the sample to stabilize it for analysis.

  • Centrifuge the samples to pellet any precipitate.

  • Inject the supernatant onto the HPLC system.

  • Quantify the peak area of this compound at each time point. The appearance of a peak corresponding to 2-hydroxybenzoic acid can also be monitored.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life under each condition.

Quantitative Data Summary

pH Temperature (°C) Hypothetical Half-life (hours)
4.025~12
7.04> 48
7.025~24
9.025< 6

Visualizations

Hydrolysis_Pathway This compound This compound 2-Hydroxybenzoic_Acid 2-Hydroxybenzoic_Acid This compound->2-Hydroxybenzoic_Acid Hydrolysis (H+, OH-, or spontaneous) Coenzyme_A Coenzyme_A This compound->Coenzyme_A H2O H2O H2O->this compound

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare 2-HBCoA solutions in different buffers (pH) and temperatures incubation Incubate samples prep->incubation sampling Take aliquots at various time points incubation->sampling quench Quench degradation sampling->quench hplc HPLC analysis quench->hplc data Quantify peak area and calculate % remaining hplc->data kinetics Determine degradation kinetics and half-life data->kinetics

Caption: Experimental workflow for HPLC-based stability analysis.

Troubleshooting_Logic start Inconsistent/Low 2-HBCoA Concentration? check_prep Review Solution Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage check_assay Review Assay Conditions start->check_assay issue_ph pH outside 6.0-7.0? check_prep->issue_ph issue_temp Temperature > 4°C? check_prep->issue_temp issue_freeze_thaw Repeated freeze-thaw? check_storage->issue_freeze_thaw issue_assay_cond Harsh assay pH/temp? check_assay->issue_assay_cond issue_ph->issue_temp No solve_ph Use chilled, degassed buffer at pH 6.0-7.0 issue_ph->solve_ph Yes issue_temp->check_storage No solve_temp Prepare on ice issue_temp->solve_temp Yes issue_freeze_thaw->check_assay No solve_aliquot Aliquot stock solutions issue_freeze_thaw->solve_aliquot Yes solve_assay_control Run stability controls under assay conditions issue_assay_cond->solve_assay_control Yes

Caption: Troubleshooting logic for this compound stability issues.

Technical Support Center: Overcoming Low Yields in 2-Hydroxybenzoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-hydroxybenzoyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods typically utilize a ligase to condense 2-hydroxybenzoic acid and coenzyme A, while chemical methods involve the activation of 2-hydroxybenzoic acid followed by reaction with coenzyme A.

Q2: What is this compound?

A2: this compound is a molecule formed from the condensation of the thiol group of coenzyme A with the carboxyl group of 2-hydroxybenzoic acid (salicylic acid).[1][2] It is an intermediate in various metabolic pathways.[1]

Q3: What are the common applications of this compound?

A3: this compound is a precursor in the biosynthesis of various natural products, including 4-hydroxycoumarin.[1] It serves as a substrate for enzymes like biphenyl synthase (BIS).[1]

Q4: How can I purify synthesized this compound?

A4: Purification of this compound can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography. The choice of method will depend on the scale of the synthesis and the desired purity.

Q5: What are the key safety precautions when working with the reagents for this compound synthesis?

A5: When undertaking chemical synthesis, particularly with reagents like acyl azides, it is crucial to handle them with care as they can be explosive. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. For enzymatic synthesis, standard laboratory practices for handling enzymes and biochemicals should be followed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthesis method.

Enzymatic Synthesis Troubleshooting

Enzymatic synthesis of this compound offers high specificity but can be prone to low yields if not optimized.

Problem 1: Low or No Product Yield

  • Possible Cause: Sub-optimal reaction conditions (pH, temperature).

    • Solution: The optimal pH and temperature are critical for enzyme activity. It is advisable to perform small-scale optimization experiments. Most ligases function optimally within a pH range of 7.0 to 8.5 and temperatures between 25°C and 37°C.

  • Possible Cause: Enzyme inhibition.

    • Solution: Product accumulation can inhibit the enzyme. Consider strategies for in-situ product removal or using a fed-batch approach for substrate addition to maintain low product concentrations.

  • Possible Cause: Poor substrate solubility.

    • Solution: Inefficient mixing of aqueous and organic phases can limit the reaction rate if substrates have different solubilities. The use of a co-solvent might be necessary to improve the solubility of 2-hydroxybenzoic acid.

  • Possible Cause: Low enzyme activity or concentration.

    • Solution: Ensure the enzyme has been stored correctly and its activity is verified. Increasing the enzyme concentration may improve the yield, but this needs to be balanced against the cost.

  • Possible Cause: Cofactor (ATP) degradation.

    • Solution: In enzymatic reactions requiring ATP, its degradation can be a limiting factor. Ensure fresh ATP solutions are used and consider an ATP regeneration system for longer reactions.

Problem 2: Presence of Byproducts

  • Possible Cause: Non-specific enzyme activity.

    • Solution: The enzyme may be acting on other substrates present in the reaction mixture. Ensure the purity of the starting materials (2-hydroxybenzoic acid and Coenzyme A).

  • Possible Cause: Hydrolysis of this compound.

    • Solution: The product itself might be unstable under the reaction conditions and subject to hydrolysis. Monitor the reaction progress over time to identify the point of maximum yield before significant degradation occurs.

Chemical Synthesis Troubleshooting

Chemical synthesis provides an alternative route but requires careful control of reaction parameters to avoid side reactions and low yields.

Problem 1: Low or No Product Yield

  • Possible Cause: Inefficient activation of 2-hydroxybenzoic acid.

    • Solution: The carboxylic acid of 2-hydroxybenzoic acid needs to be activated to react with the thiol group of Coenzyme A. Common activating agents include carbodiimides or conversion to an acyl chloride or azide. Ensure the activating agent is fresh and the reaction is performed under anhydrous conditions.

  • Possible Cause: Hydrolysis of activated intermediate.

    • Solution: Activated acyl compounds are susceptible to hydrolysis. All glassware must be thoroughly dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Optimize the ratio of 2-hydroxybenzoic acid, activating agent, and Coenzyme A. A slight excess of the activated 2-hydroxybenzoic acid may be necessary to drive the reaction to completion.

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: Maintain a low temperature (e.g., 0-5°C) during the activation and coupling steps to minimize side reactions.

Problem 2: Formation of Side Products

  • Possible Cause: Reactions involving the hydroxyl group.

    • Solution: The phenolic hydroxyl group of 2-hydroxybenzoic acid can undergo side reactions. It may be necessary to protect the hydroxyl group before the coupling reaction and subsequently deprotect it.

  • Possible Cause: Polymerization or degradation of reagents.

    • Solution: Ensure the purity of starting materials. Side reactions can be promoted by impurities. Purification of 2-hydroxybenzoic acid and Coenzyme A before the synthesis may be required.

Quantitative Data Summary

ParameterEnzymatic Synthesis (Typical Range)Chemical Synthesis (Typical Range)Reference
pH 7.0 - 8.5Not directly applicable (solvent dependent)
Temperature 25 - 37 °C0 - 25 °C
Reaction Time 1 - 24 hours1 - 12 hours
Substrate Ratio (Acid:CoA) 1:1 to 1:1.51.1:1 to 1.5:1 (Activated Acid:CoA)

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and requires optimization for specific enzymes and conditions.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • 2-hydroxybenzoic acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.2 mM)

    • ATP (e.g., 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Acyl-CoA synthetase/ligase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation of the enzyme.

  • Purification: Purify the this compound from the reaction mixture using solid-phase extraction or preparative HPLC.

General Protocol for Chemical Synthesis of this compound (via Acyl Chloride)

This protocol involves hazardous reagents and should be performed with appropriate safety precautions.

  • Activation of 2-Hydroxybenzoic Acid:

    • Dissolve 2-hydroxybenzoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a chlorinating agent (e.g., thionyl chloride, 1.2 equivalents) dropwise at 0°C.

    • Stir the reaction at room temperature until the conversion to 2-hydroxybenzoyl chloride is complete (monitor by TLC).

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Coupling with Coenzyme A:

    • Dissolve the crude 2-hydroxybenzoyl chloride in a fresh portion of anhydrous solvent.

    • In a separate flask, dissolve Coenzyme A (0.9 equivalents) in a suitable buffer (e.g., aqueous sodium bicarbonate) at 0°C.

    • Slowly add the solution of 2-hydroxybenzoyl chloride to the Coenzyme A solution while maintaining the pH around 8.0.

  • Reaction Monitoring and Workup:

    • Stir the reaction at 0-5°C for 1-2 hours.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4.

  • Purification: Purify the this compound using preparative HPLC.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Buffer Buffer Reaction_Mixture Incubation (Optimized T, pH) Buffer->Reaction_Mixture 2-HBA 2-Hydroxybenzoic Acid 2-HBA->Reaction_Mixture CoA Coenzyme A CoA->Reaction_Mixture ATP ATP ATP->Reaction_Mixture Ligase Acyl-CoA Ligase Ligase->Reaction_Mixture Monitoring HPLC/LC-MS Monitoring Reaction_Mixture->Monitoring Aliquots Purification Purification (e.g., HPLC) Reaction_Mixture->Purification Termination Monitoring->Reaction_Mixture Feedback for Optimization Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Method Synthesis Method? Start->Method Enzymatic Enzymatic Method->Enzymatic Enzymatic Chemical Chemical Method->Chemical Chemical Enz_Cause1 Sub-optimal Conditions? Enzymatic->Enz_Cause1 Chem_Cause1 Inefficient Activation? Chemical->Chem_Cause1 Enz_Sol1 Optimize pH, Temperature Enz_Cause1->Enz_Sol1 Yes Enz_Cause2 Enzyme Inhibition? Enz_Cause1->Enz_Cause2 No Enz_Sol2 In-situ Product Removal Enz_Cause2->Enz_Sol2 Yes Enz_Cause3 Low Enzyme Activity? Enz_Cause2->Enz_Cause3 No Enz_Sol3 Verify/Increase Enzyme Conc. Enz_Cause3->Enz_Sol3 Yes Chem_Sol1 Use Fresh Reagents, Anhydrous Conditions Chem_Cause1->Chem_Sol1 Yes Chem_Cause2 Hydrolysis? Chem_Cause1->Chem_Cause2 No Chem_Sol2 Anhydrous Solvents, Inert Atmosphere Chem_Cause2->Chem_Sol2 Yes Chem_Cause3 Side Reactions (OH group)? Chem_Cause2->Chem_Cause3 No Chem_Sol3 Protecting Group Strategy Chem_Cause3->Chem_Sol3 Yes

Caption: Troubleshooting logic for low yields in this compound synthesis.

Metabolic_Pathway cluster_activation Activation cluster_elongation Elongation & Cyclization Salicylic_Acid 2-Hydroxybenzoic Acid (Salicylic Acid) Ligase Acyl-CoA Ligase Salicylic_Acid->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase AMP_PPi AMP + PPi Ligase->AMP_PPi 2HBCoA This compound Ligase->2HBCoA BIS Biphenyl Synthase (BIS) 2HBCoA->BIS Malonyl_CoA Malonyl-CoA Malonyl_CoA->BIS 4HC 4-Hydroxycoumarin BIS->4HC

Caption: Simplified metabolic pathway showing the formation of 4-hydroxycoumarin.

References

Technical Support Center: Troubleshooting 2-Hydroxybenzoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry-based detection of 2-hydroxybenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical workflow.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Q1: I am observing a very low or no signal for my this compound standard. What are the possible causes and solutions?

A1: Low or no signal for this compound can stem from several factors, from sample stability to instrument settings. Follow this troubleshooting guide to diagnose and resolve the issue.

  • Analyte Stability: this compound, like other acyl-CoAs, can be unstable, particularly in aqueous solutions with a non-optimal pH. Aqueous solutions of benzoyl-CoA are not recommended for storage for more than one day.[1]

    • Recommendation: Prepare fresh standards for each experiment. If you must store solutions, keep them at -20°C or below and minimize freeze-thaw cycles. Ensure the pH of your solutions is slightly acidic to neutral to improve stability.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly configured to detect your analyte.

    • Recommendation: Verify your precursor and product ion settings. For acyl-CoAs, common fragmentation patterns include a neutral loss of the CoA moiety (507 Da) and characteristic fragment ions.[2][3] Based on the fragmentation of benzoyl-CoA, you can predict the likely fragments for this compound.

      • Predicted MRM Transitions for this compound:

        • Precursor Ion [M+H]⁺: m/z 888.1

        • Product Ions:

          • Neutral loss of 507 Da: m/z 381.1

          • Adenosine diphosphate fragment: m/z 428.1

          • Adenylate fragment: m/z 410.1

          • Pantetheine phosphate fragment containing the 2-hydroxybenzoyl group: m/z 479.1

  • Poor Ionization Efficiency: The hydroxyl group on the benzoyl ring can influence the ionization efficiency of the molecule.

    • Recommendation: Optimize the electrospray ionization (ESI) source parameters. Experiment with both positive and negative ion modes. While positive mode is common for acyl-CoAs, the phenolic hydroxyl group might ionize well in negative mode. Adjust the source voltage, gas flows, and temperature to maximize the signal for your standard.

  • Sample Preparation Issues: The analyte may be lost during sample preparation.

    • Recommendation: Review your sample preparation protocol. If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for an aromatic and polar compound. Protein precipitation is a common and effective method for acyl-CoA extraction.

Q2: I am observing in-source fragmentation of my this compound. How can I minimize this?

A2: In-source fragmentation (ISF) is a common phenomenon where the analyte fragments in the ion source before entering the mass analyzer. This can lead to a decreased signal for the intended precursor ion and complicate data interpretation.

  • Optimize Source Conditions: High source temperatures and aggressive declustering potentials can promote ISF.

    • Recommendation: Gradually decrease the source temperature and declustering potential (or fragmentor voltage) to find a balance between efficient desolvation and minimal fragmentation.

  • Mobile Phase Composition: The composition of the mobile phase can influence the extent of ISF.

    • Recommendation: Ensure your mobile phase is compatible with ESI and promotes stable ionization. The use of buffers or additives may help, but their effect on ISF should be empirically tested.

Below is a decision tree to guide you through troubleshooting in-source fragmentation:

ISF_Troubleshooting Troubleshooting In-Source Fragmentation start High In-Source Fragmentation Observed optimize_source Optimize Source Parameters start->optimize_source decrease_temp Decrease Source Temperature optimize_source->decrease_temp High Temperature? decrease_dp Decrease Declustering Potential / Fragmentor Voltage optimize_source->decrease_dp High DP/Fragmentor? reinject Re-inject and Evaluate decrease_temp->reinject decrease_dp->reinject check_mobile_phase Evaluate Mobile Phase modify_composition Modify Mobile Phase Composition (e.g., additives) check_mobile_phase->modify_composition modify_composition->reinject reinject->check_mobile_phase Unsuccessful end_good ISF Minimized reinject->end_good Successful end_bad Problem Persists - Further Investigation Needed reinject->end_bad Unsuccessful

Caption: A decision tree for troubleshooting in-source fragmentation.

Q3: I am experiencing significant matrix effects in my biological samples. How can I mitigate these?

A3: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

    • Recommendation: Employ a more rigorous sample cleanup method. Solid-phase extraction (SPE) can be very effective. For aromatic compounds, reversed-phase or mixed-mode SPE cartridges can be beneficial. Protein precipitation followed by liquid-liquid extraction is another option to increase sample cleanliness.

  • Optimize Chromatography: Separating the analyte from interfering matrix components is crucial.

    • Recommendation: Adjust your HPLC gradient to achieve better separation around the retention time of this compound. A shallower gradient can improve resolution. Experimenting with different column chemistries (e.g., phenyl-hexyl instead of C18) may also provide the necessary selectivity.

  • Use an Internal Standard: A suitable internal standard can help to compensate for matrix effects.

    • Recommendation: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound that co-elutes and has similar ionization properties can be used.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that matches your samples can help to normalize for consistent matrix effects.

The following diagram illustrates a general workflow for addressing matrix effects:

Matrix_Effects_Workflow Workflow for Mitigating Matrix Effects start Significant Matrix Effects Detected improve_cleanup Improve Sample Cleanup start->improve_cleanup optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom internal_std Use Internal Standard optimize_chrom->internal_std matrix_match Matrix-Matched Calibration internal_std->matrix_match evaluate Evaluate Improvement matrix_match->evaluate end_good Matrix Effects Mitigated evaluate->end_good Successful end_bad Further Optimization Required evaluate->end_bad Unsuccessful

Caption: A workflow for identifying and mitigating matrix effects.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Protocol 1: Sample Preparation from Biological Matrices (Protein Precipitation)

This protocol is a general guideline and may require optimization for your specific sample type.

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell pellets, they can be directly processed.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol (or acetonitrile) containing an appropriate internal standard to 1 volume of sample homogenate or cell suspension.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound

This is a starting point for method development.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient from a low to a high percentage of mobile phase B is recommended to ensure good separation. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Quantifier: 888.1 -> 381.1

      • Qualifier: 888.1 -> 428.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters using a standard solution of this compound if available, or a closely related compound like benzoyl-CoA.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow General Experimental Workflow for this compound Analysis sample Biological Sample prep Sample Preparation (e.g., Protein Precipitation) sample->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: A simplified workflow for this compound analysis.

Quantitative Data Summary

ParameterTypical ValueReference
Limit of Detection (LOD) 1-10 fmol on column
Lower Limit of Quantification (LLOQ) 5-50 fmol on column
Linear Dynamic Range 3-4 orders of magnitude
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Note: These values are for guidance only and will need to be determined experimentally for your specific assay and matrix.

References

optimizing fermentation conditions for 2-hydroxybenzoyl-CoA production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the fermentative production of 2-hydroxybenzoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound production in microbial hosts like E. coli.

Q1: My strain is showing poor growth after inducing the expression of the this compound pathway. What are the possible causes and solutions?

A: Poor growth post-induction can be attributed to several factors:

  • Metabolic Burden: Overexpression of heterologous proteins can divert significant cellular resources (amino acids, ATP, cofactors) from essential processes, leading to stunted growth.

  • Toxicity: The target product (this compound) or an intermediate in the pathway may be toxic to the host cells.

  • Inclusion Body Formation: High-level expression of pathway enzymes can lead to misfolding and aggregation into inactive inclusion bodies, which can stress the cell.

Troubleshooting Steps:

  • Lower Induction Strength: Reduce the concentration of the inducer (e.g., IPTG) or use a weaker promoter system to decrease the rate of protein synthesis.[1]

  • Optimize Induction Temperature: Lowering the cultivation temperature (e.g., from 37°C to 20-25°C) after induction can slow down protein synthesis, which often improves protein folding and solubility.[1][2]

  • Investigate Toxicity: Perform toxicity assays by supplementing the growth medium with varying concentrations of 2-hydroxybenzoate and other pathway intermediates to assess their impact on cell growth.

  • Check for Inclusion Bodies: Lyse the cells and analyze the soluble and insoluble fractions via SDS-PAGE to determine if pathway enzymes are forming inclusion bodies. If so, consider co-expression with molecular chaperones.[3]

Q2: The final yield of this compound is very low, despite good cell growth. What is limiting the production?

A: Low product yield with good biomass suggests that the metabolic pathway is inefficient or that essential precursors are limited.

Troubleshooting Steps:

  • Precursor Availability:

    • 2-Hydroxybenzoate: Ensure adequate external supply if it's a fed substrate. If it's produced endogenously, analyze the expression and activity of the upstream pathway enzymes.

    • Coenzyme A (CoA): The intracellular pool of CoA is finite and can be a limiting factor. Consider overexpressing genes involved in CoA biosynthesis, such as those in the pantothenate pathway (panE).[4]

  • Enzyme Activity: The key enzyme, 2-hydroxybenzoate-CoA ligase, may have low activity or expression.

    • Codon Optimization: Ensure the gene sequence is optimized for the expression host to prevent translational issues.

    • Expression Analysis: Quantify the expression level of the ligase using methods like Western blotting or qPCR.

    • In Vitro Assay: Purify the enzyme and perform an in vitro activity assay to confirm its functionality.

  • Product Degradation: The host organism may be degrading the this compound product. Consider knocking out genes suspected of being involved in its catabolism, such as those in the β-oxidation pathway.

Q3: How do I choose the optimal concentration of the inducer (e.g., IPTG) for my experiment?

A: The optimal inducer concentration balances sufficient enzyme expression with minimal metabolic burden and toxicity. This is typically determined empirically by testing a range of concentrations. A standard approach is to perform a dose-response experiment. See the "Protocol for Optimizing Inducer Concentration" below for a detailed methodology.

Q4: What are the critical media components to optimize for improving this compound production?

A: The composition of the fermentation medium is crucial for both cell growth and product synthesis.

  • Carbon Source: Glucose is a common carbon source, but its concentration can impact byproduct formation (e.g., acetate). A fed-batch strategy is often used in bioreactors to maintain a low glucose concentration. Glycerol can be an alternative or supplementary carbon source.

  • Nitrogen Source: Ammonium salts and yeast extract are common nitrogen sources. The carbon-to-nitrogen ratio can significantly influence metabolic fluxes and should be optimized.

  • Phosphate: Phosphate is essential for energy metabolism and biomass formation. Phosphate limitation can be a strategy to switch cells from a growth phase to a production phase.

  • Precursors: If the pathway requires specific precursors that are not efficiently produced by the host, they should be added to the medium. For this compound, this would be 2-hydroxybenzoate.

Q5: My results are inconsistent between different fermentation batches. How can I improve reproducibility?

A: Inconsistent results often stem from variations in experimental conditions.

  • Standardize Inoculum: Use a consistent method for preparing the seed culture, ensuring cells are harvested at the same growth phase (e.g., mid-log phase) for each experiment.

  • Control pH: Use a buffered medium (e.g., MOPS, PBS) or a pH control system in a bioreactor. The optimal initial pH for production in E. coli is often around 7.0.

  • Maintain Aeration: Ensure consistent agitation and aeration rates, as oxygen availability is critical for aerobic hosts. Use baffled flasks and maintain a consistent culture volume-to-flask volume ratio.

  • Use High-Quality Reagents: Ensure all media components and reagents are from reliable sources and prepared consistently.

Data Presentation: Fermentation Parameter Optimization

The following tables summarize typical ranges for key fermentation parameters that should be optimized for this compound production in E. coli.

Table 1: Optimization of Physical Fermentation Parameters

ParameterRangeTypical OptimumRationale
Temperature20 - 37 °C25 - 30 °CLower temperatures can improve protein solubility and reduce metabolic stress after induction.
pH6.0 - 8.06.5 - 7.2Maintains enzymatic activity and cell viability.
Agitation Speed150 - 250 rpm200 - 220 rpmEnsures proper mixing and oxygen transfer in shake flask cultures.
Inducer (IPTG)0.01 - 1.0 mM0.1 - 0.5 mMBalances enzyme expression with metabolic load.

Table 2: Optimization of Medium Components (Based on M9 minimal medium)

ComponentConcentration RangeRationale
Carbon Source (Glucose)10 - 40 g/LPrimary source of carbon and energy. High concentrations can lead to acetate formation.
Nitrogen Source (NH₄Cl)1 - 5 g/LEssential for biomass and protein synthesis. The C:N ratio is a key optimization parameter.
2-Hydroxybenzoate1 - 10 mMDirect precursor for the final product. Concentration may be limited by solubility or toxicity.
Phosphate (KH₂PO₄/Na₂HPO₄)3 - 10 g/LCrucial for cellular energy (ATP) and as a buffering agent.
Yeast Extract0 - 5 g/LProvides vitamins, amino acids, and other growth factors that can enhance productivity.

Experimental Protocols

Protocol 1: Optimizing Inducer (IPTG) Concentration

  • Seed Culture: Inoculate a single colony of the production strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 100 mL of the production medium in 500 mL baffled flasks with the overnight culture to a starting OD₆₀₀ of 0.05.

  • Growth Phase: Incubate the flasks at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase).

  • Induction: Cool the flasks to the desired induction temperature (e.g., 25°C). Add the 2-hydroxybenzoate precursor. Aliquot the culture into separate, sterile flasks. Add IPTG to final concentrations of 0, 0.01, 0.05, 0.1, 0.5, and 1.0 mM.

  • Production Phase: Incubate the flasks at the lower temperature for the desired production period (e.g., 24-48 hours).

  • Sampling: At regular intervals (e.g., 12, 24, 36, 48 hours), take samples to measure OD₆₀₀ and quantify this compound concentration.

  • Analysis: Plot the final product titer and specific productivity (titer/OD₆₀₀) against the IPTG concentration to determine the optimum.

Protocol 2: Quantification of this compound via HPLC

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube for extracellular quantification.

    • For intracellular quantification, lyse the cell pellet (e.g., by sonication or chemical lysis) in a suitable buffer. Centrifuge to remove cell debris.

  • Extraction: Acidify the sample (supernatant or cell lysate) with an equal volume of cold acid (e.g., 10% trichloroacetic acid or 1M perchloric acid) to precipitate proteins and stabilize the CoA thioester.

  • Clarification: Incubate on ice for 10 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

      • Solvent B: Acetonitrile or Methanol.

    • Detection: Monitor the absorbance at ~280-300 nm, which corresponds to the aromatic ring of the benzoyl group.

    • Quantification: Create a standard curve using purified this compound of known concentrations to calculate the concentration in the samples. LC-MS/MS can also be used for higher sensitivity and specificity.

Visualizations

Metabolic_Pathway cluster_host Host Cell Metabolism cluster_pathway Engineered Pathway Central_Carbon_Metabolism Central Carbon Metabolism CoA Coenzyme A Central_Carbon_Metabolism->CoA Biosynthesis Precursor 2-Hydroxybenzoate (Substrate) Ligase 2-Hydroxybenzoate- CoA Ligase (Recombinant Enzyme) Precursor->Ligase CoA->Ligase Product This compound Ligase->Product

Caption: Biosynthetic pathway for this compound production.

Optimization_Workflow Start Start: Low Yield Check_Growth Is cell growth compromised? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Lower inducer/temp - Check toxicity Check_Growth->Troubleshoot_Growth Yes Check_Precursors Are precursors limiting? Check_Growth->Check_Precursors No Analyze_Product Quantify Product (HPLC/LC-MS) Troubleshoot_Growth->Analyze_Product Optimize_Media Optimize Media: - Add precursor - Boost CoA supply Check_Precursors->Optimize_Media Yes Check_Enzyme Is enzyme expression or activity low? Check_Precursors->Check_Enzyme No Optimize_Media->Analyze_Product Optimize_Expression Optimize Expression: - Codon optimization - Stronger promoter Check_Enzyme->Optimize_Expression Yes Check_Enzyme->Analyze_Product No Optimize_Expression->Analyze_Product End End: Optimized Yield Analyze_Product->End

Caption: Troubleshooting workflow for optimizing fermentation.

References

Technical Support Center: Strategies to Increase 2-Hydroxybenzoyl-CoA Pathway Flux

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the 2-hydroxybenzoyl-CoA pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: The biosynthetic pathway to this compound in most engineered microbial systems, such as E. coli, starts from the central metabolite chorismate. It is a two-step enzymatic process:

  • Conversion of Chorismate to Salicylate (2-hydroxybenzoate): This step is typically catalyzed by two enzymes, Isochorismate Synthase (ICS) and Isochorismate Pyruvate Lyase (IPL). In many bacteria, these are encoded by the pchA and pchB genes, respectively. Some bacteria possess a single bifunctional enzyme, Salicylate Synthase, that can also perform this conversion.[1]

  • Activation of Salicylate to this compound: Salicylate is then activated by ligation to Coenzyme A (CoA), a reaction catalyzed by Salicylate-CoA Ligase. This enzyme is an ATP-dependent ligase that forms a thioester bond between the carboxyl group of salicylate and the thiol group of CoA.[2]

2_hydroxybenzoyl_CoA_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS/PchA) Salicylate Salicylate Isochorismate->Salicylate Isochorismate Pyruvate Lyase (IPL/PchB) This compound This compound Salicylate->this compound Salicylate-CoA Ligase + ATP + CoA

Caption: Biosynthetic pathway from chorismate to this compound.

Q2: My engineered E. coli strain is producing very low titers of salicylate/2-hydroxybenzoyl-CoA. What are the primary metabolic bottlenecks?

A2: Low titers are often due to a limited supply of precursors or bottlenecks within the shikimate pathway. Key areas to investigate are:

  • Precursor Availability: The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) as starting materials. These precursors are also consumed by other essential metabolic pathways, creating competition for carbon flux.

  • Feedback Inhibition: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG, aroF, and aroH in E. coli), is subject to feedback inhibition by aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[3] Even if these amino acids are not the desired final product, their accumulation can shut down the entire pathway.

  • Enzyme Expression and Activity: The heterologously expressed enzymes (ICS, IPL, Salicylate-CoA Ligase) may have low activity in your host organism due to codon usage, improper folding, or lack of necessary cofactors.

  • Product Toxicity: Salicylate and other aromatic acids can be toxic to microbial cells, inhibiting growth and overall productivity.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered when engineering the this compound pathway.

Problem 1: Low or no production of Salicylate.

Possible Cause Diagnostic Step Recommended Solution
Insufficient Precursor Supply (PEP & E4P) Quantify intracellular pools of PEP and E4P. Analyze culture supernatant for byproducts of central metabolism (e.g., acetate).- Overexpress tktA (transketolase) to increase E4P supply.- Overexpress ppsA (phosphoenolpyruvate synthase) to increase PEP supply.- Knock out pykA and pykF (pyruvate kinases) to conserve PEP.[4]
Feedback Inhibition of DAHP Synthase Measure DAHP synthase activity in cell-free extracts in the presence and absence of aromatic amino acids.Use feedback-resistant (fbr) variants of DAHP synthase, such as aroGfbr.[3]
Low Activity of ICS and/or IPL Perform in vitro enzyme assays with cell-free extracts or purified enzymes. Use codon-optimized genes for your expression host.- Increase the copy number of the expression plasmid or integrate the genes into the chromosome under a strong promoter.- Co-express molecular chaperones to aid in proper protein folding.
Degradation of Salicylate Analyze for downstream metabolites of salicylate, such as catechol.Knock out genes responsible for salicylate degradation if present in the host strain.

Problem 2: Salicylate is produced, but this compound is not detected.

Possible Cause Diagnostic Step Recommended Solution
Inefficient Salicylate-CoA Ligase Activity Perform an in vitro enzyme assay for Salicylate-CoA Ligase (see Experimental Protocols). Check for protein expression via SDS-PAGE and Western blot.- Use a codon-optimized gene for the ligase.- Test ligases from different microbial sources, as substrate specificity and activity can vary.- Ensure sufficient intracellular pools of ATP and Coenzyme A.
Low Intracellular CoA Availability Quantify the intracellular pool of free Coenzyme A.Overexpress genes involved in pantothenate (vitamin B5) biosynthesis, a precursor to CoA.
Product Instability This compound is a high-energy thioester and may be susceptible to hydrolysis.Minimize sample processing times and keep samples on ice. Analyze samples immediately after preparation.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Low/No Product"]; CheckSalicylate [shape=diamond, fillcolor="#FBBC05", label="Is Salicylate Detected?"]; CheckLigase [shape=diamond, fillcolor="#FBBC05", label="Is Ligase Expressed & Active?"];

IncreasePrecursors [label="Increase Precursor Supply\n(PEP, E4P, Chorismate)"]; OptimizeICS_IPL [label="Optimize ICS/IPL Expression"]; OptimizeLigase [label="Optimize Ligase Expression"]; IncreaseCoA [label="Increase CoA & ATP Supply"];

Start -> CheckSalicylate; CheckSalicylate -> IncreasePrecursors [label="No"]; IncreasePrecursors -> OptimizeICS_IPL; CheckSalicylate -> CheckLigase [label="Yes"]; CheckLigase -> OptimizeLigase [label="No"]; CheckLigase -> IncreaseCoA [label="Yes"]; }

Caption: A logical workflow for troubleshooting low product titers.

Data Presentation: Enhancing Salicylate Production in E. coli

The following table summarizes the results from a study that systematically engineered E. coli for improved salicylate production, which is the direct precursor for the this compound pathway. These strategies are directly applicable to increasing flux into your pathway.

Strain Modification Carbon Source Salicylate Titer (mg/L) Fold Improvement Reference
Basal Strain (chromosomally integrated pchBA under PT7)Glucose + Glycerol233.61.0
+ ΔpheA, ΔtyrA (block competing pathways)Glucose + Glycerol492.42.1
+ aroG overexpression (strengthen upstream pathway)Glucose + Glycerol679.92.9
+ ΔpykA, ΔpykF (conserve PEP)Glucose + Glycerol769.83.3
Final Strain (from above)Glycerol only1560.66.7

Experimental Protocols

1. Protocol: Salicylate-CoA Ligase Activity Assay (DTNB-based)

This protocol is adapted from methods used for other acyl-CoA ligases and relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with the free thiol group of Coenzyme A. As the reaction proceeds, free CoA is consumed, leading to a decrease in the signal.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • ATP solution (50 mM)

  • MgCl2 solution (100 mM)

  • Coenzyme A solution (10 mM)

  • Salicylate solution (50 mM)

  • DTNB solution (4 mg/mL in assay buffer)

  • Cell-free extract or purified Salicylate-CoA Ligase

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL):

    • 100 mM Tris-HCl, pH 7.8

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.5 mM Salicylate

    • 0.5 mM Coenzyme A

    • X µL of cell-free extract or purified enzyme

  • Control Reaction: Prepare a control reaction without ATP to measure the background consumption of CoA.

  • Initiate Reaction: Start the reaction by adding the enzyme or cell-free extract. Incubate at 37°C for 30 minutes.

  • Quench Reaction: Stop the reaction by adding 100 µL of a quenching buffer (e.g., 6 M Guanidine-HCl) to denature the enzyme.

  • DTNB Reaction: Add 20 µL of the DTNB solution to each reaction tube. Incubate at room temperature for 5 minutes to allow for color development.

  • Measurement: Transfer 150 µL of the final mixture to a 96-well plate and measure the absorbance at 412 nm.

  • Calculation: The amount of unreacted CoA is proportional to the absorbance at 412 nm. Calculate the amount of CoA consumed by subtracting the absorbance of the reaction wells from the control wells (no ATP). A standard curve of known CoA concentrations should be used for accurate quantification.

2. Protocol: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of acyl-CoA species. Optimization of the gradient and column choice may be necessary.

Materials:

  • Perchloric acid (PCA), 5% solution

  • Dithiothreitol (DTT), 50 µM in 5% PCA

  • Potassium bicarbonate (K2CO3), 2M for neutralization

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size)

  • Mobile Phase A: 100 mM Sodium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation (Cell Lysate):

    • Harvest cells by centrifugation at 4°C.

    • Resuspend the cell pellet in 300 µL of ice-cold 5% PCA containing 50 µM DTT.

    • Lyse cells by sonication or bead beating on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and neutralize by adding 2M K2CO3 dropwise until the pH is between 6.0-7.0.

    • Centrifuge again to remove the KClO4 precipitate. The supernatant is ready for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Detection Wavelength: 259 nm (for the adenine base of CoA).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 30 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 30% B

      • 10-12 min: 30% B

      • 12-15 min: Return to 5% B and re-equilibrate.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a this compound standard.

    • Integrate the peak area corresponding to this compound in your samples and quantify using the standard curve. The retention time will need to be determined empirically using the standard.

References

preventing non-enzymatic degradation of 2-hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-hydroxybenzoyl-CoA (salicoyl-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic degradation of this important thioester.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-enzymatic degradation pathways for this compound?

A1: The two main non-enzymatic degradation pathways for this compound are:

  • Hydrolysis of the thioester bond: This is a common degradation route for all acyl-CoA thioesters, resulting in the formation of salicylic acid and coenzyme A. This reaction is highly dependent on the pH of the solution.

  • Oxidation of the phenolic ring: The hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, which can lead to the formation of various degradation products and discoloration of the solution.

Q2: How does the 2-hydroxyl group affect the stability of the thioester bond compared to benzoyl-CoA?

A2: The presence of the ortho-hydroxyl group in this compound can accelerate the hydrolysis of the thioester bond through intramolecular catalysis. The hydroxyl group can act as a neighboring group participant, attacking the thioester carbonyl group and forming a more reactive intermediate, which is then readily hydrolyzed. This is analogous to the well-documented intramolecular catalysis in the hydrolysis of aspirin (acetylsalicylic acid). Therefore, this compound is expected to be less stable than benzoyl-CoA, particularly under conditions that favor the ionization of the phenolic hydroxyl group (neutral to alkaline pH).

Q3: What is the optimal pH for storing this compound solutions?

A3: Based on the stability of similar thioesters and related compounds, acidic conditions are recommended for storing this compound solutions to minimize hydrolysis. A pH range of 4.0 to 6.0 is likely to provide the best stability. Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly accelerate the rate of thioester hydrolysis.

Q4: Can I freeze solutions of this compound?

A4: Yes, freezing is the recommended method for long-term storage. Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Flash-freezing in liquid nitrogen followed by storage at -80°C is the preferred method.

Q5: Are there any additives that can help stabilize this compound solutions?

A5: To prevent oxidative degradation of the phenolic ring, the addition of antioxidants can be beneficial. Small amounts of antioxidants such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be included in the buffer. However, it is important to note that some reducing agents may interfere with downstream enzymatic assays. The use of chelating agents like EDTA can also be considered to sequester metal ions that can catalyze oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of activity in enzymatic assays Degradation of this compound due to improper storage or handling.- Ensure the stock solution was stored at the correct pH (4.0-6.0) and temperature (-80°C).- Prepare fresh working solutions from a new aliquot for each experiment.- Minimize the time the solution spends at room temperature.
High background in analytical assays (e.g., HPLC) Presence of degradation products (salicylic acid, oxidized forms).- Confirm the purity of the this compound standard.- Prepare fresh solutions in a low pH buffer.- If oxidation is suspected, prepare solutions in buffers containing an antioxidant (e.g., 0.1-1 mM DTT).
Discoloration of the solution (yellowing/browning) Oxidation of the phenolic ring.- Store solutions protected from light.- Use deoxygenated buffers for preparing solutions.- Add an antioxidant to the storage buffer.
Inconsistent experimental results Variable degradation of this compound between experiments.- Standardize the preparation and handling of this compound solutions.- Use a consistent buffer system and pH.- Always prepare fresh dilutions from a frozen stock immediately before use.

Quantitative Data Summary

Due to the limited availability of direct kinetic studies on this compound, the following table provides estimated stability data based on the principles of thioester chemistry and data from related compounds like aspirin and other acyl-CoAs. These values should be used as a guideline for experimental design.

Table 1: Estimated Half-life (t½) of this compound under Various Conditions

pHTemperature (°C)Estimated Half-life (t½)Notes
4.04> 1 weekAcidic conditions significantly slow down hydrolysis.
5.04Several daysStill relatively stable, suitable for short-term storage.
6.041-2 daysStability decreases as the pH approaches neutral.
7.44HoursSignificant hydrolysis can occur. Prepare fresh for immediate use.
8.04< 1 hourRapid hydrolysis is expected. Avoid this pH.
4.025Several hours to a dayRoom temperature accelerates degradation even at optimal pH.
7.425Minutes to < 1 hourVery unstable at neutral pH and room temperature.

Table 2: Recommended Storage Conditions

Storage DurationRecommended TemperatureRecommended pHAdditives
Short-term (< 24 hours)4°C4.0 - 5.0Optional: 0.1 mM DTT
Long-term (> 24 hours)-80°C4.0 - 5.0Optional: 0.1 mM DTT

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Buffer solution (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Antioxidant (optional, e.g., DTT)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Equilibrate the solid this compound to room temperature before opening to prevent condensation.

  • Prepare the desired buffer solution and adjust the pH accurately. If using an antioxidant, add it to the buffer.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of buffer to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex to dissolve the solid. Avoid vigorous shaking to minimize oxidation.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C, protected from light.

Protocol 2: Monitoring the Stability of this compound by HPLC-UV

Objective: To quantify the degradation of this compound over time under specific conditions (pH, temperature).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: Acetonitrile

HPLC Method:

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 254 nm and 300 nm (for salicylic acid)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in the buffer of interest (e.g., phosphate buffer at pH 7.4).

  • Incubate the solution at the desired temperature (e.g., 25°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by adding an equal volume of cold 1% TFA in water.

  • Analyze the samples by HPLC.

  • Quantify the peak area of this compound and the degradation product (salicylic acid) at each time point.

  • Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Visualizations

Degradation_Pathway This compound This compound Salicylic Acid + CoA Salicylic Acid + CoA This compound->Salicylic Acid + CoA Direct Hydrolysis (slower) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Intramolecular Attack Intramolecular Attack This compound->Intramolecular Attack Intramolecular Catalysis Intramolecular Attack->Salicylic Acid + CoA Hydrolysis

Caption: Non-enzymatic degradation pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare 2-HBCoA in a specific buffer (pH, Temp) incubate Incubate at set temperature prep->incubate sample Take aliquots at different time points incubate->sample quench Quench reaction sample->quench hplc HPLC-UV Analysis quench->hplc data Quantify Peak Areas hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for monitoring this compound stability.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Mechanisms cluster_prevention Prevention Strategies pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Oxygen Oxygen Oxygen->Oxidation Low_pH Low pH Buffer (4.0-6.0) Hydrolysis->Low_pH Low_Temp Low Temperature (-80°C) Hydrolysis->Low_Temp Oxidation->Low_Temp Antioxidants Antioxidants Oxidation->Antioxidants

Caption: Factors, mechanisms, and prevention of degradation.

Technical Support Center: 2-Hydroxybenzoyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the activity of 2-hydroxybenzoyl-CoA ligase.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for this compound ligase activity?

The optimal reaction conditions for this compound ligase can vary depending on the specific isozyme and the source organism. Generally, the enzyme exhibits maximal activity at a pH of 7.5 and a temperature of 30°C.

Q2: What are the essential cofactors for this compound ligase activity?

This compound ligase activity is dependent on the presence of Mg2+ and ATP. These cofactors are crucial for the adenylation step of the reaction mechanism.

Q3: Are there any known inhibitors of this compound ligase?

Yes, the activity of this compound ligase can be inhibited by several compounds. For instance, vanillate and 3-hydroxybenzoate have been shown to act as inhibitors. Additionally, free Coenzyme A (CoA) can also inhibit the enzyme's activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH or temperature.Ensure the reaction buffer is at the optimal pH (typically around 7.5) and the incubation temperature is set to the recommended value (e.g., 30°C).
Missing or degraded cofactors.Prepare fresh solutions of ATP and MgCl2. Ensure they are added to the reaction mixture at the correct final concentrations.
Enzyme instability or degradation.Handle the purified enzyme on ice. Add protease inhibitors during purification. Store the enzyme at -80°C in appropriate buffers containing glycerol for stability.
Inactive enzyme preparation.Verify the expression and purification protocol. Confirm the presence of the active enzyme using SDS-PAGE and a protein concentration assay.
Inconsistent Results Pipetting errors or inaccurate reagent concentrations.Calibrate pipettes regularly. Prepare fresh dilutions of substrates and cofactors for each experiment.
Substrate inhibition.Perform a substrate titration experiment to determine the optimal concentration of 2-hydroxybenzoate and CoA. High concentrations of either substrate can be inhibitory.
Contamination of reagents.Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
High Background Signal Non-enzymatic hydrolysis of ATP.Run a control reaction without the enzyme to measure the rate of non-enzymatic ATP hydrolysis. Subtract this background rate from the rate of the enzymatic reaction.
Presence of contaminating ATPases.Purify the this compound ligase to homogeneity to remove any contaminating ATPase activity.

Experimental Protocols

Protocol 1: Standard Assay for this compound Ligase Activity

This protocol is based on a continuous spectrophotometric assay that measures the consumption of ATP.

Materials:

  • Purified this compound ligase

  • Tris-HCl buffer (pH 7.5)

  • 2-hydroxybenzoate

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add 2-hydroxybenzoate and CoA to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Immediately before adding the ligase, add the purified this compound ligase to the mixture.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM⁻¹ cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reaction Mixture (Buffer, MgCl2, PEP, NADH, PK, LDH) substrates Add Substrates (2-hydroxybenzoate, CoA) reagents->substrates add_atp Initiate with ATP substrates->add_atp add_enzyme Add this compound Ligase add_atp->add_enzyme measure Monitor A340 Decrease add_enzyme->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Workflow for the continuous spectrophotometric assay of this compound ligase activity.

logical_relationship cluster_troubleshooting Troubleshooting Low Enzyme Activity low_activity Low/No Activity Observed cause1 Suboptimal Conditions (pH, Temp) low_activity->cause1 cause2 Cofactor Issues (Degraded/Missing) low_activity->cause2 cause3 Enzyme Instability low_activity->cause3 solution1 Optimize pH and Temperature cause1->solution1 solution2 Use Fresh Cofactors cause2->solution2 solution3 Improve Purification/Storage cause3->solution3

Caption: Troubleshooting logic for low this compound ligase activity.

Technical Support Center: Resolving Peak Tailing for 2-Hydroxybenzoyl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydroxybenzoyl-CoA.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing for this compound is a common issue that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identify and resolve the root causes of this problem.

1. Assess Mobile Phase pH

The ionization state of this compound is a critical factor influencing peak shape. The molecule has multiple ionizable groups: the carboxyl group of the 2-hydroxybenzoyl moiety (similar to salicylic acid with a pKa around 3.0) and the phosphate groups and adenine moiety of Coenzyme A (with pKa values around 4.0, 6.4, and a thiol group around 9.6).[1] To minimize peak tailing, it is crucial to suppress the ionization of the carboxyl group.

  • Recommendation: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the 2-hydroxybenzoyl group. A mobile phase pH of 2.5-3.0 is a good starting point.

  • Action: Incorporate an acidic modifier into your mobile phase. Common choices include formic acid (0.1%), acetic acid (0.1%), or trifluoroacetic acid (TFA) (0.05-0.1%). Formic acid is often preferred for LC-MS applications due to its volatility.

2. Evaluate Secondary Interactions with the Stationary Phase

Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18) are a primary cause of peak tailing for polar and acidic compounds. These silanol groups can interact with the polar moieties of this compound, leading to a secondary retention mechanism and peak distortion.

  • Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for unwanted interactions.

  • Action:

    • If using an older column, consider replacing it with a newer generation, fully end-capped column.

    • Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can provide better peak shape for polar analytes.

3. Consider Metal Chelation

The 2-hydroxybenzoyl moiety of your analyte can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing material itself). This interaction can lead to significant peak tailing.

  • Recommendation: Minimize potential metal contamination.

  • Action:

    • Use a biocompatible (PEEK) or metal-free HPLC system if available.

    • Add a competing chelating agent to the mobile phase, such as a low concentration of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1-0.5 mM).

4. Optimize Mobile Phase Composition and Additives

For complex molecules like acyl-CoAs, ion-pairing reversed-phase HPLC can be an effective strategy to improve peak shape and retention.

  • Recommendation: Introduce an ion-pairing reagent to the mobile phase.

  • Action:

    • For reversed-phase separation of acyl-CoAs, tertiary amines like N,N-dimethylbutylamine (DMBA) have been used to improve chromatography.[2]

    • Start with a low concentration (e.g., 5-10 mM) of the ion-pairing reagent and optimize as needed. Be aware that ion-pairing reagents are often not volatile and may not be suitable for LC-MS applications.

5. Explore Alternative Chromatographic Modes

If peak tailing persists in reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) can be a powerful alternative for separating polar compounds like this compound.

  • Recommendation: Develop a HILIC method. HILIC utilizes a polar stationary phase and a high organic content mobile phase.

  • Action:

    • Use a HILIC column (e.g., amide, cyano, or bare silica).

    • A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate analyte partitioning into the aqueous layer on the stationary phase. A zwitterionic HILIC column can be particularly effective for the analysis of a range of acyl-CoA species.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new C18 column and acidic mobile phase?

A1: Even with a new column and low pH, several factors can still contribute to peak tailing. Consider the following:

  • Metal Chelation: As mentioned in the troubleshooting guide, the 2-hydroxybenzoyl group is prone to chelating with trace metals in your system. Try adding a chelating agent like EDTA to your mobile phase.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion. Try injecting a more dilute sample.

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Ensure your system is optimized with minimal dead volume.

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: I see tailing for all my peaks, not just this compound. What could be the cause?

A2: If all peaks in your chromatogram are tailing, the issue is likely systemic rather than specific to your analyte. Common causes include:

  • Column Contamination or Void: A buildup of particulate matter on the column inlet frit or a void in the packing material can distort the flow path and cause tailing for all peaks. Try flushing the column or replacing it.

  • Detector Issues: A large detector cell volume or an incorrect time constant setting can lead to peak broadening and tailing.

  • Improper Fittings: A poorly made connection between tubing and the column can create dead volume and cause peak distortion.

Q3: Can my sample preparation method contribute to peak tailing?

A3: Yes, improper sample preparation can lead to peak tailing. Acyl-CoAs are sensitive to temperature and pH.[2] Ensure your sample extraction and preparation methods are optimized to prevent degradation. For cellular or tissue samples, a protein precipitation step followed by solid-phase extraction (SPE) can help remove interfering matrix components that might otherwise contaminate the column and cause peak tailing.

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on the peak shape of acidic and polar compounds, providing a reference for method development and troubleshooting.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 5.8> 1.5pH 3.0 (with 0.1% Formic Acid)1.0 - 1.2Lowering the pH below the pKa of the acidic analyte suppresses ionization, reducing secondary interactions with the stationary phase.[4]
Column Type Standard C18> 1.4End-capped C181.1 - 1.3End-capping minimizes the number of accessible residual silanol groups, leading to more symmetrical peaks for polar compounds.
Mobile Phase Additive No Additive> 1.610 mM Ammonium Formate1.0 - 1.2Buffering the mobile phase helps maintain a consistent pH on the column surface, improving peak shape. For LC-MS, volatile buffers are preferred.
Chelating Agent No EDTA> 1.50.2 mM EDTA1.1 - 1.3EDTA chelates residual metal ions in the system, preventing them from interacting with the analyte.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Reversed-Phase HPLC of this compound

  • Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2-5 µL

  • Detection: UV at 260 nm (for the adenine moiety of CoA) and a wavelength appropriate for the 2-hydroxybenzoyl group (e.g., 300-330 nm).

Protocol 2: Sample Preparation for Acyl-CoA Analysis from Cell Culture

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solution (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) to the cells.

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_column Using a Modern, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column end_good Peak Shape Improved adjust_ph->end_good replace_column Switch to a High-Purity, End-Capped Column check_column->replace_column No check_chelation Potential for Metal Chelation? check_column->check_chelation Yes replace_column->check_chelation replace_column->end_good add_edta Add 0.1-0.5 mM EDTA to Mobile Phase check_chelation->add_edta Yes check_overload Is Sample Concentration Too High? check_chelation->check_overload No add_edta->check_overload add_edta->end_good dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes consider_alternatives Consider Alternative Strategies check_overload->consider_alternatives No dilute_sample->consider_alternatives dilute_sample->end_good ion_pairing Ion-Pairing RP-HPLC consider_alternatives->ion_pairing hilic HILIC consider_alternatives->hilic end_bad Issue Persists: Consult Instrument Manual/Support consider_alternatives->end_bad If all else fails ion_pairing->end_good hilic->end_good

Caption: Troubleshooting workflow for resolving peak tailing of this compound.

Signaling_Pathway cluster_analyte This compound Properties cluster_interactions Potential Interactions Causing Peak Tailing cluster_solutions Solutions Analyte This compound Carboxyl_Group Carboxyl Group (pKa ~3.0) Analyte->Carboxyl_Group CoA_Moiety Coenzyme A Moiety (Polar, Multiple pKas) Analyte->CoA_Moiety Chelating_Group Chelating Hydroxybenzoyl Group Analyte->Chelating_Group Silanol Residual Silanols (SiO-) Carboxyl_Group->Silanol Ionic Interaction pH_Effect Mobile Phase pH > pKa Carboxyl_Group->pH_Effect Ionization CoA_Moiety->Silanol Polar Interaction Metal_Ions Metal Ions (e.g., Fe3+, Cr3+) Chelating_Group->Metal_Ions Chelation End_Capped_Column End-Capped Column Silanol->End_Capped_Column Mitigated by Chelating_Agent Add Chelating Agent (EDTA) Metal_Ions->Chelating_Agent Mitigated by Low_pH Low pH Mobile Phase (e.g., pH 2.5-3.0) pH_Effect->Low_pH Mitigated by

Caption: Logical relationships between analyte properties and causes of peak tailing.

References

dealing with substrate inhibition in 2-hydroxybenzoyl-CoA enzymatic reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxybenzoyl-CoA enzymatic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to substrate inhibition and other common experimental issues.

Troubleshooting Guide

This guide provides systematic approaches to identify and resolve common problems encountered during enzymatic assays with this compound.

Issue 1: Reaction rate decreases at high this compound concentrations.

This is a classic sign of substrate inhibition. Instead of reaching a plateau (Vmax), the enzyme's activity decreases at supra-optimal substrate concentrations.[1]

Possible Causes and Solutions:

CauseRecommended Action
Formation of an Unproductive Ternary Complex (E-S-S) A second molecule of this compound may be binding to the enzyme-substrate complex at an inhibitory site, preventing product formation.[1][2] Solution: Determine the optimal substrate concentration range by performing a wide-range substrate titration.
Blockage of Product Release A this compound molecule might be binding to the enzyme-product complex, hindering the release of the product and stalling the catalytic cycle.[1] Solution: Lower the substrate concentration to a level that maximizes the reaction rate without causing inhibition.
Substrate-Related Assay Artifacts At high concentrations, this compound might interfere with the detection method (e.g., quenching fluorescence) or alter the properties of the assay buffer (e.g., pH, ionic strength). Solution: Perform a control experiment without the enzyme to assess the effect of high substrate concentrations on the assay signal.

Experimental Protocol: Determining the Optimal Substrate Concentration

  • Prepare a wide range of this compound concentrations: Start from a concentration well below the presumed Km and extend to concentrations significantly higher than where you observe inhibition. A logarithmic dilution series can be effective.

  • Perform initial velocity measurements: For each substrate concentration, measure the initial rate of the reaction. Ensure that you are measuring the true initial velocity by confirming the linearity of the reaction over the measurement period.

  • Plot initial velocity versus substrate concentration: A bell-shaped curve is indicative of substrate inhibition.

  • Identify the optimal concentration: The peak of the curve represents the optimal substrate concentration for your assay.

Logical Workflow for Diagnosing Substrate Inhibition:

G A Observe Decreased Activity at High [Substrate] B Perform Wide-Range Substrate Titration A->B C Plot Velocity vs. [Substrate] B->C D Bell-Shaped Curve? C->D E Substrate Inhibition Confirmed D->E Yes G Michaelis-Menten Curve D->G No F Determine Optimal Substrate Concentration E->F H Issue is Not Substrate Inhibition. Investigate Other Factors. G->H G cluster_productive Productive Pathway cluster_inhibitory Inhibitory Pathway E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) P Product (P) ES->P k_cat ESS Unproductive E-S-S Complex ES->ESS + Substrate (S) (High Concentration) P->E + E

References

improving the solubility of 2-hydroxybenzoyl-CoA precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to address challenges related to .

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of 2-hydroxybenzoyl-CoA precursors?

A1: The solubility of these precursors, which are often phenolic and aromatic compounds, is primarily influenced by several factors:

  • pH of the solution: The solubility of ionizable compounds, like those with phenolic hydroxyl or carboxylic acid groups, is highly pH-dependent.[1][2] For instance, the solubility of a phenolic compound increases upon deprotonation of the hydroxyl group at higher pH values.[3]

  • Solvent Polarity: The principle of "like dissolves like" is crucial. These precursors, containing both polar (hydroxyl, CoA ester) and nonpolar (aromatic ring) moieties, will have varied solubility in different solvents.[4] Their solubility is generally higher in polar aprotic and polar protic solvents.[4]

  • Temperature: For most solid solutes, solubility increases as the temperature rises because the dissolution process absorbs energy.

  • Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different free energies, leading to variations in solubility. Metastable polymorphs are generally more soluble than their stable counterparts.

  • Molecular Size and Weight: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to decreased solubility.

Q2: My precursor compound is precipitating out of my aqueous buffer. What is the first thing I should check?

A2: The first and most critical parameter to check is the pH of your buffer. This compound precursors are typically acidic due to the phenolic hydroxyl group. The solubility of such compounds can change dramatically with small shifts in pH. Ensure the buffer's pH is in a range where the precursor is in its more soluble, ionized form. For phenolic compounds, a pH above their pKa will generally increase solubility. If the pKa is known, adjusting the pH to be at least one to two units above the pKa is a good starting point.

Q3: How can I use co-solvents to improve the solubility of my compound?

A3: Co-solvency is a widely used technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a hydrophobic compound. The co-solvent reduces the polarity of the overall solvent system, making it more favorable for the non-polar parts of your precursor molecule.

  • Common Co-solvents: Ethanol, propylene glycol, glycerin, and N-methylpyrrolidone (NMP) are frequently used.

  • Mechanism: The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.

  • Considerations: Be mindful that high concentrations of co-solvents can be toxic in biological assays and may affect the stability of your compound or other components in the formulation.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules, like your this compound precursor, forming an "inclusion complex". This complex effectively shields the hydrophobic part of the molecule from the aqueous environment, significantly increasing its apparent water solubility. This method is attractive because it can enhance solubility and bioavailability while potentially reducing drug toxicity.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound precursors.

Issue 1: Compound has very low aqueous solubility (< 1 mg/mL).

This is a common issue for aromatic compounds. The following workflow can help you systematically find a solution.

G cluster_0 Troubleshooting Low Aqueous Solubility start Low Solubility Observed ph_adjust Step 1: pH Adjustment Is the compound ionizable? Adjust pH away from pI/pKa. start->ph_adjust check_sol_ph Solubility Improved? ph_adjust->check_sol_ph cosolvent Step 2: Co-solvent Addition Titrate with DMSO, Ethanol, or PEG 400. Keep co-solvent % low for biological assays. check_sol_ph->cosolvent No success Proceed with Experiment check_sol_ph->success Yes check_sol_co Solubility Improved? cosolvent->check_sol_co complexation Step 3: Complexation Agents Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. check_sol_co->complexation No check_sol_co->success Yes check_sol_complex Solubility Improved? complexation->check_sol_complex formulation Step 4: Advanced Formulation Consider microemulsions or lipid-based systems. check_sol_complex->formulation No check_sol_complex->success Yes fail Re-evaluate Compound/ Consult Formulation Specialist formulation->fail

Caption: A logical workflow for troubleshooting low aqueous solubility.

Issue 2: Compound dissolves initially but crashes out over time.

This often indicates that you have created a supersaturated solution that is not thermodynamically stable.

  • Cause: This can happen when using a "solvent-dump" method, where a concentrated stock in an organic solvent (like DMSO) is diluted rapidly into an aqueous buffer.

  • Solution 1 (Reduce Concentration): The simplest solution is to work at a lower final concentration that is below the compound's equilibrium solubility in the final solvent mixture.

  • Solution 2 (Use Stabilizers): Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors, helping to maintain a supersaturated state for a longer period.

  • Solution 3 (Optimize Co-solvent Percentage): The amount of organic solvent from your stock solution may be too low in the final dilution to keep the compound dissolved. Try preparing intermediate dilutions or slightly increasing the percentage of co-solvent in the final medium, if the experimental system allows.

Issue 3: Inconsistent results in solubility assays.

Inconsistent results often stem from the system not reaching equilibrium or from analytical errors.

  • Ensure Equilibrium: Solubility should be measured at equilibrium. Shake-flask methods may require 24-72 hours of agitation to reach a stable concentration. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Control Temperature: Solubility is temperature-dependent. Use a temperature-controlled shaker or water bath set to your desired experimental temperature (e.g., 25°C or 37°C) to ensure consistency.

  • Validate Analytical Method: Ensure your quantification method (e.g., HPLC-UV) is validated. This includes confirming the identity of your compound's peak, ensuring linearity over the expected concentration range, and checking for potential degradation in the solvent.

Data Presentation: Solubility of a Precursor

To provide a practical example, the following table summarizes the experimentally determined solubility of 2-hydroxybenzoic acid (salicylic acid), a direct precursor to this compound, in various solvents. This illustrates how solubility can vary significantly with the solvent system.

Solvent SystemTemperature (°C)Solubility (mol/L)Solubility (g/L)Reference
Water250.01612.22
1-Propanol251.14157.4
2-Propanol251.29178.1
2-Propanone (Acetone)252.94406.0
Water350.02333.22
Water450.03354.63

Note: Solubility values for 2-propanol and 2-propanone were converted from mole fraction data presented in the source.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Assay prep 1. Preparation Add excess solid compound to a vial. Add a precise volume of the test solvent (e.g., pH 7.4 buffer). equil 2. Equilibration Seal vials and place in an orbital shaker. Agitate at a constant temperature (e.g., 37°C) for 24-72 hours. prep->equil sample 3. Sampling Stop agitation and allow solids to settle. Withdraw a sample from the supernatant. equil->sample filter 4. Filtration Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. sample->filter quant 5. Quantification Dilute the filtrate to a suitable concentration. Analyze using a validated HPLC method to determine concentration. filter->quant confirm 6. Confirmation Repeat sampling at a later time point (e.g., +24h) to ensure equilibrium has been reached. quant->confirm

Caption: Workflow for the shake-flask equilibrium solubility assay.

Detailed Methodology:

  • Preparation: Add an excess amount of the solid this compound precursor to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Add a precise volume (e.g., 1-5 mL) of the desired aqueous buffer or solvent system.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker with temperature control set to 37 ± 1 °C. Agitate at a speed sufficient to keep the particles suspended without creating a vortex. Allow the system to equilibrate for at least 24 hours.

  • Sampling and Filtration: After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimating solubility.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of your analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved precursor.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h) and verify that the measured concentration does not significantly change between points.

Protocol 2: Quantification by HPLC-UV for CoA Esters

This protocol provides a general framework for quantifying a this compound precursor using High-Performance Liquid Chromatography with UV detection.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: An aqueous buffer, such as 50 mM potassium phosphate, adjusted to an acidic pH (e.g., pH 3-4) with phosphoric acid. An acidic pH is often required to keep both the precursor and the CoA moiety stable and protonated for good retention on a C18 column.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Scan for the absorbance maximum (λmax) of your specific precursor. For aromatic compounds, this is typically in the 254-300 nm range.

    • Injection Volume: 10-20 µL.

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it over 10-15 minutes to elute the compound. A typical gradient might be: 0-10 min, 10% to 90% B; 10-12 min, hold at 90% B; 12-15 min, return to 10% B and equilibrate.

  • Standard Curve Preparation: Prepare a series of standard solutions of your purified precursor at known concentrations in the same solvent as your final diluted samples. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted samples from your solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve to calculate the precise concentration in your sample.

Mechanism Spotlight: Cyclodextrin Inclusion Complex

The diagram below illustrates the mechanism by which cyclodextrins enhance solubility.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

minimizing by-product formation in 2-hydroxybenzoyl-CoA biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biosynthesis of 2-hydroxybenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the biosynthesis of this compound?

A1: The primary enzyme used is salicylate-CoA ligase (or synthetase). This enzyme activates salicylic acid (2-hydroxybenzoic acid) by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction.

Q2: What are the potential sources of by-product formation in this reaction?

A2: By-product formation can primarily arise from two sources:

  • Enzyme Promiscuity: Salicylate-CoA ligase may exhibit substrate promiscuity, meaning it can recognize and activate molecules that are structurally similar to salicylic acid.

  • Sub-optimal Reaction Conditions: Inappropriate pH, temperature, or substrate/cofactor concentrations can lead to incomplete reactions, side reactions, or degradation of the product.

Q3: What are some common potential by-products to look out for?

A3: While specific by-products can vary based on the purity of starting materials and the specific enzyme used, potential by-products may include:

  • Acyl-CoA esters of salicylic acid analogs: If your salicylic acid starting material is contaminated with other phenolic acids (e.g., 3-hydroxybenzoic acid, 4-hydroxybenzoic acid), the ligase may convert these into their corresponding CoA esters.

  • Adenylated intermediates: Incomplete reactions can lead to the accumulation of salicyl-AMP.

  • Degradation products: this compound can be susceptible to hydrolysis, especially at non-optimal pH and temperature, leading to the regeneration of salicylic acid and CoA.

Q4: How can I detect and quantify this compound and potential by-products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the reaction mixture. A C18 reverse-phase column is typically used with a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed using a UV detector, as the benzoyl ring of the CoA ester absorbs UV light. By comparing the retention times and peak areas with known standards, you can identify and quantify your product and any by-products.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Issue Possible Cause Suggested Solution
Low Yield of this compound Inactive Enzyme: The salicylate-CoA ligase may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Test the enzyme activity with a fresh batch of substrates.
Sub-optimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the enzyme.- Optimize the reaction pH, typically between 7.0 and 8.0 for most ligases.- Determine the optimal temperature for the specific enzyme, usually in the range of 25-37°C.- Perform a time-course experiment to find the optimal reaction time.
Insufficient Cofactors: ATP and Mg²⁺ are essential cofactors for the reaction.- Ensure ATP and Mg²⁺ are present in sufficient concentrations. A molar excess of ATP over salicylic acid is generally recommended.
Presence of Multiple Peaks in HPLC Analysis (By-products) Contaminated Starting Materials: The salicylic acid or CoA may contain impurities.- Use high-purity salicylic acid and Coenzyme A.- Analyze your starting materials by HPLC to check for contaminants.
Enzyme Promiscuity: The enzyme is activating other structurally similar molecules present in the reaction mixture.- Purify the salicylic acid starting material to remove any contaminating phenolic compounds.- If possible, use an enzyme with higher substrate specificity.
Product Degradation: The this compound is being hydrolyzed back to salicylic acid and CoA.- Optimize the reaction pH and temperature to improve product stability.- Analyze the reaction mixture immediately after the reaction is stopped, or store it at low temperatures (e.g., -20°C) to minimize degradation.
Broad or Tailing Peaks in HPLC Poor Chromatography: Issues with the mobile phase, column, or sample preparation.- Ensure the mobile phase is properly degassed and filtered.- Check the column for blockages or degradation.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Irreproducible Results Inconsistent Reagent Preparation: Variations in the concentration of enzyme, substrates, or cofactors between experiments.- Prepare fresh stock solutions of all reagents and verify their concentrations.- Use precise pipetting techniques to ensure consistent volumes.
Fluctuations in Reaction Conditions: Variations in temperature or pH during the reaction.- Use a temperature-controlled incubator or water bath.- Ensure the buffer has sufficient capacity to maintain a stable pH throughout the reaction.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing by-product formation. The following table provides a general range for key reaction parameters. Note that the optimal conditions should be determined empirically for each specific enzyme and experimental setup.

Parameter Typical Range Considerations
pH 6.5 - 8.5Most salicylate-CoA ligases have a pH optimum in the neutral to slightly alkaline range. Deviations can lead to reduced enzyme activity and product instability.
Temperature 25 - 40 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation and product degradation.
Salicylic Acid Concentration 10 µM - 1 mMHigh substrate concentrations can lead to substrate inhibition in some enzymes.
Coenzyme A Concentration 1.2 - 2.0 molar equivalents to salicylic acidA slight molar excess of CoA is often used to drive the reaction towards product formation.
ATP Concentration 1.5 - 3.0 molar equivalents to salicylic acidATP is required for the activation of salicylic acid. A molar excess ensures the reaction is not limited by ATP availability.
Mg²⁺ Concentration 2 - 10 mMMagnesium ions are essential for ATP-dependent enzyme activity.
Enzyme Concentration 0.1 - 5 µMThe optimal enzyme concentration will depend on the specific activity of the enzyme preparation and the desired reaction time.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general procedure for the in vitro synthesis of this compound using salicylate-CoA ligase.

Materials:

  • Salicylate-CoA ligase

  • Salicylic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Trichloroacetic acid (TCA) or other quenching agent

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction mixture contains:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM Salicylic acid

    • 1.5 mM Coenzyme A

    • 2 mM ATP

    • 5 mM MgCl₂

    • 1 µM Salicylate-CoA ligase

  • Initiate Reaction: Add the salicylate-CoA ligase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for the desired time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of a quenching agent, such as 10% (w/v) TCA. This will precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of the reaction mixture by reverse-phase HPLC.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 280 nm and 330 nm.

  • Injection Volume: 10-20 µL

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and collect the data.

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards for salicylic acid, CoA, ATP, and, if available, this compound.

Visualizations

Biosynthesis_Pathway cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid Salicylate_CoA_Ligase Salicylate-CoA Ligase Salicylic_Acid->Salicylate_CoA_Ligase ATP ATP ATP->Salicylate_CoA_Ligase CoA CoA-SH CoA->Salicylate_CoA_Ligase Hydroxybenzoyl_CoA This compound Salicylate_CoA_Ligase->Hydroxybenzoyl_CoA AMP_PPi AMP + PPi Salicylate_CoA_Ligase->AMP_PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Logic Start Problem: Low Yield or By-products Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_HPLC Troubleshoot HPLC Method Start->Check_HPLC Inactive_Enzyme Inactive? Check_Enzyme->Inactive_Enzyme Suboptimal_Conditions Sub-optimal? Check_Conditions->Suboptimal_Conditions Impure_Materials Impure? Check_Purity->Impure_Materials Poor_Chromatography Poor Peaks? Check_HPLC->Poor_Chromatography Inactive_Enzyme->Check_Conditions Active Replace_Enzyme Replace Enzyme Inactive_Enzyme->Replace_Enzyme Suboptimal_Conditions->Check_Purity Optimal Optimize Systematically Optimize Suboptimal_Conditions->Optimize Impure_Materials->Check_HPLC Pure Purify_Materials Purify Starting Materials Impure_Materials->Purify_Materials Optimize_HPLC Optimize HPLC Method Poor_Chromatography->Optimize_HPLC Successful_Synthesis Successful Synthesis Poor_Chromatography->Successful_Synthesis Good Peaks

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: 2-Hydroxybenzoyl-CoA Pathway Enzyme Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully expressing enzymes of the 2-hydroxybenzoyl-CoA pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression of this compound pathway enzymes.

Issue 1: Low or No Expression of Target Enzyme

Question: I am not seeing any band of my target enzyme (Salicylate Synthase, Salicylate-CoA Ligase, or this compound Reductase) on my SDS-PAGE gel after induction. What could be the problem?

Answer:

Several factors can lead to low or no protein expression. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Your Construct:

    • Sequencing: Ensure your expression vector contains the correct gene sequence without any mutations or frameshifts.

    • Codon Usage: The codon usage of your gene might not be optimal for E. coli. Rare codons can stall translation and lead to premature termination.[1] Consider codon optimization for your gene of interest.[2]

  • Optimize Induction Conditions:

    • Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). High concentrations can sometimes be toxic to the cells.

    • Time of Induction: Harvest cells at different time points post-induction (e.g., 2, 4, 6, and overnight) to determine the optimal expression time.

    • Cell Density at Induction: Induce the culture at an optimal optical density (OD600), typically between 0.6 and 0.8.

  • Check for Protein Toxicity:

    • The expressed protein might be toxic to E. coli. Try using a lower induction temperature (e.g., 18-25°C) and a lower inducer concentration to slow down protein expression and reduce toxicity.

    • Consider using a different expression vector with a weaker or more tightly regulated promoter.

  • Assess mRNA Stability:

    • The mRNA of your target gene might be unstable. You can perform a Northern blot or RT-qPCR to check the transcript levels.

Issue 2: Target Protein is Expressed in Inclusion Bodies

Question: I can see a strong band for my enzyme on the SDS-PAGE gel, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

Answer:

Inclusion body formation is a common problem when overexpressing proteins in E. coli.[3] Here are several strategies to improve the solubility of your target enzyme:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 16-25°C) is one of the most effective methods to increase the solubility of recombinant proteins.[1] This slows down the rate of protein synthesis, allowing more time for proper folding.

  • Choose a Different E. coli Host Strain:

    • Strains like Rosetta™(DE3) or BL21-CodonPlus® are engineered to contain extra copies of tRNAs for rare codons, which can improve the translation of heterologous proteins.

    • For proteins with disulfide bonds, consider using strains like SHuffle® Express, which have an oxidizing cytoplasm that promotes their formation.[4]

    • For iron-sulfur cluster-containing enzymes like this compound Reductase, using a host strain with enhanced iron-sulfur cluster assembly machinery (e.g., by co-expressing the suf or isc operons) can improve the yield of correctly folded, active protein.

  • Use a Solubility-Enhancing Fusion Tag:

    • N-terminal fusion tags like Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly improve the solubility of their fusion partners.

  • Optimize Culture Medium:

    • Supplementing the growth medium with cofactors or essential components can aid in proper protein folding. For this compound Reductase, which contains iron-sulfur clusters, adding ferric ammonium citrate and L-cysteine to the medium can increase the yield of the holoenzyme.

  • Protein Refolding from Inclusion Bodies:

    • If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and refold the protein in vitro. This typically involves solubilizing the inclusion bodies with strong denaturants like urea or guanidinium chloride, followed by a refolding step where the denaturant is gradually removed.

Issue 3: Purified Enzyme Has Low or No Activity

Question: I have successfully purified my enzyme, but it shows very low or no activity in my assay. What could be the reason?

Answer:

Lack of enzymatic activity can stem from several issues, from improper folding to missing cofactors.

  • Improper Folding:

    • Even if the protein is soluble, it may not be correctly folded. Ensure that all purification steps are performed at low temperatures (4°C) to minimize denaturation.

    • Consider co-expressing molecular chaperones like GroEL/GroES to assist in proper folding.

  • Missing Cofactors:

    • Salicylate-CoA Ligase: This enzyme requires ATP and Mg²⁺ for its activity. Ensure these are present in your assay buffer at optimal concentrations.

    • This compound Reductase: This is an iron-sulfur protein. If the iron-sulfur clusters are not properly incorporated during expression, the enzyme will be inactive. Supplementing the growth medium with iron and sulfur sources, and ensuring anaerobic purification conditions for this oxygen-sensitive enzyme, can be crucial.

  • Incorrect Assay Conditions:

    • pH and Buffer: The pH of your assay buffer can significantly impact enzyme activity. Determine the optimal pH for your enzyme.

    • Substrate Concentration: Ensure you are using the correct substrates at appropriate concentrations.

    • Enzyme Concentration: The amount of enzyme used in the assay should be in the linear range of the reaction.

  • Protein Degradation:

    • Proteases released during cell lysis can degrade your target protein. Add protease inhibitors to your lysis buffer.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway?

A1: The core enzymes in this pathway are:

  • Salicylate Synthase: Catalyzes the conversion of chorismate to salicylate.

  • Salicylate-CoA Ligase: Activates salicylate to this compound.

  • This compound Reductase: Catalyzes the reductive dehydroxylation of this compound to benzoyl-CoA.

Q2: What is the best E. coli strain for expressing these enzymes?

A2: The optimal E. coli strain can be protein-dependent.

  • General Purpose: BL21(DE3) is a commonly used strain for routine protein expression.

  • For Codon Bias Issues: Rosetta™(DE3) or BL21-CodonPlus® strains are recommended.

  • For Iron-Sulfur Proteins (e.g., this compound Reductase): Strains with enhanced iron-sulfur cluster biogenesis pathways, or co-expression of the suf or isc operons, can be beneficial. Some studies have shown that the C41(DE3) strain can give higher yields of iron-sulfur proteins compared to BL21(DE3).

Q3: Should I use a fusion tag for my protein?

A3: Fusion tags can be very helpful, especially if you are having trouble with solubility or purification.

  • Solubility Enhancement: MBP, GST, and SUMO are known to improve the solubility of their fusion partners.

  • Purification: A polyhistidine-tag (His-tag) is the most common affinity tag and allows for straightforward purification using immobilized metal affinity chromatography (IMAC).

Q4: How can I confirm that my purified this compound Reductase has its iron-sulfur clusters?

A4: A properly folded this compound Reductase containing iron-sulfur clusters will typically have a distinct brownish color. You can also use UV-visible spectroscopy to look for the characteristic absorbance peaks of iron-sulfur clusters. For a more detailed analysis, electron paramagnetic resonance (EPR) spectroscopy can be used.

Quantitative Data Summary

Table 1: Effect of E. coli Host Strain on the Expression of a Recombinant Iron-Sulfur Protein (Phthalate Dioxygenase)

E. coli StrainRelative Expression Level (%)
BL21(DE3)10 ± 5
C41(DE3)100

Data adapted from Jaganaman et al., 2007.

Table 2: Comparison of Specific Activities of a Recombinant Benzoyl-CoA Reductase with Different Substrates

SubstrateRelative Activity (%)
Benzoyl-CoA100
3-Methylbenzoyl-CoA120
4-Chlorobenzoyl-CoA80

Data adapted from a study on a related benzoyl-CoA reductase.

Experimental Protocols

Protocol 1: Codon Optimization Analysis

  • Obtain the DNA sequence of your target gene.

  • Use an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's Codon Optimization Tool).

  • Select Escherichia coli as the expression host.

  • Analyze the results for the frequency of rare codons. If a significant number of rare codons are present, consider gene synthesis with optimized codons.

Protocol 2: Small-Scale Expression Trials for Solubility Optimization

  • Transform your expression plasmid into different E. coli strains (e.g., BL21(DE3), Rosetta™(DE3), and C41(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

  • Inoculate 50 mL of LB medium with the overnight culture to a starting OD600 of 0.1.

  • Grow the cultures at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate concentration of IPTG.

  • Incubate the cultures at different temperatures (e.g., 18°C, 25°C, and 37°C) for different durations (e.g., 4 hours, 6 hours, overnight).

  • Harvest the cells by centrifugation.

  • Lyse a small aliquot of cells and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the conditions that yield the most soluble protein.

Protocol 3: Enzyme Assay for Salicylate Synthase

This protocol is based on the continuous spectrophotometric monitoring of salicylate formation.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 10 mM MgCl₂

    • Chorismate (substrate)

    • Purified Salicylate Synthase

  • Procedure:

    • Set up a reaction mixture containing potassium phosphate buffer, MgCl₂, and chorismate in a quartz cuvette.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the increase in fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 440 nm.

    • The rate of salicylate formation can be calculated from a standard curve of known salicylate concentrations.

Protocol 4: General Spectrophotometric Assay for Acyl-CoA Ligases

This is a coupled-enzyme assay that measures the formation of AMP.

  • Reagents:

    • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

    • ATP

    • CoA

    • Salicylate (or other acid substrate)

    • Pyrophosphatase

    • AMP kinase

    • Lactate dehydrogenase

    • Pyruvate kinase

    • NADH

    • Phosphoenolpyruvate

    • Purified Salicylate-CoA Ligase

  • Procedure:

    • Combine all reagents except the ligase in a cuvette.

    • Initiate the reaction by adding the purified Salicylate-CoA Ligase.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Protocol 5: General Spectrophotometric Assay for Reductases

This assay measures the consumption of a reducing equivalent like NADPH.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • NADPH (or NADH)

    • This compound (substrate)

    • Purified this compound Reductase

  • Procedure:

    • Combine the assay buffer, NADPH, and substrate in a cuvette.

    • Initiate the reaction by adding the purified reductase.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Visualizations

This compound Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Salicylate Synthase This compound This compound Salicylate->this compound Salicylate-CoA Ligase Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA This compound Reductase

Caption: The enzymatic cascade of the this compound pathway.

Troubleshooting Gene Expression Workflow Start Start Expression Trial CheckExpression Check for Protein Expression (SDS-PAGE) Start->CheckExpression Solubility Analyze Soluble vs. Insoluble Fractions CheckExpression->Solubility Yes NoExpression No Expression CheckExpression->NoExpression No ActivityAssay Perform Activity Assay Solubility->ActivityAssay Yes Insoluble Mainly Insoluble Solubility->Insoluble No Inactive Low/No Activity ActivityAssay->Inactive No Success Soluble & Active Protein ActivityAssay->Success Yes OptimizeCodons Optimize Codons / Check Sequence NoExpression->OptimizeCodons OptimizeInduction Optimize Induction (Temp, [IPTG]) NoExpression->OptimizeInduction Insoluble->OptimizeInduction ChangeHost Change Host Strain / Use Fusion Tags Insoluble->ChangeHost Refold Refold from Inclusion Bodies Insoluble->Refold CheckAssay Verify Assay Conditions / Cofactors Inactive->CheckAssay

Caption: A workflow for troubleshooting common gene expression issues.

Diagnosing Expression Problems cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low Protein Yield CodonBias Codon Bias LowYield->CodonBias Toxicity Protein Toxicity LowYield->Toxicity InclusionBodies Inclusion Bodies InclusionBodies->Toxicity Misfolding Improper Folding InclusionBodies->Misfolding NoActivity No Activity NoActivity->Misfolding Cofactors Missing Cofactors NoActivity->Cofactors AssayConditions Incorrect Assay NoActivity->AssayConditions OptimizeGene Codon Optimize CodonBias->OptimizeGene LowerTemp Lower Expression Temp Toxicity->LowerTemp Misfolding->LowerTemp ChangeStrain Change Host Strain Misfolding->ChangeStrain AddCofactors Supplement Medium Cofactors->AddCofactors OptimizeAssay Optimize Assay pH/Buffer AssayConditions->OptimizeAssay

Caption: Logical relationships for diagnosing expression problems.

References

Technical Support Center: Optimizing Buffer Conditions for 2-Hydroxybenzoyl-CoA Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for 2-hydroxybenzoyl-CoA enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing my enzyme assay?

A1: The initial and most critical step is to determine the optimal pH for your enzyme's activity. Every enzyme exhibits maximum catalytic efficiency within a specific pH range. A broad pH screen using various buffers is recommended to identify this optimal pH.

Q2: How does buffer concentration impact my this compound enzyme assay?

A2: Buffer concentration affects the ionic strength of the assay medium, which can significantly influence enzyme activity. While a higher concentration offers greater buffering capacity, it may also inhibit enzyme function. It is advisable to start with a buffer concentration in the range of 25-100 mM and optimize from there.

Q3: Can the buffer components themselves interfere with the assay?

A3: Yes, some buffer components can act as inhibitors. For instance, phosphate buffers can inhibit certain kinases, and Tris buffers may interfere with assays involving metal ions due to their chelating properties. It's crucial to review all buffer components for known inhibitors of your specific enzyme or enzyme class.

Q4: My enzyme activity is low or absent. What are the common causes related to the buffer?

A4: Low or no enzyme activity can stem from several buffer-related issues:

  • Suboptimal pH: The buffer's pH may be outside the enzyme's optimal range, leading to reduced activity or even denaturation.

  • Incorrect Ionic Strength: The salt concentration might be too high or too low, affecting the enzyme's conformation and activity.

  • Missing Cofactors: Many enzymes require specific cofactors (e.g., Mg²⁺) for activity, which may be absent from your buffer.

  • Presence of Inhibitors: Your buffer might contain inhibiting substances. For example, EDTA can chelate essential metal ions.

Q5: How can I stabilize my this compound enzyme during the assay and storage?

A5: Enzyme stability is crucial for reproducible results. Consider the following to improve stability:

  • Additives: Agents like glycerol, bovine serum albumin (BSA), or dithiothreitol (DTT) can help stabilize the enzyme.

  • Temperature: Ensure all assay components, especially the buffer, are at the optimal temperature for the reaction. Most enzyme assays perform best at room temperature (20-25°C).[1] Avoid repeated freeze-thaw cycles of the enzyme solution.[2]

  • Storage Buffer: For long-term storage, a buffer containing ~50% glycerol at -20°C is often effective.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzyme assays.

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity Suboptimal pH of the assay buffer.Verify the pH of your buffer. Perform a pH optimization experiment by testing a range of buffers with overlapping pH ranges.
Incorrect ionic strength.Test a range of salt concentrations (e.g., 25 mM to 200 mM) to determine the optimal ionic strength for your enzyme.
Missing necessary cofactors or coenzymes.Consult literature for your specific or homologous enzymes to identify required cofactors and add them to the assay buffer at the recommended concentration.
Presence of inhibitors in the buffer (e.g., EDTA).Review all buffer components for known inhibitors. If necessary, prepare fresh buffer without the potential inhibitor.
Enzyme instability or degradation.Ensure proper storage of the enzyme and minimize freeze-thaw cycles.[2] Consider adding stabilizing agents like glycerol or BSA to the assay buffer.
High Background Signal Buffer components interfering with the detection method.Run a "no-enzyme" control containing the buffer, substrate, and detection reagents to measure the background signal.
Spontaneous substrate degradation.Test the stability of your substrate in the assay buffer over time without the enzyme. If unstable, you may need to adjust the buffer's pH or find a more stable substrate.
Contaminated reagents.Prepare fresh buffers and reagent solutions using high-purity water and chemicals.
Inconsistent or Non-Reproducible Results Temperature fluctuations affecting buffer pH.Use a buffer with a low temperature coefficient (e.g., HEPES) or ensure a constant temperature throughout the experiment.
Pipetting errors or improper mixing.Use calibrated pipettes and ensure all components are thoroughly mixed before starting the reaction.
Reagent degradation.Prepare fresh reagents, especially labile ones like ATP and CoA, for each experiment. Store stock solutions appropriately.[4]

Quantitative Data Summary

The optimal buffer conditions for a specific this compound enzyme should be determined empirically. The following tables provide starting points for optimization based on common practices for CoA-utilizing enzymes.

Table 1: Common Buffer Systems for Enzyme Assays

BufferpKa at 25°CEffective pH RangePotential Considerations
Tris-HCl 8.17.0 - 9.0pH is temperature-sensitive.
HEPES 7.56.8 - 8.2Less sensitive to temperature changes.
Phosphate (PBS) 7.25.8 - 8.0Can inhibit some enzymes.
MOPS 7.26.5 - 7.9Good for many biological systems.

Table 2: Typical Concentration Ranges for Assay Components

ComponentTypical Concentration RangePurpose
Buffer 25 - 100 mMMaintain stable pH
MgCl₂ 1 - 10 mMCofactor for many ligases and synthases
Dithiothreitol (DTT) 1 - 5 mMReducing agent to protect enzyme sulfhydryl groups
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLStabilizing agent, prevents enzyme sticking to surfaces
Glycerol 5 - 20% (v/v)Stabilizing agent

Experimental Protocols

This section provides a detailed methodology for a representative continuous spectrophotometric assay for a this compound utilizing enzyme. Note: This is a generalized protocol and may require optimization for your specific enzyme.

Objective: To determine the activity of a this compound enzyme by monitoring the change in absorbance of a substrate or product. For this example, we will assume a reductase that consumes NADPH, leading to a decrease in absorbance at 340 nm.

Materials:

  • Purified this compound enzyme

  • This compound (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or microplate

Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock of the assay buffer and store at 4°C.

    • Prepare stock solutions of this compound and NADPH in the assay buffer. Determine the exact concentration of NADPH spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹). Store aliquots at -20°C.

    • Prepare a suitable dilution of the enzyme in cold assay buffer immediately before use.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and equilibrate to the desired assay temperature (e.g., 25°C).

    • In a cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer (to a final volume of 1 mL)

      • NADPH (to a final concentration of, for example, 200 µM)

      • This compound (to a final concentration that is at or above the Kₘ, e.g., 100 µM)

    • Mix gently by pipetting and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiating the Reaction:

    • Start the reaction by adding a small volume of the diluted enzyme solution to the cuvette.

    • Immediately mix by inverting the cuvette (if using a sealed cuvette) or by gentle pipetting, and start monitoring the absorbance at 340 nm.

  • Data Collection and Analysis:

    • Record the absorbance at 340 nm for a set period (e.g., 5-10 minutes), ensuring the initial rate is linear.

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Convert the rate of absorbance change to the rate of NADPH consumption using the Beer-Lambert law (Rate (µmol/min) = (ΔA₃₄₀/min * Reaction Volume) / ε₃₄₀).

    • Determine the specific activity of the enzyme (µmol/min/mg of enzyme).

  • Controls:

    • No-Enzyme Control: A reaction mixture containing all components except the enzyme to check for non-enzymatic degradation of NADPH.

    • No-Substrate Control: A reaction mixture containing all components except this compound to check for any substrate-independent NADPH consumption by the enzyme preparation.

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization Loop prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Dilution initiate Initiate with Enzyme prep_enzyme->initiate equilibrate Equilibrate Temperature setup_reaction->equilibrate equilibrate->initiate measure Measure Activity (e.g., Absorbance Change) initiate->measure calc_rate Calculate Initial Rate measure->calc_rate calc_activity Determine Specific Activity calc_rate->calc_activity optimize Optimize Conditions? (pH, Temp, Conc.) calc_activity->optimize optimize->prep_reagents Iterate Troubleshooting_Tree cluster_activity Low/No Activity cluster_background High Background cluster_reproducibility Poor Reproducibility start Problem Encountered check_ph Check Buffer pH start->check_ph Low Activity no_enzyme_ctrl Run No-Enzyme Control start->no_enzyme_ctrl High Background temp_control Ensure Constant Temperature start->temp_control Inconsistent Results check_conc Verify Reagent Concentrations check_ph->check_conc check_enzyme Assess Enzyme Integrity check_conc->check_enzyme check_cofactors Confirm Cofactor Presence check_enzyme->check_cofactors substrate_stability Check Substrate Stability no_enzyme_ctrl->substrate_stability reagent_purity Use High-Purity Reagents substrate_stability->reagent_purity pipetting_tech Review Pipetting Technique temp_control->pipetting_tech fresh_reagents Prepare Fresh Reagents pipetting_tech->fresh_reagents

References

Technical Support Center: Cofactor Regeneration in 2-Hydroxybenzoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 2-hydroxybenzoyl-CoA synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cofactor regeneration strategies, a critical aspect of ensuring high yields and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the key cofactors involved in the synthesis of this compound?

The enzymatic synthesis of this compound, particularly in anaerobic pathways, involves a cascade of enzymes with specific cofactor requirements. The primary cofactors are:

  • ATP: Adenosine triphosphate is often required for the activation of precursor molecules. For instance, benzoyl-CoA reductase, a key enzyme in the dearomatization of the benzene ring, is ATP-dependent[1][2][3][4].

  • Reduced Ferredoxin (Fdred): This iron-sulfur protein acts as a direct electron donor for critical reductive steps, such as the one catalyzed by benzoyl-CoA reductase[2].

  • NAD(P)H: Nicotinamide adenine dinucleotide (phosphate) in its reduced form is typically not a direct cofactor for the main reductase but is essential for the regeneration of reduced ferredoxin, catalyzed by a ferredoxin reductase.

  • NAD+: The oxidized form of NADH is required by dehydrogenase enzymes in the pathway, such as 6-hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase.

Q2: Why is cofactor regeneration so critical for this synthesis pathway?

Cofactors are complex molecules that are expensive to synthesize and are required in stoichiometric amounts for the enzymatic reactions to proceed. In any practical application, adding these cofactors in the required quantities is economically unfeasible. Therefore, in situ regeneration, where the consumed cofactor is continuously returned to its active state, is essential for:

  • Economic Viability: Drastically reduces the cost associated with cofactor addition.

  • Sustained Reaction Rates: Prevents the depletion of essential cofactors, which would otherwise halt the synthesis.

  • Process Efficiency: Drives the equilibrium of the reaction towards product formation.

Q3: What are the most common strategies for regenerating the necessary cofactors?

Several strategies can be employed, often categorized as enzymatic, electrochemical, or photochemical methods. For biochemical applications, enzymatic regeneration is the most common and often the most compatible approach.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause: Insufficient regeneration of a key cofactor.

Troubleshooting Steps:

  • Identify the Limiting Cofactor:

    • ATP Limitation: If your pathway involves ATP-dependent enzymes like benzoyl-CoA reductase, ensure a robust ATP regeneration system is in place.

    • Reductant (Reduced Ferredoxin) Limitation: This is a common bottleneck. The regeneration of reduced ferredoxin is dependent on an upstream NADH or NADPH regeneration system.

    • NAD+ Accumulation: The activity of NAD+-dependent dehydrogenases can be inhibited by a buildup of NADH if it is not efficiently re-oxidized.

  • Verify the Activity of Your Regeneration System:

    • Independently assay the activity of your cofactor regeneration enzymes (e.g., glucose dehydrogenase, formate dehydrogenase).

    • Ensure the necessary substrates for the regeneration system (e.g., glucose, formate) are not depleted.

  • Check for Cofactor Degradation:

    • NAD(P)H is susceptible to degradation, especially at non-optimal pH and temperature. Ensure your reaction buffer is within a stable pH range (typically 6.0-8.0).

Issue 2: Reaction Stalls After an Initial Burst of Activity

Possible Cause: Imbalance in the NAD+/NADH ratio or accumulation of inhibitory byproducts from the regeneration system.

Troubleshooting Steps:

  • Analyze the NAD+/NADH Ratio: If possible, quantify the concentrations of both oxidized and reduced nicotinamide cofactors over the course of the reaction. A rapid increase in the NADH concentration without a corresponding increase in product may indicate a bottleneck in a subsequent NAD+-dependent step or inhibition by NADH itself.

  • Evaluate Byproduct Inhibition:

    • Some regeneration systems produce inhibitory byproducts. For example, the use of isopropanol and alcohol dehydrogenase for NADH regeneration produces acetone, which can inhibit enzymes at higher concentrations.

    • Consider switching to a "cleaner" regeneration system, such as formate/formate dehydrogenase, which produces CO2, a less inhibitory byproduct.

Key Cofactor Regeneration Systems

The choice of a suitable cofactor regeneration system is critical for the success of this compound synthesis. Below is a summary of commonly used enzymatic systems for NAD(P)H regeneration, which is indirectly crucial for regenerating the reduced ferredoxin required by the main reductases.

Regeneration SystemCo-substrateEnzymeProduct(s) of RegenerationKey AdvantagesKey Disadvantages
Glucose Dehydrogenase (GDH) D-GlucoseGlucose DehydrogenaseGluconolactoneHigh specific activity, readily available substrate.Potential for product inhibition.
Formate Dehydrogenase (FDH) FormateFormate DehydrogenaseCO2"Clean" byproduct (CO2), irreversible reaction.Lower specific activity compared to GDH.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Glucose-6-PhosphateG6PDH6-Phosphoglucono-δ-lactoneHigh efficiency.High cost of the co-substrate.
Alcohol Dehydrogenase (ADH) IsopropanolAlcohol DehydrogenaseAcetoneInexpensive co-substrate.Acetone byproduct can be inhibitory to enzymes.

Experimental Protocols

Protocol 1: Standard Assay for NAD(P)H-Dependent Dehydrogenase Activity

This protocol can be used to determine the activity of an NAD(P)H-dependent dehydrogenase, which may be a component of your synthesis pathway or your cofactor regeneration system.

  • Prepare the Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate for the dehydrogenase (e.g., 10 mM)

    • NAD(P)H (e.g., 0.2 mM)

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to a final concentration in the nanomolar to low micromolar range.

  • Monitor the Reaction: Follow the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs light) using a spectrophotometer.

  • Calculate Activity: Use the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1) to calculate the rate of NAD(P)H consumption.

Protocol 2: Coupled Assay for Cofactor Regeneration

This protocol allows for the indirect measurement of the activity of a cofactor-regenerating enzyme by coupling it to a consuming enzyme.

  • Prepare the Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate for the consuming enzyme (e.g., 10 mM)

    • NAD(P)+ (e.g., 1 mM)

    • The consuming enzyme (e.g., a dehydrogenase)

    • Co-substrate for the regenerating enzyme (e.g., 100 mM glucose for GDH)

  • Initiate the Reaction: Add the regenerating enzyme (e.g., GDH) to the mixture.

  • Monitor the Reaction: Follow the increase in absorbance at 340 nm due to the production of NAD(P)H.

  • Calculate Activity: The rate of NAD(P)H production reflects the activity of the regenerating enzyme under these conditions.

Visualizing Cofactor Regeneration in this compound Synthesis

The following diagrams illustrate the key relationships in cofactor regeneration for this pathway.

Cofactor_Regeneration_Cycle cluster_synthesis This compound Synthesis cluster_cofactors Cofactor Pool cluster_regeneration Regeneration System Precursor Precursor This compound This compound Precursor->this compound Enzyme Cascade Benzoyl_CoA_Reductase Benzoyl-CoA Reductase ATP ATP Benzoyl_CoA_Reductase->ATP Requires Fd_red Ferredoxin (red) Benzoyl_CoA_Reductase->Fd_red Requires ADP ADP ATP->ADP Consumed ADP->ATP Regenerated Fd_ox Ferredoxin (ox) Fd_ox->Fd_red Regenerated NADH NADH Fd_ox->NADH Ferredoxin Reductase Fd_red->Fd_ox Consumed NADH_Regen NADH Regeneration (e.g., GDH) NAD+ NAD+ NAD+->NADH_Regen Regenerated NADH->NAD+ Consumed

Caption: Overview of the cofactor regeneration cycle in this compound synthesis.

Regeneration_Systems cluster_gdh Glucose Dehydrogenase (GDH) System cluster_fdh Formate Dehydrogenase (FDH) System cluster_adh Alcohol Dehydrogenase (ADH) System NAD+ NAD+ Glucose Glucose NAD+->Glucose Consumed Formate Formate NAD+->Formate Consumed Isopropanol Isopropanol NAD+->Isopropanol Consumed NADH NADH Gluconolactone Gluconolactone NADH->Gluconolactone Produced CO2 CO2 NADH->CO2 Produced Acetone Acetone NADH->Acetone Produced Glucose->Gluconolactone GDH Formate->CO2 FDH Isopropanol->Acetone ADH

Caption: Common enzymatic systems for the regeneration of NADH.

References

Validation & Comparative

A Head-to-Head Battle of Biosynthesis: Unveiling a Novel Pathway to 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key biochemical intermediates is a critical bottleneck. 2-Hydroxybenzoyl-CoA, a precursor to a range of bioactive compounds, has traditionally been synthesized in a single enzymatic step. However, a recently validated, novel three-step biosynthetic pathway offers a potential alternative. This guide provides a comprehensive comparison of these two pathways, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the evaluation and potential adoption of this new biochemical route.

Executive Summary

A novel biosynthetic pathway for the formation of this compound from benzoyl-CoA has been elucidated and validated, offering a multi-enzyme cascade as an alternative to the traditional single-step ligation of salicylic acid. This new pathway proceeds through the intermediates benzyl benzoate and benzyl salicylate, catalyzed by the enzymes Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT), Benzyl Benzoate Oxidase (BBO), and Benzyl Salicylate Hydrolase (BSH). The traditional route relies on the direct action of Salicylate-CoA ligase. This comparison guide delves into the known performance metrics, experimental validation, and underlying mechanisms of both pathways to provide a clear understanding of their respective advantages and limitations.

Pathway Comparison: A Tale of Two Syntheses

The biosynthesis of this compound can be achieved through two distinct routes: a newly discovered three-step pathway starting from benzoyl-CoA and a traditional single-step pathway utilizing salicylic acid.

The Novel Three-Step Pathway from Benzoyl-CoA

This recently uncovered pathway involves a sequential enzymatic cascade to convert benzoyl-CoA to salicylic acid, which is then presumably ligated to Coenzyme A to form the final product, this compound.[1][2][3] The key enzymes in this pathway are:

  • Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT): This enzyme initiates the pathway by catalyzing the condensation of benzoyl-CoA and benzyl alcohol to form benzyl benzoate.[4][5]

  • Benzyl Benzoate Oxidase (BBO): The intermediate benzyl benzoate is then hydroxylated by this oxidase to produce benzyl salicylate.

  • Benzyl Salicylate Hydrolase (BSH): The final step in the formation of salicylic acid is the hydrolysis of benzyl salicylate by BSH.

Following the formation of salicylic acid, it is converted to this compound.

Novel this compound Biosynthetic Pathway cluster_novel Novel Three-Step Pathway Benzoyl-CoA Benzoyl-CoA Benzyl_Benzoate Benzyl_Benzoate Benzoyl-CoA->Benzyl_Benzoate BEBT Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Benzyl_Benzoate Benzyl_Salicylate Benzyl_Salicylate Benzyl_Benzoate->Benzyl_Salicylate BBO Salicylic_Acid Salicylic_Acid Benzyl_Salicylate->Salicylic_Acid BSH This compound This compound Salicylic_Acid->this compound Salicylate-CoA Ligase

A novel three-step biosynthetic pathway to this compound.
The Traditional Single-Step Pathway

The conventional and more direct route to this compound involves the activation of salicylic acid by its ligation to Coenzyme A. This reaction is catalyzed by a single enzyme:

  • Salicylate-CoA Ligase: This enzyme belongs to the family of acyl-CoA synthetases and directly converts salicylic acid and CoA to this compound in an ATP-dependent manner.

Traditional this compound Biosynthetic Pathway cluster_traditional Traditional Single-Step Pathway Salicylic_Acid Salicylic_Acid This compound This compound Salicylic_Acid->this compound Salicylate-CoA Ligase CoA CoA CoA->this compound ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi

The traditional single-step biosynthesis of this compound.

Quantitative Performance Comparison

The following table summarizes the available kinetic parameters for the key enzymes in both pathways. It is important to note that comprehensive kinetic data for all enzymes in the novel pathway, particularly BBO and BSH, are not yet widely available in the literature.

EnzymePathwaySubstrate(s)Km (µM)kcat (s-1)VmaxSpecific Activity (nkat/mg)Organism
BEBT NovelBenzoyl-CoA20.5--17.1Clarkia breweri
Benzyl Alcohol46.8--
BBO NovelBenzyl BenzoateN/AN/AN/AN/AN/A
BSH NovelBenzyl SalicylateN/AN/AN/AN/AN/A
Salicylate-CoA Ligase TraditionalSalicylateN/AN/AN/AN/AN/A

Experimental Protocols

Validation of the Novel Three-Step Pathway

The validation of this pathway typically involves a combination of in vitro enzyme assays and in vivo analysis using metabolically engineered organisms.

1. In Vitro Reconstitution and Enzyme Assays:

  • Cloning and Expression: The genes encoding BEBT, BBO, and BSH are cloned into expression vectors and heterologously expressed in a suitable host, such as E. coli.

  • Protein Purification: The recombinant enzymes are purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • BEBT Assay:

    • Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH ~7.7), benzoyl-CoA, and benzyl alcohol.

    • Initiation: The reaction is initiated by the addition of purified BEBT enzyme.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

    • Quenching and Extraction: The reaction is stopped, and the product, benzyl benzoate, is extracted using an organic solvent (e.g., ethyl acetate).

    • Analysis: The formation of benzyl benzoate is quantified by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • BBO and BSH Assays: Similar in vitro assays are performed for BBO (with benzyl benzoate as the substrate) and BSH (with benzyl salicylate as the substrate), with product formation monitored by HPLC or LC-MS.

2. In Vivo Production and Quantification:

  • Strain Engineering: An E. coli strain is engineered to express the entire three-enzyme pathway.

  • Cultivation and Induction: The engineered strain is cultured in a suitable medium, and gene expression is induced. The medium is supplemented with precursors like benzoyl-CoA or its upstream precursors.

  • Sample Preparation: Culture supernatant and cell lysates are collected. For intracellular metabolite analysis, cells are quenched and extracted with a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis of this compound and Intermediates:

    • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (benzoyl-CoA, benzyl benzoate, benzyl salicylate, salicylic acid, and this compound).

    • Quantification: Absolute quantification is achieved using a standard curve generated with authentic standards for each compound.

Validation of the Traditional Salicylate-CoA Ligase Pathway

1. Salicylate-CoA Ligase Assay (DTNB-based):

This assay measures the consumption of Coenzyme A.

  • Reaction Mixture: The reaction mixture contains buffer (e.g., Tris-HCl), ATP, MgCl₂, salicylic acid, and Coenzyme A.

  • Enzyme Addition: The reaction is initiated by adding the purified Salicylate-CoA ligase.

  • Incubation: The mixture is incubated at an optimal temperature.

  • Colorimetric Detection: The reaction is stopped, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added. DTNB reacts with the remaining free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Calculation: The amount of this compound formed is calculated based on the decrease in free CoA concentration.

Conclusion

The discovery of the novel three-step biosynthetic pathway for this compound from benzoyl-CoA presents an intriguing alternative to the traditional single-step ligation of salicylic acid. While the traditional pathway is conceptually simpler, the novel pathway may offer advantages in terms of precursor availability and metabolic engineering strategies, particularly when starting from earlier precursors in the phenylpropanoid pathway.

The quantitative data presented here, although incomplete, provides a starting point for comparison. Further characterization of the kinetic properties of BBO and BSH, as well as head-to-head comparisons of product titers in engineered microbial systems, are necessary for a definitive evaluation of the industrial viability of this novel pathway. The detailed experimental protocols provided in this guide should facilitate such comparative studies and aid researchers in exploring the potential of this new biosynthetic route.

References

comparing 2-hydroxybenzoyl-CoA and 4-hydroxybenzoyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of 2-Hydroxybenzoyl-CoA and 4-Hydroxybenzoyl-CoA Metabolism

For researchers in microbiology, biochemistry, and drug development, understanding the metabolic fates of aromatic compounds is crucial for applications ranging from bioremediation to the synthesis of novel therapeutics. Among these, the metabolism of hydroxylated benzoyl-CoA derivatives presents a fascinating case of biochemical diversity. This guide provides a detailed, objective comparison of the metabolic pathways of this compound and 4-hydroxybenzoyl-CoA, supported by available experimental data.

Introduction to Hydroxybenzoyl-CoA Isomers

2-Hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid are isomers that play distinct roles in biological systems. Their metabolism, particularly under anaerobic conditions, converges on the central intermediate benzoyl-CoA. This conversion is initiated by the activation of the parent hydroxybenzoate to its corresponding coenzyme A (CoA) thioester, followed by a reductive dehydroxylation. While the overall strategy is similar, the enzymes catalyzing these steps exhibit important differences in structure, kinetics, and regulation.

Metabolic Pathways

The anaerobic degradation of both 2-hydroxybenzoate and 4-hydroxybenzoate proceeds via their respective CoA-thioesters to the common intermediate, benzoyl-CoA. This central intermediate is then further metabolized through ring dearomatization and cleavage.

Metabolism of this compound

The anaerobic metabolism of 2-hydroxybenzoate (salicylate) has been primarily studied in denitrifying bacteria. The pathway involves two key enzymatic steps before merging with the central benzoyl-CoA pathway.[1]

  • Activation: 2-hydroxybenzoate is activated to this compound by a specific 2-hydroxybenzoate-CoA ligase. This reaction requires ATP and coenzyme A.[1]

  • Reductive Dehydroxylation: this compound is then reductively dehydroxylated to benzoyl-CoA by this compound reductase.[1]

This compound Metabolism 2-Hydroxybenzoate 2-Hydroxybenzoate This compound This compound 2-Hydroxybenzoate->this compound 2-Hydroxybenzoate-CoA ligase (ATP, CoA) Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA This compound reductase (+ 2[H]) Central Metabolism Central Metabolism Benzoyl-CoA->Central Metabolism Benzoyl-CoA Pathway 4-Hydroxybenzoyl-CoA_Metabolism cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathways 4-Hydroxybenzoate_an 4-Hydroxybenzoate 4-Hydroxybenzoyl-CoA_an 4-Hydroxybenzoyl-CoA 4-Hydroxybenzoate_an->4-Hydroxybenzoyl-CoA_an 4-Hydroxybenzoate-CoA ligase (ATP, CoA) Benzoyl-CoA_an Benzoyl-CoA 4-Hydroxybenzoyl-CoA_an->Benzoyl-CoA_an 4-Hydroxybenzoyl-CoA reductase (+ 2[H]) Central_Metabolism_an Central Metabolism Benzoyl-CoA_an->Central_Metabolism_an Benzoyl-CoA Pathway 4-Hydroxybenzoate_ae 4-Hydroxybenzoate Protocatechuate Protocatechuate 4-Hydroxybenzoate_ae->Protocatechuate Hydroxylation Gentisate Gentisate 4-Hydroxybenzoate_ae->Gentisate Isomerization Ring_Cleavage_Products Ring Cleavage Products Protocatechuate->Ring_Cleavage_Products Gentisate->Ring_Cleavage_Products Enzyme_Characterization_Workflow cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization Cell_Culture Anaerobic Cell Culture on specific substrate Cell_Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., French press) Cell_Harvesting->Cell_Lysis Crude_Extract Crude Extract Preparation Cell_Lysis->Crude_Extract Chromatography Chromatography Steps (e.g., Ion-exchange, Affinity) Crude_Extract->Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Chromatography->Purity_Analysis Purified_Enzyme Purified Enzyme Purity_Analysis->Purified_Enzyme Enzyme_Assay Enzyme Activity Assay (Spectrophotometric) Purified_Enzyme->Enzyme_Assay Property_Analysis Biophysical/Structural Analysis (e.g., Spectroscopy, X-ray) Purified_Enzyme->Property_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

References

A Comparative Analysis of Bacterial and Plant 2-Hydroxybenzoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways involving 2-hydroxybenzoyl-CoA and its precursors in bacteria and plants. The focus is on the enzymatic steps leading to the formation and utilization of this key intermediate, highlighting the distinct strategies employed by these two kingdoms for the biosynthesis of salicylic acid and related compounds.

Introduction

Salicylic acid (2-hydroxybenzoic acid) and its derivatives are crucial molecules in both bacteria and plants, albeit for different primary purposes. In bacteria, salicylates are often precursors to siderophores, high-affinity iron-chelating molecules essential for iron acquisition and virulence.[1] In plants, salicylic acid is a key phytohormone that orchestrates local and systemic defense responses against pathogens.[2] The activation of salicylic acid to its coenzyme A (CoA) thioester, this compound (salicyloyl-CoA), or the synthesis of salicylate from a CoA-activated precursor like benzoyl-CoA, represents a critical juncture in these pathways. This guide compares the known enzymatic routes, presents available quantitative data, and details the experimental protocols for studying these pathways.

Comparative Overview of the Pathways

Bacteria and plants have evolved distinct pathways for the biosynthesis and metabolism of salicylates. While both can start from the primary metabolite chorismate, the subsequent steps and the involvement of CoA esters differ significantly.

Bacterial Pathways: In bacteria, two primary routes from chorismate lead to the synthesis of salicylic acid. The first is a two-step enzymatic process involving isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL).[3][4] The second is a single-step reaction catalyzed by the bifunctional enzyme salicylate synthase (SAS).[5] The resulting salicylic acid is then often activated to this compound for incorporation into siderophores by non-ribosomal peptide synthetase (NRPS) machinery. This activation is catalyzed by a dedicated salicylyl-CoA synthase or an adenylation domain within the NRPS complex.

Plant Pathways: The major route for salicylic acid biosynthesis in the model plant Arabidopsis thaliana and other Brassicaceae also begins with ICS. However, plants lack the bacterial IPL enzyme. Instead, isochorismate is conjugated to glutamate by the enzyme PBS3, and this conjugate then decomposes to salicylic acid. A secondary pathway in many plants proceeds from phenylalanine via the Phenylalanine Ammonia-Lyase (PAL) pathway.

A recently discovered and highly conserved pathway in many seed plants (outside of the Brassicaceae family) synthesizes salicylic acid from benzoyl-CoA in three steps. This pathway, however, does not appear to proceed via a free this compound intermediate. Instead, benzoyl-CoA is first used to esterify benzyl alcohol, and the hydroxylation occurs on the benzyl benzoate intermediate.

The following diagrams illustrate the core differences in these pathways.

Bacterial_Salicylate_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Salicylate Salicylate Chorismate->Salicylate SAS Isochorismate->Salicylate IPL 2-Hydroxybenzoyl-AMP 2-Hydroxybenzoyl-AMP Salicylate->2-Hydroxybenzoyl-AMP Adenylation Domain This compound This compound 2-Hydroxybenzoyl-AMP->this compound PCP Thiolation Siderophores Siderophores This compound->Siderophores NRPS

Diagram 1: Bacterial Salicylate and this compound Pathway for Siderophore Biosynthesis.

Plant_Salicylate_Pathways cluster_ics ICS Pathway (e.g., Arabidopsis) cluster_pal PAL/Benzoyl-CoA Pathway (e.g., Nicotiana) Chorismate_p Chorismate_p Isochorismate_p Isochorismate_p Chorismate_p->Isochorismate_p ICS Isochorismate-9-Glutamate Isochorismate-9-Glutamate Isochorismate_p->Isochorismate-9-Glutamate PBS3 Salicylate_p Salicylate_p Isochorismate-9-Glutamate->Salicylate_p Decomposition Phenylalanine Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid Phenylalanine->trans-Cinnamic Acid PAL Benzoyl-CoA Benzoyl-CoA trans-Cinnamic Acid->Benzoyl-CoA β-oxidation Benzyl Benzoate Benzyl Benzoate Benzoyl-CoA->Benzyl Benzoate BEBT Benzyl Salicylate Benzyl Salicylate Benzyl Benzoate->Benzyl Salicylate BBO Salicylate_pl Salicylate_pl Benzyl Salicylate->Salicylate_pl BSH

Diagram 2: Major Salicylic Acid Biosynthesis Pathways in Plants.

Quantitative Data Comparison

Direct quantitative comparison of the enzymatic activities for this compound synthesis and utilization is challenging due to the different roles and contexts of these pathways in bacteria and plants. However, data from related enzymes involved in the activation of aromatic acids provide insights into the potential efficiencies of these systems.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Bacterial Enzymes
Benzoate-CoA LigaseThauera aromaticaBenzoate2516.56.6 x 105
Benzoate-CoA LigaseRhodopseudomonas palustrisBenzoate0.6 - 2--
Hydroxybenzoyl-CoA ReductaseThauera aromatica4-Hydroxybenzoyl-CoA-91.8 x 105
Salicylate Synthase (Irp9)Yersinia enterocoliticaChorismate4.20.133.1 x 104
Salicylate Synthase (AmS)Amycolatopsis methanolicaChorismate1290.0372.8 x 102
Plant Enzymes
Benzoate-CoA LigaseClarkia breweriBenzoic Acid45--
4-Coumarate-CoA Ligase (At4CL2)Arabidopsis thaliana4-Coumaric Acid13--

Note: Data for kcat and kcat/Km are not available for all enzymes. The bacterial hydroxybenzoyl-CoA reductase acts on the 4-hydroxy isomer, but provides an indication of the efficiency of enzymes metabolizing hydroxybenzoyl-CoA thioesters.

Experimental Protocols

This section details methodologies for key experiments related to the study of bacterial and plant this compound pathways.

Expression and Purification of Recombinant Enzymes

A. Bacterial Salicylyl-CoA Synthase (e.g., SdgA from Streptomyces)

A common method involves cloning the coding sequence into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) and expressing the protein in E. coli.

  • Cloning: The sdgA gene is amplified by PCR and cloned into a pET-28a(+) vector.

  • Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

  • Purification: Cells are harvested, lysed by sonication, and the lysate is cleared by centrifugation. The His-tagged protein is purified from the supernatant using Ni-NTA affinity chromatography. The protein is eluted with an imidazole gradient.

  • Purity Check: The purity of the enzyme is assessed by SDS-PAGE.

B. Plant Benzoyl-CoA Pathway Enzymes (BEBT, BBO, BSH)

These enzymes can also be heterologously expressed in E. coli or yeast for characterization.

  • Cloning and Expression: The coding sequences for BEBT, BBO, and BSH are cloned into suitable expression vectors for E. coli (e.g., pGEX or pET vectors for GST or His-tags, respectively). Expression is induced as described for the bacterial enzyme.

  • Purification: Affinity chromatography (Glutathione Sepharose for GST-tags or Ni-NTA for His-tags) is used for purification from the soluble protein fraction. Elution is performed with reduced glutathione or imidazole, respectively.

Enzyme Activity Assays

A. Salicylate-CoA Ligase/Synthase Assay

The activity of enzymes that ligate CoA to salicylate can be measured using a coupled spectrophotometric assay.

  • Principle: The formation of AMP during the ligase reaction is coupled to the oxidation of NADH via the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture: A typical reaction mixture (1 ml) contains 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 0.5 mM CoA, 0.3 mM NADH, 2 mM phosphoenolpyruvate, 10 units of myokinase, 10 units of pyruvate kinase, 15 units of lactate dehydrogenase, and 1 mM salicylate.

  • Procedure: The reaction is initiated by adding the purified enzyme. The change in absorbance at 340 nm is recorded over time. One unit of enzyme activity corresponds to the formation of 1 µmol of product per minute.

B. Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT) Assay

  • Principle: The activity of BEBT is determined by measuring the formation of benzyl benzoate from benzoyl-CoA and benzyl alcohol.

  • Reaction Mixture: The reaction contains 100 mM Tris-HCl (pH 7.5), 50 µM benzoyl-CoA, and 1 mM benzyl alcohol.

  • Procedure: The reaction is started by adding the purified BEBT enzyme and incubated at 30°C. The reaction is stopped, and the product, benzyl benzoate, is extracted with an organic solvent (e.g., hexane). The amount of benzyl benzoate is quantified by GC-MS or HPLC.

In Vivo Functional Analysis

A. Bacterial Gene Knockout and Complementation

To confirm the role of a specific gene in the this compound pathway, gene knockout mutants can be generated.

  • Mutant Construction: A deletion mutant of the target gene (e.g., sdgA) is created using methods like homologous recombination.

  • Phenotypic Analysis: The mutant is grown in iron-limited media, and its ability to produce siderophores is compared to the wild-type strain using assays like the chrome azurol S (CAS) assay.

  • Complementation: The wild-type gene is reintroduced into the mutant on a plasmid to rescue the phenotype, confirming the gene's function.

B. Plant Mutant Analysis

The function of the newly identified plant enzymes can be confirmed using reverse genetics in a model system like Nicotiana benthamiana.

  • Mutant Generation: CRISPR/Cas9-mediated knockout mutants of BEBT, BBO, and BSH are generated.

  • Metabolite Profiling: Salicylic acid and related metabolites (e.g., benzyl benzoate, benzyl salicylate) are extracted from the leaves of mutant and wild-type plants (both under basal conditions and after pathogen elicitation) and quantified using LC-MS.

  • Complementation: The corresponding wild-type genes are expressed in the mutant background to see if the wild-type phenotype (salicylic acid levels) is restored.

The following diagram illustrates a typical workflow for identifying and characterizing enzymes in these pathways.

Experimental_Workflow cluster_gene_id Gene Identification cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Bioinformatics Bioinformatics Candidate Gene Selection Candidate Gene Selection Bioinformatics->Candidate Gene Selection Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Mutant Generation (Knockout) Mutant Generation (Knockout) Candidate Gene Selection->Mutant Generation (Knockout) Protein Expression & Purification Protein Expression & Purification Gene Cloning->Protein Expression & Purification Enzyme Assays Enzyme Assays Protein Expression & Purification->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Phenotypic/Metabolite Analysis Phenotypic/Metabolite Analysis Mutant Generation (Knockout)->Phenotypic/Metabolite Analysis Complementation Complementation Phenotypic/Metabolite Analysis->Complementation

Diagram 3: General Experimental Workflow for Pathway Elucidation.

Conclusion

The pathways involving this compound or its immediate precursors are fundamentally different in bacteria and plants, reflecting their distinct physiological roles. In bacteria, the activation of salicylic acid to its CoA ester is a key step in the production of siderophores, which are crucial for survival and virulence. In contrast, a newly elucidated pathway in many plants utilizes an activated benzoic acid precursor, benzoyl-CoA, to synthesize a salicylate derivative as part of the plant's defense hormone production. This comparative analysis underscores the evolutionary divergence of these metabolic pathways and provides a framework for further investigation, with potential applications in the development of novel antimicrobial agents that target bacterial iron acquisition and in the engineering of enhanced disease resistance in plants.

References

A Comparative Guide to Salicylate Synthesis: The Isochorismate vs. Benzoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylic acid is a critical molecule in both the medical field, as the precursor to aspirin, and in the natural world, as a key phytohormone in plant defense. Its biosynthesis is of significant interest for applications ranging from crop improvement to novel drug development. In nature, organisms have evolved distinct metabolic routes to produce this simple but vital phenolic compound. This guide provides an in-depth, objective comparison of the two primary pathways for salicylate synthesis: the well-established isochorismate (IC) pathway and the more recently elucidated benzoyl-CoA (BC) pathway, which is a branch of the broader phenylalanine ammonia-lyase (PAL) pathway. While the term "2-hydroxybenzoyl-CoA pathway" was specified, current scientific literature extensively details a pathway proceeding through benzoyl-CoA, with this compound (salicyloyl-CoA) not being a central intermediate in the primary synthesis of salicylate. This guide will therefore focus on the experimentally verified benzoyl-CoA pathway in comparison to the isochorismate pathway.

I. Pathway Overview

The isochorismate and benzoyl-CoA pathways represent two distinct strategies for the biosynthesis of salicylic acid, differing in their starting precursors, enzymatic steps, and prevalence across different species.

The Isochorismate (IC) Pathway is the primary route for salicylate synthesis in many bacteria and in plants belonging to the Brassicaceae family, such as the model organism Arabidopsis thaliana.[1] This pathway originates from chorismate, a key intermediate in the shikimate pathway.

The Benzoyl-CoA (BC) Pathway , a component of the broader Phenylalanine Ammonia-Lyase (PAL) pathway, is a more recently discovered route that is prominent in a wide range of seed plants outside of the Brassicaceae, including Nicotiana benthamiana and rice (Oryza sativa).[1][2][3] This pathway begins with the amino acid phenylalanine.

II. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in each pathway.

isochorismate_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate_cyto Isochorismate Isochorismate->Isochorismate_cyto EDS5 (transporter) Isochorismate_Glu Isochorismate-9-glutamate Isochorismate_cyto->Isochorismate_Glu PBS3 Salicylate Salicylate Isochorismate_Glu->Salicylate EPS1 or spontaneous

Caption: The Isochorismate Pathway for Salicylate Synthesis in Plants.

benzoyl_coa_pathway Phenylalanine Phenylalanine trans_Cinnamic_Acid trans_Cinnamic_Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoyl_CoA Benzoyl_CoA trans_Cinnamic_Acid->Benzoyl_CoA β-oxidation (AIM1, KAT, etc.) Benzyl_Benzoate Benzyl_Benzoate Benzoyl_CoA->Benzyl_Benzoate BEBT (OSD2) Benzyl_Salicylate Benzyl_Salicylate Benzyl_Benzoate->Benzyl_Salicylate BBO (OSD3) Salicylate Salicylate Benzyl_Salicylate->Salicylate BSH (OSD4)

Caption: The Benzoyl-CoA Pathway for Salicylate Synthesis in Plants.

III. Quantitative Data Comparison

The following tables summarize key quantitative data for the enzymes involved in both pathways, providing a basis for performance comparison.

Table 1: Enzyme Kinetics for the Isochorismate Pathway

EnzymeOrganismSubstrateK_m (µM)k_cat (min⁻¹)Catalytic Efficiency (k_cat/K_m) (µM⁻¹ min⁻¹)Optimal Temp. (°C)Optimal pH
AtICS1 Arabidopsis thalianaChorismate34.3 ± 3.738.1 ± 1.51.11 ± 0.13~337.5-8.0
AtICS2 Arabidopsis thalianaChorismate28.8 ± 6.917.0 ± 1.20.59 ± 0.15~337.5-8.0

Data sourced from studies on recombinant AtICS1 and AtICS2 proteins expressed in E. coli.[4]

Table 2: Enzyme Kinetics and Properties for the Benzoyl-CoA Pathway

EnzymeOrganismSubstrate(s)Kinetic ModelOptimal Temp. (°C)Optimal pH
OsOSD1 (CNL) Oryza sativa (Rice)trans-Cinnamic AcidMichaelis-Menten~207.5
OsOSD2 (BEBT) Oryza sativa (Rice)Benzoyl-CoA, Benzyl alcoholAllosteric Sigmoidal5-106.0

Data sourced from studies on recombinant rice enzymes. Note that detailed kinetic constants (K_m, k_cat) for all enzymes in the benzoyl-CoA pathway are not as widely reported as for the isochorismate synthase enzymes.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these pathways.

1. Isochorismate Synthase (ICS) Activity Assay (Coupled Fluorimetric Assay)

This method provides real-time kinetic data for ICS activity.

  • Principle: The product of the ICS reaction, isochorismate, is converted to the fluorescent molecule salicylate by an excess of a bacterial isochorismate pyruvate lyase (IPL), such as PchB from Pseudomonas aeruginosa. The rate of salicylate formation is directly proportional to the ICS activity.

  • Reaction Mixture:

    • 100 mM Tris-HCl (pH 7.7)

    • 10 mM MgCl₂

    • 1 µM purified bacterial IPL (e.g., His₆-PchB)

    • 100 nM purified ICS (e.g., His₆-ICS1 or His₆-ICS2)

    • Varying concentrations of chorismate (e.g., 0-200 µM) to determine kinetic parameters.

  • Procedure:

    • The reaction components, excluding chorismate, are pre-incubated in a fluorometer cuvette.

    • The reaction is initiated by the addition of chorismate.

    • The formation of salicylate is monitored by measuring the increase in fluorescence over time, with an excitation wavelength of 305 nm and an emission wavelength of 407 nm.

    • Initial reaction velocities are calculated from the linear phase of the fluorescence curve.

    • Kinetic parameters (K_m, V_max) are determined by fitting the initial velocity data to the Michaelis-Menten equation.

2. Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This assay measures the activity of the first committed step in the benzoyl-CoA pathway.

  • Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. Trans-cinnamic acid has a characteristic absorbance at 290 nm, which can be measured to determine the rate of the reaction.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

    • L-phenylalanine (substrate, e.g., 10 mM)

    • Enzyme extract or purified PAL.

  • Procedure:

    • The reaction is initiated by adding the enzyme to the buffered substrate solution.

    • The mixture is incubated at a specific temperature (e.g., 37°C).

    • The reaction is stopped at various time points by adding an acid (e.g., 1 M HCl).

    • The absorbance of the solution is measured at 290 nm.

    • The concentration of trans-cinnamic acid is calculated using its molar extinction coefficient, and the enzyme activity is expressed in units corresponding to the amount of product formed per unit time.

3. Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT) Activity Assay (GC-MS)

This assay is used to characterize a key enzyme in the benzoyl-CoA pathway.

  • Principle: BEBT catalyzes the formation of benzyl benzoate from benzoyl-CoA and benzyl alcohol. The product, benzyl benzoate, can be extracted and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 6.0)

    • 100 µM Benzoyl-CoA

    • 100 µM Benzyl alcohol

    • Purified recombinant BEBT protein (e.g., MBP-OSD2).

  • Procedure:

    • The reaction mixture is incubated at the optimal temperature (e.g., 10°C for OsOSD2) for a defined period (e.g., 30 minutes).

    • The reaction is stopped, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is concentrated and analyzed by GC-MS.

    • The amount of benzyl benzoate produced is quantified by comparing its peak area to that of a known standard.

V. Objective Comparison and Conclusion

FeatureIsochorismate (IC) PathwayBenzoyl-CoA (BC) Pathway
Precursor ChorismatePhenylalanine
Key Enzymes Isochorismate Synthase (ICS), PBS3, EPS1 (in plants)Phenylalanine Ammonia-Lyase (PAL), β-oxidation enzymes, BEBT, BBO, BSH
Cellular Location Plastid and CytosolCytosol, Peroxisome, and Endoplasmic Reticulum
Prevalence Bacteria, Fungi, and Brassicaceae plants (e.g., Arabidopsis)Widely conserved in seed plants outside of Brassicaceae (e.g., rice, poplar, tobacco)
Regulation Primarily regulated at the transcriptional level of ICS genes in response to pathogens.Upregulation of PAL and other pathway genes in response to pathogens.
Efficiency Considered the major pathway in Arabidopsis, contributing to over 90% of SA synthesis upon pathogen induction.The primary pathway in many other plant species, essential for their defense responses.

References

A Comparative Analysis of 2-Hydroxybenzoyl-CoA and 3-Hydroxybenzoyl-CoA: Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of two critical positional isomers: 2-hydroxybenzoyl-CoA and 3-hydroxybenzoyl-CoA. While sharing the same molecular formula, the location of a single hydroxyl group dramatically alters their chemical properties and biological functions. Understanding these differences is crucial for researchers in fields such as metabolomics, enzymology, and drug discovery. This document outlines their structural distinctions, comparative physicochemical and spectroscopic data, and their unique roles in metabolic pathways, supported by relevant experimental protocols.

Structural and Physicochemical Comparison

The fundamental difference between this compound and 3-hydroxybenzoyl-CoA lies in the substitution pattern of the hydroxyl (-OH) group on the benzoyl ring. In this compound, also known as salicoyl-CoA, the hydroxyl group is at the ortho position relative to the thioester linkage with Coenzyme A. In 3-hydroxybenzoyl-CoA, it is at the meta position. This seemingly minor shift has significant implications for the molecule's electronic structure, reactivity, and interaction with enzymes.

G cluster_3h 3-Hydroxybenzoyl-CoA Pathway cluster_2h This compound Pathway HB 3-Hydroxybenzoate HBCoA 3-Hydroxybenzoyl-CoA HB->HBCoA 3-Hydroxybenzoate- CoA Ligase Reduced Ring Reduction Products (e.g., Dienoyl-CoA) HBCoA->Reduced Benzoyl-CoA Reductase Metabolism Central Metabolism Reduced->Metabolism β-Oxidation-like steps SB Salicylic Acid (2-Hydroxybenzoate) SBCoA This compound (Salicoyl-CoA) SB->SBCoA Salicylate-CoA Ligase HC 4-Hydroxycoumarin SBCoA->HC Biphenyl Synthase Malonyl Malonyl-CoA Malonyl->HC

Comparative Analysis of Pyochelin, the Product of a 2-Hydroxybenzoyl-CoA Modifying Enzyme System, and Alternative Iron Acquisition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of pyochelin, a siderophore produced through the enzymatic modification of 2-hydroxybenzoyl-CoA, with alternative iron acquisition systems in Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and antimicrobial strategies.

Introduction to this compound Modification and Pyochelin Biosynthesis

In the opportunistic pathogen Pseudomonas aeruginosa, the modification of this compound (salicyl-CoA) is a critical step in the biosynthesis of pyochelin, a secondary metabolite that functions as a siderophore to acquire iron, an essential nutrient for bacterial growth and virulence. The synthesis of pyochelin from its precursors, salicylate and two molecules of cysteine, is orchestrated by a non-ribosomal peptide synthetase (NRPS) system. This enzymatic pathway involves several key proteins that modify and assemble the final product.

The biosynthesis begins with the conversion of chorismate to salicylate. Salicylate is then activated by the salicylate-adenylating enzyme PchD. The activated salicylate is subsequently transferred to the NRPS enzymes PchE and PchF, which catalyze the addition and modification of two cysteine residues, forming two thiazoline rings.[1][2] Finally, the PchG enzyme reduces the second thiazoline ring to a thiazolidine, completing the synthesis of pyochelin.[3]

Comparative Performance of Iron Acquisition Systems

P. aeruginosa employs multiple systems to acquire iron, with the two primary siderophores being pyochelin and pyoverdine. The bacterium also utilizes systems for heme uptake and the direct transport of ferrous iron. The choice of system is intricately regulated based on the availability of iron in the environment.[4] Pyochelin is typically produced under moderate iron limitation, whereas the production of pyoverdine, a siderophore with a significantly higher affinity for iron, is induced under severe iron starvation.[4]

Quantitative Comparison of Pyochelin and Pyoverdine
FeaturePyochelinPyoverdineReference(s)
Iron (Fe³⁺) Affinity (Kₐ) Lower AffinityVery High Affinity (~10³² M⁻¹)
Production Trigger Moderate Iron LimitationSevere Iron Limitation
Biosynthesis Complexity Fewer genes, simpler pathwayMore complex, energy-demanding
Role in Virulence Contributes to virulenceMajor virulence factor

Experimental Protocols

This section details the methodologies for key experiments used to quantify and compare the performance of siderophore-based iron acquisition systems.

Protocol 1: Quantification of Siderophore Production using Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the principle of competition for iron between the siderophore and the CAS dye.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Bacterial culture supernatants

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture while stirring.

    • Autoclave the solution and store it in the dark.

  • Assay:

    • Add 100 µl of bacterial culture supernatant to a well in a 96-well plate.

    • Add 100 µl of the CAS assay solution to the well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • A reference sample is prepared using uninoculated culture medium instead of the supernatant.

  • Quantification:

    • Siderophore production is quantified as a percentage of siderophore units, calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Protocol 2: Specific Quantification of Pyochelin and Pyoverdine

Pyochelin Quantification:

  • Acidify 1 ml of culture supernatant to pH 2.0 with HCl.

  • Extract with 500 µl of ethyl acetate.

  • Evaporate the ethyl acetate and resuspend the residue in 50 µl of methanol.

  • Measure the absorbance at 310 nm.

Pyoverdine Quantification:

  • Dilute the culture supernatant 1:1 with 100 mM Tris-HCl (pH 8.0).

  • Measure the absorbance at 405 nm.

Signaling Pathways and Regulatory Mechanisms

The production of pyochelin and pyoverdine is tightly regulated by the availability of iron, primarily through the Ferric uptake regulator (Fur) protein.

Fur-Mediated Regulation

Under iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a repressor. It binds to "Fur boxes" in the promoter regions of genes involved in iron acquisition, inhibiting their transcription. This includes the direct repression of the pch operon for pyochelin biosynthesis and the pvdS gene, which encodes a sigma factor required for pyoverdine synthesis.

Siderophore-Specific Regulation
  • Pyochelin: The biosynthesis of pyochelin is positively regulated by its end product. Extracellular pyochelin binds to the PchR transcriptional activator, which then promotes the transcription of the pch genes. This creates a positive feedback loop.

  • Pyoverdine: Under iron-limiting conditions, the repression of pvdS by Fur is lifted. The PvdS sigma factor then activates the transcription of the pyoverdine biosynthesis genes. The presence of ferripyoverdine at the cell surface can also signal to enhance the activity of PvdS through the FpvA receptor and the FpvR anti-sigma factor.

Visualizations

Pyochelin Biosynthesis Pathway

Pyochelin_Biosynthesis cluster_enzymes Enzymes Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PchA Salicylate Salicylate Isochorismate->Salicylate PchB Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP PchD + ATP Salicyl_S_PchE Salicyl-S-PchE Salicyl_AMP->Salicyl_S_PchE PchE HPT Hydroxyphenyl- thiazoline Salicyl_S_PchE->HPT + Cysteine (PchE) HPTT Hydroxyphenyl-bis- thiazoline HPT->HPTT + Cysteine (PchF) Pyochelin Pyochelin HPTT->Pyochelin PchG (Reduction) PchA PchA PchB PchB PchD PchD (this compound modifying enzyme) PchE PchE (NRPS) PchF PchF (NRPS) PchG PchG

Caption: Biosynthesis of pyochelin from chorismate.

Iron Acquisition Regulatory Network

Iron_Regulation cluster_conditions Environmental Conditions cluster_regulators Regulators cluster_genes Target Genes cluster_products Products High_Iron High Iron Fur Fur-Fe²⁺ High_Iron->Fur Low_Iron Low Iron PchR PchR Low_Iron->PchR PvdS PvdS Low_Iron->PvdS Fur->PvdS pch_genes pch genes Fur->pch_genes PchR->pch_genes pvd_genes pvd genes PvdS->pvd_genes Pyochelin Pyochelin pch_genes->Pyochelin Pyoverdine Pyoverdine pvd_genes->Pyoverdine Pyochelin->PchR autoinduction

References

Comparative Metabolomics of Wild-Type vs. 2-Hydroxybenzoyl-CoA Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolic profiles of wild-type organisms and those with mutations affecting 2-hydroxybenzoyl-CoA metabolism. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the metabolic consequences of such mutations and to provide a framework for similar experimental designs.

Introduction to this compound Metabolism

This compound, also known as salicoyl-CoA, is an intermediate in the anaerobic degradation of certain aromatic compounds.[1][2] In organisms like Rhodopseudomonas palustris, it is part of the benzoyl-CoA pathway, which is crucial for the metabolism of aromatic acids under anaerobic conditions.[3][4][5] A mutation in the enzymatic machinery responsible for the synthesis or degradation of this compound can lead to significant metabolic shifts. This guide explores these shifts through a hypothetical comparative metabolomics study.

Hypothetical Experimental System

For this guide, we consider a hypothetical mutant of a bacterium, such as Rhodopseudomonas palustris, with a dysfunctional this compound ligase. This enzyme is responsible for the conversion of 2-hydroxybenzoate (salicylate) to this compound. The wild-type and mutant strains are cultured under anaerobic conditions with 2-hydroxybenzoate as a primary carbon source.

Quantitative Metabolite Analysis

The following table summarizes the hypothetical quantitative metabolomics data obtained from the wild-type and mutant strains. The data is presented as relative abundance, normalized to the internal standard and cell biomass.

MetaboliteWild-Type (Relative Abundance)Mutant (Relative Abundance)Fold Change (Mutant/Wild-Type)Putative Pathway Involvement
2-Hydroxybenzoate (Salicylate)1.0015.7215.72Precursor
This compound 12.45 0.11 -113.18 Key Intermediate
Benzoyl-CoA8.321.25-6.66Downstream Metabolite
Benzoate2.150.54-3.98Downstream Metabolite
Catechol1.890.48-3.94Downstream Degradation Product
Succinyl-CoA9.783.12-3.13TCA Cycle Intermediate
Acetyl-CoA11.054.56-2.42Central Carbon Metabolism

Experimental Protocols

A detailed methodology is crucial for reproducible metabolomics studies. The following protocols are adapted from established methods for bacterial metabolomics.

Bacterial Cultivation and Harvesting
  • Cultivation: Wild-type and mutant strains were grown in triplicate in a minimal medium supplemented with 2-hydroxybenzoate as the sole carbon source under anaerobic conditions.

  • Harvesting: Bacterial cultures were harvested during the mid-exponential growth phase. An appropriate volume of cell culture is added to a falcon tube and quenched by adding twice the amount of cold (-48 °C) 60% methanol to halt enzymatic activity.

  • Centrifugation: The quenched samples were centrifuged at 5000 x g for 10 minutes at -8 °C to pellet the cellular mass. The supernatant was discarded.

Metabolite Extraction
  • Extraction Solvent: A pre-chilled (-20°C) mixture of methanol, acetonitrile, and water (40:40:20 v/v/v) with 0.1% formic acid was used for metabolite extraction.

  • Extraction Process: The cell pellet was resuspended in the extraction solvent. The mixture was then subjected to three cycles of snap-freezing in liquid nitrogen followed by thawing on ice to ensure complete cell lysis.

  • Separation: The extract was centrifuged at 14,000 x g for 10 minutes at 4 °C to pellet cell debris. The supernatant containing the metabolites was transferred to a new tube for analysis.

LC-MS/MS Analysis
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a time-of-flight mass spectrometer (TOF/MS) was used for analysis.

  • Chromatographic Separation: Metabolites were separated on a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).

  • Data Acquisition: Mass spectrometry data was acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Quality Control: Quality control (QC) samples, created by pooling equal aliquots from each sample, were injected periodically throughout the analytical run to monitor instrument performance.

Visualizations

Metabolic Pathway

The following diagram illustrates the simplified benzoyl-CoA pathway, highlighting the position of the this compound ligase mutation and the expected accumulation and depletion of metabolites.

Benzoyl_CoA_Pathway cluster_upstream Upstream cluster_pathway Benzoyl-CoA Pathway cluster_central_metabolism Central Metabolism 2_Hydroxybenzoate 2_Hydroxybenzoate 2_Hydroxybenzoyl_CoA 2_Hydroxybenzoyl_CoA 2_Hydroxybenzoate->2_Hydroxybenzoyl_CoA This compound ligase (MUTATED) Benzoyl_CoA Benzoyl_CoA 2_Hydroxybenzoyl_CoA->Benzoyl_CoA Dehydroxylation Downstream_Metabolites Further Degradation (e.g., Catechol) Benzoyl_CoA->Downstream_Metabolites Ring Reduction & Cleavage TCA_Cycle TCA Cycle (Succinyl-CoA, Acetyl-CoA) Downstream_Metabolites->TCA_Cycle

Caption: Simplified Benzoyl-CoA pathway highlighting the mutated enzyme.

Experimental Workflow

This diagram outlines the key steps in the comparative metabolomics workflow, from sample preparation to data analysis.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation arrow arrow A Bacterial Cultivation (Wild-Type & Mutant) B Quenching & Harvesting A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Picking, Alignment) D->E F Statistical Analysis (Fold Change, p-value) E->F G Metabolite Identification F->G H Pathway Analysis G->H

Caption: General workflow for a comparative metabolomics experiment.

Discussion and Conclusion

The hypothetical data clearly demonstrates the expected metabolic consequences of a dysfunctional this compound ligase. The significant accumulation of the upstream metabolite, 2-hydroxybenzoate, and the drastic reduction of the direct product, this compound, are hallmark indicators of a blockage at this enzymatic step. Consequently, downstream metabolites in the benzoyl-CoA pathway and linked central metabolic pathways, such as the TCA cycle, are also depleted in the mutant strain.

This guide provides a foundational understanding of how to approach a comparative metabolomics study of wild-type versus mutant strains, specifically in the context of this compound metabolism. The presented protocols and data structures can be adapted for various research questions in microbial metabolism and drug development. The use of robust and standardized experimental and analytical workflows is paramount for generating high-quality, reproducible data.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 2-Hydroxybenzoyl-CoA Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 2-hydroxybenzoyl-CoA enzymes, critical players in the anaerobic degradation of aromatic compounds, necessitates a thorough understanding of their catalytic behavior under different experimental conditions. A direct comparison of their activity within a living cell (in vivo) versus in an isolated, controlled environment (in vitro) reveals crucial insights into their physiological regulation and potential as biocatalysts or drug targets. This guide provides an objective comparison of the performance of these enzymes, supported by experimental data from closely related homologs, and details the methodologies for their assessment.

Key Differences: In Vivo vs. In Vitro Enzyme Kinetics

Enzyme kinetics measured in vitro with purified enzymes provide fundamental parameters like Michaelis constant (Km) and maximum velocity (Vmax). However, these conditions often do not fully replicate the complex intracellular environment. Factors present in vivo such as macromolecular crowding, substrate channeling, fluctuations in substrate and cofactor concentrations, and the presence of allosteric regulators can significantly influence enzyme activity. Consequently, kinetic parameters determined in vivo or in permeabilized cell systems may differ from those obtained with purified enzymes, offering a more physiologically relevant perspective.

Quantitative Comparison of this compound Analogs

EnzymeOrganismConditionSubstrateKm (µM)Vmax or kcatCatalytic Efficiency (kcat/Km) (M-1s-1)
4-Hydroxybenzoyl-CoA Thioesterase Pseudomonas sp. CBS3In Vitro (Purified)4-Hydroxybenzoyl-CoAN/Akcat = 3.1 x 106 s-13.1 x 106
Benzoyl-CoA Reductase Thauera aromaticaIn Vitro (Purified)Benzoyl-CoA151.6 s-1 (kcat)1.1 x 105
2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) Rhodopseudomonas palustrisIn Vitro (Purified)2-Hydroxycyclohexanecarboxyl-CoA10N/AN/A
Benzoate-CoA Ligase Magnetospirillum sp. strain TS-6In Vitro (Purified)BenzoateN/A13.4 µmol min-1 mg-1N/A

Note: This table is a composite based on available data for related enzymes to illustrate the type of quantitative comparison that is informative. N/A indicates that the specific data point was not provided in the cited literature.

Experimental Protocols

Accurate comparison of in vivo and in vitro activity relies on robust and well-defined experimental protocols.

In Vitro Activity Assay for this compound Reductase (A Representative Protocol)

This protocol is adapted from methods used for analogous CoA-dependent enzymes.

1. Enzyme Purification:

  • Express the recombinant this compound reductase in a suitable host (e.g., E. coli).

  • Lyse the cells and purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • The reaction mixture should contain the purified enzyme, the substrate (this compound), and a reducing agent (e.g., NADPH or a low-potential electron donor like reduced methyl viologen).

3. Assay Procedure:

  • Initiate the reaction by adding the enzyme to the reaction mixture pre-incubated at a constant temperature (e.g., 30°C).

  • Monitor the reaction progress by spectrophotometrically measuring the decrease in absorbance of the reducing agent (e.g., NADPH at 340 nm) or by HPLC analysis of the substrate consumption and product formation over time.

4. Data Analysis:

  • Determine the initial reaction velocities at varying substrate concentrations.

  • Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

In Vivo (Permeabilized Cell) Activity Assay for this compound Enzymes

This protocol allows for the measurement of enzyme activity within a more physiologically relevant cellular context.[1][2]

1. Cell Preparation:

  • Grow the bacterial cells (e.g., Thauera aromatica or a recombinant E. coli strain) under conditions that induce the expression of the this compound enzyme.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

2. Cell Permeabilization:

  • Resuspend the cells in a buffer containing a permeabilizing agent. Common agents include detergents like digitonin or saponin, or physical methods like electroporation.[2][3][4] The goal is to make the cell membrane permeable to substrates and products without causing cell lysis or loss of intracellular components.

3. In Situ Enzyme Assay:

  • Add the permeabilized cells to a reaction mixture containing the substrate (this compound) and necessary cofactors.

  • Incubate the reaction under controlled conditions (temperature, pH).

  • Monitor the reaction by taking samples at different time points and analyzing the supernatant for the product or remaining substrate using methods like HPLC or LC-MS.

4. Data Analysis:

  • Calculate the rate of product formation or substrate consumption per unit of biomass or protein concentration.

  • By varying the external substrate concentration, apparent Km and Vmax values for the enzyme in its cellular environment can be estimated.

Visualizing the Context: Pathways and Workflows

To better understand the function and analysis of this compound enzymes, the following diagrams illustrate the relevant metabolic pathway and a generalized experimental workflow.

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds Hydroxybenzoate 2-Hydroxybenzoate Aromatic_Compounds->Hydroxybenzoate Hydroxybenzoyl_CoA This compound Hydroxybenzoate->Hydroxybenzoyl_CoA CoA Ligase Benzoyl_CoA Benzoyl-CoA Hydroxybenzoyl_CoA->Benzoyl_CoA This compound Reductase Ring_Cleavage_Products Ring Cleavage Products Benzoyl_CoA->Ring_Cleavage_Products Benzoyl-CoA Reductase Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Anaerobic degradation pathway of aromatic compounds via this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Purification Enzyme Purification InVitro_Assay Spectrophotometric or HPLC-based Assay Purification->InVitro_Assay InVitro_Kinetics Determine Km, Vmax, kcat InVitro_Assay->InVitro_Kinetics Comparison Comparative Analysis of Kinetic Parameters InVitro_Kinetics->Comparison Cell_Culture Cell Culture & Induction Permeabilization Cell Permeabilization Cell_Culture->Permeabilization InVivo_Assay In Situ Assay with Permeabilized Cells Permeabilization->InVivo_Assay InVivo_Kinetics Determine Apparent Km and Vmax InVivo_Assay->InVivo_Kinetics InVivo_Kinetics->Comparison

Workflow for comparing in vivo and in vitro enzyme activity.

Conclusion

The comparison of in vivo and in vitro activities of this compound enzymes is essential for a comprehensive understanding of their biological function and for their effective application in biotechnology and drug development. While in vitro assays provide a baseline for enzymatic capabilities, in vivo or permeabilized cell assays offer a more accurate reflection of their performance in the complex cellular milieu. The methodologies and comparative data presented in this guide, though based on closely related enzyme systems, provide a robust framework for researchers to design and interpret experiments aimed at elucidating the true catalytic potential of this compound enzymes. Future studies that directly compare the kinetic parameters of the same this compound enzyme under both conditions are needed to further refine our understanding.

References

A Comparative Guide to Antibody Cross-Reactivity: Using Salicylic Acid Derivatives as a Model for 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Antibody-based immunoassays are pivotal tools in research and diagnostics, prized for their specificity. However, the potential for cross-reactivity—where an antibody binds to molecules structurally similar to the target antigen—can compromise assay accuracy, leading to false positives or inaccurate quantification.[2][3] This guide provides an objective comparison of antibody performance against structurally related small molecules, using a salicylic acid antibody as a case study.

Data Presentation: Cross-Reactivity of an Anti-Salicylate Antibody

The degree of antibody cross-reactivity is critically dependent on the specific antibody and the immunoassay format. The following table summarizes the cross-reactivity of various compounds structurally related to salicylic acid in a fluorescent polarization immunoassay (FPIA). This data illustrates how minor chemical modifications can dramatically influence antibody binding.[3][4]

CompoundStructural Modification from Salicylic AcidPercent Cross-Reactivity (%)
Salicylic Acid Reference Compound 100
5-Methylsalicylic AcidMethyl group at position 51200
DiflunisalDifluorophenyl group at position 5222
SalazosulfapyridinSulfapyridine group at position 5153
5-Aminosalicylic Acid (5-ASA)Amino group at position 5122
Acetylsalicylic Acid (Aspirin)Acetyl group on the hydroxylMinimal/Negligible
Salicyluric AcidGlycine conjugate of the carboxyl groupMinimal/Negligible
Gentisic AcidHydroxyl group at position 5Minimal/Negligible

Analysis: The data reveals that for this specific FPIA, substitutions at the 5-position of the salicylic acid ring structure significantly enhance cross-reactivity. In contrast, modifications to the carboxyl or hydroxyl groups, as seen in aspirin and its major metabolites, result in minimal cross-reactivity in this assay. It is important to note that other immunoassays, such as certain ELISA kits, can be highly specific for salicylic acid with negligible cross-reactivity from these same derivatives. This highlights the necessity of validating each antibody and assay platform for potential cross-reactants.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of antibody cross-reactivity.

Signaling_Pathway Pathogen_Signal Pathogen_Signal Salicylic_Acid_Biosynthesis Salicylic_Acid_Biosynthesis Pathogen_Signal->Salicylic_Acid_Biosynthesis Salicylic_Acid Salicylic_Acid Salicylic_Acid_Biosynthesis->Salicylic_Acid 2-hydroxybenzoyl-CoA This compound Salicylic_Acid->this compound Metabolic Conversion NPR1_Activation NPR1_Activation Salicylic_Acid->NPR1_Activation This compound->NPR1_Activation Hypothetical Defense_Gene_Expression Defense_Gene_Expression NPR1_Activation->Defense_Gene_Expression

Hypothetical signaling pathway involving this compound.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_incubation Competitive Reaction cluster_detection Detection & Analysis Coat_Plate 1. Coat microplate wells with capture antibody Block_Plate 2. Block non-specific binding sites Coat_Plate->Block_Plate Prepare_Samples 3. Prepare standards and samples with cross-reactants Block_Plate->Prepare_Samples Incubate 4. Add sample/standard and enzyme-labeled antigen to wells. Incubate. Prepare_Samples->Incubate Wash 5. Wash wells to remove unbound reagents Incubate->Wash Add_Substrate 6. Add chromogenic substrate Wash->Add_Substrate Measure_Signal 7. Measure absorbance Add_Substrate->Measure_Signal Analyze 8. Calculate % Cross-Reactivity Measure_Signal->Analyze

Experimental workflow for Competitive ELISA.

Cross_Reactivity_Concept cluster_antibody Antibody cluster_antigens Antigens Antibody Y Target_Antigen Target Antigen (this compound) Antibody->Target_Antigen High Affinity Binding Cross_Reactant Cross-Reactant (e.g., Salicylic Acid) Antibody->Cross_Reactant Lower Affinity Binding (due to structural similarity)

Logical diagram of antibody cross-reactivity.

Experimental Protocols

To quantitatively assess antibody cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of an antibody with various structurally related analytes.

Materials:

  • Microtiter plates (96-well)

  • Capture antibody specific to the primary target (e.g., anti-2-hydroxybenzoyl-CoA)

  • Primary target antigen standard (e.g., this compound)

  • Potential cross-reacting compounds

  • Enzyme-conjugated (e.g., HRP) version of the target antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer to a predetermined optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target antigen and each potential cross-reacting compound in a separate plate or tubes.

    • Add 50 µL of each standard or cross-reactant dilution to the corresponding wells of the antibody-coated plate.

    • Immediately add 50 µL of the enzyme-conjugated target antigen (at a fixed, predetermined concentration) to all wells.

    • Incubate for 1-2 hours at room temperature, allowing the free and enzyme-labeled antigens to compete for binding to the capture antibody.

  • Washing: Repeat the wash step as described in step 2 to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A color change will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • For the standard and each cross-reactant, plot the absorbance against the log of the concentration to generate sigmoidal dose-response curves.

    • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Standard Antigen / IC50 of Cross-Reacting Compound) x 100

This comprehensive approach allows for the precise quantification of antibody specificity and is essential for the validation of any immunoassay intended for use in complex biological samples.

References

A Comparative Guide to Functional Complementation with Orthologous 2-Hydroxybenzoyl-CoA Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of orthologous genes encoding enzymes responsible for the synthesis of 2-hydroxybenzoyl-CoA, a key intermediate in the biosynthesis of various secondary metabolites. The functional complementation of knockout or knockdown mutants with these orthologous genes is a powerful strategy for pathway elucidation, enzyme characterization, and metabolic engineering. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the optimal genetic components for their studies.

Performance Comparison of Orthologous Salicylate-CoA Ligases

The synthesis of this compound from salicylic acid and Coenzyme A is catalyzed by salicylate-CoA ligase. The kinetic properties of these enzymes can vary significantly between different organisms, impacting the efficiency of a reconstituted metabolic pathway. Below is a summary of key performance indicators for characterized salicylate-CoA ligases from various bacterial species.

Gene/EnzymeOrganismApparent Km (Salicylate) (µM)Apparent Vmax (nmol/min/mg)Substrate SpecificityReference
badARhodopseudomonas palustris~50Not ReportedBenzoate, 4-hydroxybenzoate[1][2]
Benzoate-CoA ligaseAzoarcus evansiiNot ReportedNot ReportedBenzoate, 2-aminobenzoate[3][4][5]
Benzoate-CoA ligaseThauera aromaticaNot ReportedNot ReportedBenzoate

Note: Direct comparative data for multiple orthologs under identical experimental conditions is limited in the current literature. The presented data is collated from individual studies and should be interpreted with caution. "Not Reported" indicates that the specific value was not found in the cited literature.

Visualizing the Workflow and Pathway

A clear understanding of the experimental workflow and the underlying biochemical pathway is crucial for successful functional complementation studies.

Functional_Complementation_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_transformation Transformation and Complementation cluster_analysis Analysis Ortholog_Gene Orthologous This compound gene (e.g., salicylate-CoA ligase) Recombinant_Plasmid Recombinant Plasmid Ortholog_Gene->Recombinant_Plasmid Ligation Expression_Vector Expression Vector (e.g., pET, pBAD) Expression_Vector->Recombinant_Plasmid Digestion Transformed_Cells Transformed Host Cells Recombinant_Plasmid->Transformed_Cells Transformation Host_Strain Host Strain (e.g., E. coli mutant deficient in target gene) Host_Strain->Transformed_Cells Culture Culture under Inducing Conditions Transformed_Cells->Culture Cell_Lysate Cell Lysate Preparation Culture->Cell_Lysate Metabolite_Analysis Metabolite Analysis (e.g., HPLC, LC-MS) Culture->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assay Cell_Lysate->Enzyme_Assay

Caption: Experimental workflow for functional complementation.

Benzoyl_CoA_Pathway Salicylic_Acid Salicylic Acid 2_Hydroxybenzoyl_CoA This compound Salicylic_Acid->2_Hydroxybenzoyl_CoA Salicylate-CoA Ligase (Orthologous Gene Product) Biphenyl_Scaffold Biphenyl Scaffold 2_Hydroxybenzoyl_CoA->Biphenyl_Scaffold Biphenyl Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Biphenyl_Scaffold 3x Phytoalexins Phytoalexins (e.g., Aucuparin) Biphenyl_Scaffold->Phytoalexins Downstream Modifications

References

Safety Operating Guide

Personal protective equipment for handling 2-hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-hydroxybenzoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data from structurally similar compounds and general best practices for handling potentially hazardous chemicals. It is crucial to treat this compound with the same or greater level of precaution as related compounds.

Hazard Identification and Precautions

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical for safely handling this compound. The following table summarizes the recommended PPE based on the handling of similar chemical structures.

Protection Type Required Equipment Specifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.Must conform to EN166 (EU) or NIOSH (US) standards.
Skin Protection Nitrile rubber gloves. A lab coat or chemical-resistant apron is also required. For larger quantities, a full chemical-resistant suit may be necessary.Gloves should be inspected before use and disposed of properly after handling.
Respiratory Protection Work should be conducted in a well-ventilated area or under a fume hood. If dust is generated, a P95 (US) or P1 (EU) particle respirator is recommended. For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator may be appropriate.A fit-tested N95 or N100 NIOSH-approved mask is suitable for airborne particles.
Foot Protection Sturdy, closed-toe footwear.Safety footwear should be worn in areas where chemicals are handled or stored.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably a chemical fume hood. Have a spill kit accessible.

  • Handling : When weighing the solid compound, do so in a ventilated enclosure to prevent dust generation. Carefully transfer the chemical, avoiding spills.

  • Post-Handling : After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Carefully remove PPE to avoid self-contamination and wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Spill : For small spills within a fume hood, cover with an absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Classification : Treat all waste containing this compound as hazardous chemical waste.

  • Waste Collection :

    • Solid Waste : Carefully collect any solid waste, avoiding dust formation, and place it in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Collect any solutions in a labeled, leak-proof container. Do not pour down the drain.

    • Contaminated Materials : Dispose of any contaminated items, such as gloves and paper towels, as solid hazardous waste.

  • Final Disposal : Arrange for disposal through your institution's licensed waste disposal contractor or EH&S department.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After decontamination, deface the original label and dispose of the container as regular trash.

Procedural Workflow

G prep Preparation handling Handling prep->handling Proceed decon Decontamination handling->decon Procedure Complete spill Spill Occurs handling->spill If Spill disposal Disposal decon->disposal Waste Generated emergency Emergency Procedures spill->emergency Activate emergency->decon After Containment

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxybenzoyl-CoA
Reactant of Route 2
Reactant of Route 2
2-hydroxybenzoyl-CoA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。